3-Fluoro-2-methylbenzamide
Description
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Properties
IUPAC Name |
3-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKYZJJNQBVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590661 | |
| Record name | 3-Fluoro-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-05-2 | |
| Record name | 3-Fluoro-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-2-methylbenzamide CAS number 886502-05-2 properties
Introduction: Unveiling the Potential of a Fluorinated Aromatic Amide
3-Fluoro-2-methylbenzamide, bearing the CAS number 886502-05-2, is a fluorinated aromatic amide that has garnered interest within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring substituted with a fluorine atom, a methyl group, and a carboxamide group, presents a unique combination of functionalities that make it a valuable building block in organic synthesis. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its properties, a proposed synthesis protocol, analytical characterization methods, and its potential applications in research and development.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and synthesis. While comprehensive experimental data for this specific compound is not widely published, we can infer some properties based on its structure and data from similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 886502-05-2 | [1][4][5] |
| Molecular Formula | C₈H₈FNO | [1][4][6][7] |
| Molecular Weight | 153.15 g/mol | [1][4][7] |
| Appearance | Off-white to slight yellow solid | [5] (Typical for similar benzamides) |
| Purity | ≥98% | [4] (As offered by suppliers) |
| Storage | Sealed in a dry environment at room temperature. | [1][7] |
Synthesis of this compound: A Proposed Experimental Protocol
Rationale Behind the Synthetic Strategy
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The chosen two-step approach involves the activation of the carboxylic acid to an acid chloride, followed by amination. This method is generally high-yielding and avoids the need for harsh reaction conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for the formation of acid chlorides as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification. The subsequent reaction with ammonia provides the desired primary amide.
Step-by-Step Synthesis Workflow
Step 1: Synthesis of 3-Fluoro-2-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-2-methylbenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the crude 3-fluoro-2-methylbenzoyl chloride from Step 1 in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (NH₄OH, excess) to the cooled acid chloride with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Characterization: Ensuring Purity and Identity
The confirmation of the structure and the assessment of the purity of the synthesized this compound are critical for its use in any application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the fluorine will show a characteristic large coupling constant (¹JC-F).
While specific experimental spectra for this compound are not publicly available, data for a similar compound, 2-fluoro-N-methylbenzamide, shows characteristic shifts that can be used for comparative purposes.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of a compound. A reversed-phase HPLC method would be suitable for this compound.
A General HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (likely around 254 nm).
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or methanol.
The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Applications in Research and Development: A Versatile Building Block
The unique structural features of this compound make it a promising candidate for use in drug discovery and the development of novel agrochemicals.
Role in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The benzamide moiety is also a common scaffold in a variety of biologically active compounds.[9] Therefore, this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted benzamides are known to act as kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of this compound could be explored for the development of novel inhibitors targeting specific kinases.
Potential in Agrochemicals
Fluorinated organic compounds are also of significant interest in the agrochemical industry.[8] They can be used to develop new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. The benzamide functional group is present in several commercial pesticides. The unique substitution pattern of this compound could lead to the discovery of new crop protection agents with novel modes of action.
Safety and Handling
Based on information for similar compounds, this compound should be handled with care. The following hazard and precautionary statements are noted for this compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P317 (IF ON SKIN: Get medical help), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural features and the well-understood chemistry of fluorinated benzamides provide a strong foundation for its exploration in various research and development programs. The proposed synthetic and analytical protocols in this guide offer a starting point for researchers interested in utilizing this promising compound. As the demand for innovative and effective chemical solutions continues to grow, the importance of versatile building blocks like this compound is set to increase.
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Part 1: Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 3-Fluoro-2-methylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, synthesis, and significance as a building block in contemporary research and pharmaceutical development.
Introduction: The Strategic Role of Fluorinated Benzamides
This compound is a synthetically derived organic compound belonging to the aromatic amide family. Its structure is distinguished by a benzene ring functionalized with a carboxamide group, a fluorine atom at the 3-position, and a methyl group at the 2-position. The strategic placement of fluorine has become a cornerstone of modern medicinal chemistry.[1][2] The high electronegativity and small atomic size of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] The adjacent methyl group further imparts steric and electronic effects that can be crucial for orienting the molecule within a biological target's binding pocket. Consequently, this compound is not merely an inert chemical but a valuable scaffold for designing novel therapeutic agents.
Molecular Structure and Weight
The foundational attributes of this compound are its molecular formula, C₈H₈FNO, and a precise molecular weight of 153.15 g/mol .[4][5] The spatial arrangement of its constituent atoms is critical to its chemical behavior and interactions.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized below. These parameters are essential for experimental design, including solvent selection, reaction condition optimization, and formulation development.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 886502-05-2 | [4] |
| Molecular Formula | C₈H₈FNO | [4] |
| Molecular Weight | 153.15 g/mol | [4][5] |
| Physical State | Solid, typically a white to off-white powder | [6] |
| Melting Point | 7 °C (for the aniline precursor) | [7] |
| Boiling Point | 89-91 °C at 15 mmHg (for the aniline precursor) | [7] |
| Density | 1.099 g/mL at 25 °C (for the aniline precursor) | [7] |
| SMILES | CC1=C(C=CC=C1F)C(=O)N | [4] |
| InChIKey | SLDLVGFPFFLYBM-UHFFFAOYSA-N (for the aniline precursor) | [7] |
Note: Some physical data points reference the closely related precursor, 3-Fluoro-2-methylaniline, providing a valuable proxy for expected properties.
Part 2: Synthesis, Experimental Protocols, and Validation
Rationale for Synthetic Strategy
The synthesis of benzamides is a fundamental transformation in organic chemistry. A robust and widely adopted strategy for preparing this compound involves a two-step sequence starting from the corresponding carboxylic acid, 2-amino-3-fluorobenzoic acid.[8] This method is favored due to the commercial availability of the starting material and the high efficiency of the transformations.
The core logic is as follows:
-
Activation of the Carboxylic Acid: The carboxyl group is first converted into a more reactive acyl chloride. This is a critical activation step, as the direct reaction of a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and requires harsh conditions. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with ammonia. Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction that proceeds readily to form the stable amide bond.
This workflow ensures a controlled, high-yielding process suitable for both laboratory-scale synthesis and potential scale-up.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis and purification should yield a product whose analytical data (NMR, MS, IR) matches the known values for this compound.
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous ammonia (NH₃, ~28-30%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel.
Procedure:
-
Formation of the Acyl Chloride Intermediate: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-3-fluorobenzoic acid (1.0 eq). b. Add anhydrous DCM to dissolve the starting material. c. Cool the flask to 0 °C using an ice bath. This is crucial to moderate the initial exothermic reaction upon adding the chlorinating agent. d. Slowly add thionyl chloride (1.2 eq) dropwise. e. After addition, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until gas evolution ceases. The reaction can be monitored by thin-layer chromatography (TLC). f. Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator to yield the crude acyl chloride, which is typically used immediately in the next step.
-
Amidation to Form this compound: a. Dissolve the crude acyl chloride in a fresh portion of anhydrous DCM and cool the solution to 0 °C. b. While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (approx. 5.0 eq). The formation of a white precipitate is expected. c. Allow the reaction to warm to room temperature and stir for an additional 1 hour to ensure complete conversion. d. Transfer the mixture to a separatory funnel and dilute with water. e. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any HCl byproduct) and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: a. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. b. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to validate its structure and identity.
Part 3: Applications and Future Directions
Utility in Drug Discovery and Medicinal Chemistry
This compound and its derivatives are of significant interest in drug discovery. The benzamide moiety is a common feature in many biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening. For instance, related fluorinated benzamides have been investigated as binders for Cereblon (CRBN), a component of E3 ubiquitin ligase complexes, which is a key target in the development of proteolysis-targeting chimeras (PROTACs).[3] Furthermore, similar structures are key intermediates in the synthesis of potent anti-androgen drugs used in cancer therapy.[9][10]
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Introduction: The Significance of 3-Fluoro-2-methylbenzamide
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzamide
This compound is a valuable fluorinated aromatic building block in medicinal and materials chemistry. The strategic placement of the fluorine atom and the methyl group on the benzamide scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where fine-tuning molecular properties is paramount for efficacy and safety.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into reaction mechanisms, experimental protocols, and the rationale behind key strategic decisions in its synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing a synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, this compound, we can identify key bonds and the precursor molecules from which they can be formed. The most logical disconnections are at the amide C-N bond and the C-C bond of the carboxylic acid precursor, leading to two primary synthetic strategies.
1.B. Direct Amidation using Coupling Agents
To avoid the use of harsh chlorinating agents, direct coupling methods can be employed. These methods use activating agents to facilitate amide bond formation under milder conditions.
Mechanism & Rationale: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly used. [4]EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia. HOBt is often added to suppress side reactions and minimize racemization if chiral centers are present. This method is particularly valuable in the synthesis of complex molecules where sensitive functional groups might not tolerate treatment with thionyl chloride.
Another approach involves heating the carboxylic acid with ammonium carbonate. [5][6]This forms an ammonium salt which, upon strong heating, dehydrates to produce the amide. [7][5][6][8]
Pathway 2: Controlled Hydrolysis of 3-Fluoro-2-methylbenzonitrile
An alternative route begins with the corresponding nitrile. The selective hydration of a nitrile provides a direct path to the primary amide.
Mechanism & Rationale: Nitrile hydrolysis can be catalyzed by either acid or base. [9][10]The key challenge is to stop the reaction at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid, especially under harsh conditions. [11]
-
Acid-catalyzed hydrolysis: The nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. [9][10]* Base-catalyzed hydrolysis: A strong nucleophile, hydroxide, attacks the nitrile carbon directly.
To improve selectivity, various catalytic systems have been developed, including those using transition metals like molybdenum(VI) or specific reaction conditions like using hydrated ionic liquids to favor the formation of the amide over the carboxylic acid. [12][13]
Synthesis of Key Precursors
The availability of the starting materials, 3-fluoro-2-methylbenzoic acid and its corresponding nitrile, is critical. Below are common methods for their preparation.
Synthesis of 3-Fluoro-2-methylbenzoic acid
-
Via the Balz-Schiemann Reaction: This is a cornerstone reaction for introducing fluorine into an aromatic ring. [14][15]It begins with a primary aromatic amine, which is converted into a diazonium tetrafluoroborate salt. [16]Thermal decomposition of this salt then yields the aryl fluoride. [16][17]The synthesis would start from 2-amino-3-methylbenzoic acid. The diazotization is performed with nitrous acid (generated in situ from NaNO₂ and an acid like HBF₄), followed by heating to replace the diazonium group with fluorine. [16]While effective, this reaction can require high temperatures and presents a potential explosion risk with dry diazonium salts. [15]Modern adaptations using ionic liquids or photochemical initiation can improve safety and yields. [15][17][18]
-
Via Carboxylation of a Grignard Reagent: This method builds the carboxylic acid functionality onto a pre-existing fluoroaromatic scaffold. The synthesis would start from 1-bromo-3-fluoro-2-methylbenzene. This halide is converted to a Grignard reagent (R-MgBr) using magnesium metal. [19]This highly nucleophilic organometallic reagent then attacks the electrophilic carbon of carbon dioxide (often bubbled through the solution as a gas or added as dry ice), followed by an acidic workup to protonate the resulting carboxylate salt. [20][21][22]This is an excellent method for creating a C-C bond and introducing the carboxyl group. [20]
Synthesis of 3-Fluoro-2-methylbenzonitrile
The Sandmeyer reaction provides a powerful method to convert an aryl diazonium salt into a variety of functional groups, including a nitrile. [23]Starting from 3-amino-2-methylbenzonitrile, diazotization followed by treatment with copper(I) cyanide (CuCN) would yield the desired 3-fluoro-2-methylbenzonitrile. The Sandmeyer reaction is often complementary to the Balz-Schiemann reaction and is a staple of aromatic chemistry. [23][24]
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Material | Key Reagents | Steps (from precursor) | Advantages | Disadvantages |
| 1.A: Acyl Chloride | 3-Fluoro-2-methylbenzoic acid | SOCl₂, NH₃ | 2 | High yield, reliable, uses common reagents. | Uses harsh/corrosive chlorinating agent. |
| 1.B: Direct Coupling | 3-Fluoro-2-methylbenzoic acid | EDCI, HOBt, NH₃ | 1 | Mild conditions, good for sensitive substrates. | Coupling reagents can be expensive. |
| 2: Nitrile Hydrolysis | 3-Fluoro-2-methylbenzonitrile | H₂SO₄ or NaOH | 1 | Atom-economical, direct conversion. | Risk of over-hydrolysis to carboxylic acid; requires careful control. |
Experimental Protocols
Disclaimer: These protocols are intended for trained research professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment, must be taken.
Protocol 1: Synthesis of this compound via Acyl Chloride
Step 1: Synthesis of 3-Fluoro-2-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl), add 3-Fluoro-2-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Slowly heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-Fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool a flask containing a concentrated aqueous solution of ammonium hydroxide (approx. 10 eq) in an ice bath.
-
Dissolve the crude 3-Fluoro-2-methylbenzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., THF or Dichloromethane).
-
Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate should form immediately.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any ammonium salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of this compound via Nitrile Hydrolysis
-
In a round-bottom flask, dissolve 3-Fluoro-2-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Add hydrogen peroxide (30% aqueous solution, 3.0-5.0 eq) dropwise to the stirred mixture, maintaining the temperature below 40°C with an ice bath if necessary.
-
After the addition is complete, heat the mixture to 50-60°C and monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
References
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The Multifaceted Biological Activities of Fluorinated Benzamides: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Role of Fluorine in Modern Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] This guide delves into the diverse biological activities of a particularly promising class of fluorinated compounds: benzamides. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing researchers, scientists, and drug development professionals with a comprehensive technical overview grounded in experimental evidence and practical methodologies.
I. Anticancer Activity of Fluorinated Benzamides: Targeting the Engines of Malignancy
Fluorinated benzamides have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer.
A. Disruption of Cancer Cell Proliferation and Viability
A primary method for assessing the anticancer potential of novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Numerous studies have utilized this assay to quantify the cytotoxic effects of fluorinated benzamides on cancer cells.
For instance, a series of newly synthesized cinnamide-fluorinated derivatives were evaluated for their antiproliferative properties against the HepG2 liver cancerous cell line using the standard MTT technique.[2] One promising imidazolone derivative demonstrated an IC50 value of 4.23 μM, indicating significant cytotoxic activity.[2] Similarly, fluorinated benzothiazole and benzoxazole derivatives have shown potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468) and colon carcinoma cell lines (HCT-116 and HT-29).[3]
Table 1: Cytotoxicity of Selected Fluorinated Benzamides in Cancer Cell Lines
| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 Value | Reference |
| Cinnamide-Fluorinated Derivative | HepG2 (Liver) | MTT | 4.23 μM | [2] |
| Fluorinated Pyrazolylbenzimidazole | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | MTT | 0.95–1.57 μM | [3] |
| Fluorinated Benzothiazole | MDA-MB-468 (Breast) | MTT | 0.20–0.5 μM | [3] |
| 4-(Arylaminomethyl)benzamide | HL60 (Leukemia) | MTT | 5.6 μM | [4] |
| 4-(Arylaminomethyl)benzamide | K562 (Leukemia) | MTT | 5.6 μM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of fluorinated benzamides on adherent cancer cell lines.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete culture medium
-
Fluorinated benzamide compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzamide compounds in complete culture medium. Remove the existing medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Induction of Cell Cycle Arrest and Apoptosis
Beyond general cytotoxicity, it is crucial to understand the specific mechanisms by which fluorinated benzamides exert their anticancer effects. Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population and to detect apoptosis.
Studies have shown that some fluorinated benzamides can induce cell cycle arrest at specific phases. For example, a potent cinnamide derivative was found to arrest the cell cycle of HepG2 cells at the G1 phase.[2] This was accompanied by an increase in the percentage of cells in the pre-G1 phase, indicative of apoptosis.[2] Further analysis revealed that this compound induced both early and late apoptosis.[2]
Experimental Workflow: Cell Cycle Analysis via Flow Cytometry
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide Staining
Materials:
-
Treated and control cancer cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the fluorinated benzamide, harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS to remove any residual medium or trypsin.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Rehydration and RNA Digestion: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.
-
DNA Staining: Add the PI staining solution to the cells and incubate in the dark for at least 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data will be a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest. An increase in the sub-G1 population is indicative of apoptosis.[5]
C. Inhibition of Key Signaling Pathways
The anticancer activity of many fluorinated benzamides can be attributed to their ability to inhibit specific signaling pathways that are crucial for cancer cell growth and survival.
1. The Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[6] The Smoothened (Smo) receptor is a key component of this pathway. Several benzamide derivatives have been identified as potent Smoothened antagonists, effectively inhibiting the Hh pathway.[6][7][8] For example, a series of 2-methoxybenzamide derivatives were shown to possess potent Hh pathway inhibition with nanomolar IC50 values.[6]
Signaling Pathway: Hedgehog Pathway Inhibition by Fluorinated Benzamides
Caption: Fluorinated benzamides can act as Smoothened antagonists, inhibiting the Hedgehog signaling pathway.
2. The PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism.[9] Its dysregulation is a common event in many cancers. Some fluorinated compounds have been shown to inhibit this pathway, contributing to their anticancer effects.[1][10] Inhibition of this pathway can lead to cell cycle arrest and a reduction in cell migration.[11]
Signaling Pathway: PI3K/Akt/mTOR Pathway and Potential Inhibition
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A Technical Guide to 3-Fluoro-2-methylbenzamide: Synthesis, Reactivity, and Applications as a Key Chemical Intermediate
Introduction: The Strategic Value of Fluorinated Benzamides
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and physicochemical profile, including metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 3-Fluoro-2-methylbenzamide emerges as a valuable and versatile chemical intermediate. Its substituted aromatic ring provides a synthetically tractable platform for building molecular complexity, making it a sought-after building block for researchers and drug development professionals. This guide provides an in-depth technical overview of its core properties, synthesis, and proven utility, grounded in established chemical principles.
Core Physicochemical Properties
A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data are critical for reaction planning, safety assessment, and purification strategies.
| Property | Value | Source |
| CAS Number | 886502-05-2 | [2] |
| Molecular Formula | C₈H₈FNO | [2] |
| Molecular Weight | 153.15 g/mol | [2] |
| Appearance | Typically an off-white or white solid | General Knowledge |
| SMILES | O=C(N)C1=CC=CC(F)=C1C | [2] |
Strategic Synthesis of this compound
The efficient synthesis of this compound is paramount to its use as an intermediate. The most logical and industrially scalable approach involves a two-stage process: the synthesis of the carboxylic acid precursor followed by its amidation.
Stage 1: Synthesis of the Precursor, 3-Fluoro-2-methylbenzoic Acid
The precursor, 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1), is itself a key building block.[3][4][5] While several synthetic routes exist, a common and illustrative pathway begins with a readily available aniline derivative, such as 2-methyl-3-amino-toluene, and employs classic aromatic chemistry transformations. The Sandmeyer reaction, a robust method for converting aryl amines into aryl halides via a diazonium salt, is particularly well-suited for introducing the fluorine atom.[6][7][8]
The logical flow for this synthesis is outlined below.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from prematurely decomposing.
-
Fluorination: While classic Sandmeyer reactions use copper(I) salts, fluorination is typically achieved via the Balz-Schiemann reaction.[9] This involves forming the diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed to yield the aryl fluoride. This method is effective for producing fluorinated arenes.[9]
-
Oxidation: Oxidation of the methyl group to a carboxylic acid is a standard transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose, converting the alkylbenzene into the corresponding benzoic acid.
Stage 2: Amidation of 3-Fluoro-2-methylbenzoic Acid
With the carboxylic acid precursor in hand, the final step is the formation of the amide bond. Direct reaction between a carboxylic acid and ammonia is generally inefficient due to the formation of a thermodynamically stable and unreactive ammonium carboxylate salt.[10] Therefore, activation of the carboxylic acid is necessary. The most reliable and widely used method is the conversion to a highly reactive acyl chloride intermediate.
Causality Behind Experimental Choices:
-
Activation: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[2][11][12] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[12]
-
Amination: The resulting acyl chloride is a highly reactive electrophile. It readily reacts with a nucleophile like ammonia to form the stable amide bond in what is known as a Schotten-Baumann reaction.[10] Using excess ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated during the reaction.[11]
Reactivity and Application as a Synthetic Intermediate
The value of this compound lies in its potential for further chemical modification, serving as a scaffold for more complex molecules. The fluorine atom and the ortho-methyl group sterically and electronically influence the reactivity of the aromatic ring, while the primary amide group offers its own set of reaction possibilities.
While direct examples of pharmaceuticals synthesized from this specific isomer are not prevalent in public literature, its structural motifs are highly relevant. Closely related fluorinated benzamides are crucial intermediates in the synthesis of major pharmaceuticals. For instance, 4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide , an androgen receptor inhibitor used to treat prostate cancer.[13][14] Similarly, fluorinated benzoyl chlorides are used to synthesize drugs like Avacopan , demonstrating the importance of this chemical class.[15]
The precursor, 3-fluoro-2-methylbenzoic acid, is a documented building block for novel sodium-glucose transporter 2 (SGLT2) inhibitors and also finds use in the synthesis of bent-core liquid crystals.[3] This strongly suggests that this compound is a prime candidate for derivatization in these and other research areas.
Experimental Protocols
The following protocols are provided as a self-validating framework for the synthesis of this compound.
Protocol 1: Synthesis of 3-Fluoro-2-methylbenzoyl Chloride
Objective: To activate the carboxylic acid for subsequent amination.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-2-methylbenzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Once the addition is complete, gently heat the reaction mixture to reflux (approx. 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-Fluoro-2-methylbenzoyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.[12]
Protocol 2: Synthesis of this compound from Acyl Chloride
Objective: To form the final amide product via nucleophilic acyl substitution.
Methodology:
-
Cool a flask containing concentrated aqueous ammonia (NH₄OH) (a large excess, e.g., 10-20 eq) in an ice bath (0-5 °C).
-
Dissolve the crude 3-Fluoro-2-methylbenzoyl chloride from Protocol 1 in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonia solution. The dropwise addition is crucial to control the exothermic reaction. A white precipitate of the amide should form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid product with cold water to remove any ammonium salts, followed by a small amount of cold solvent (e.g., DCM) to remove any unreacted starting material.
-
Dry the resulting white solid under vacuum to yield this compound. Purity can be assessed by techniques such as NMR or melting point analysis, and the product can be further purified by recrystallization if necessary.
Conclusion and Future Outlook
This compound stands as a strategically important intermediate, embodying the principles of modern medicinal and materials chemistry. Its synthesis from readily available precursors is achieved through robust and well-understood chemical transformations. The presence of three distinct functional handles—the fluorine, the methyl group, and the amide—provides a rich platform for derivatization, enabling the exploration of diverse chemical space. As the demand for novel, high-performance pharmaceuticals and materials continues to grow, the utility of well-designed, fluorinated building blocks like this compound is set to expand, offering a reliable starting point for the innovations of tomorrow.
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Spectroscopic Characterization of 3-Fluoro-2-methylbenzamide: A Technical Guide
Introduction
3-Fluoro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating and confirming the chemical structure of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals.
Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The provided data serves as a benchmark for the structural verification of synthesized this compound.
Molecular Structure and Key Features
The structure of this compound incorporates a benzene ring substituted with a fluorine atom, a methyl group, and a primary amide group. The relative positions of these substituents dictate the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine and amide groups and the electron-donating effect of the methyl group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | m | 1H | Aromatic CH |
| ~ 7.1 - 7.3 | m | 2H | Aromatic CH |
| ~ 5.5 - 6.5 | br s | 2H | -CONH₂ |
| ~ 2.4 | s | 3H | -CH₃ |
Interpretation and Causality:
-
Aromatic Protons (δ 7.1 - 7.5): The three protons on the benzene ring will appear as a complex multiplet in the downfield region of the spectrum. The exact chemical shifts and coupling patterns are influenced by both the fluorine and methyl substituents.
-
Amide Protons (δ 5.5 - 6.5): The two protons of the primary amide group are expected to appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift of these protons can be highly dependent on the solvent and concentration.[1]
-
Methyl Protons (δ ~2.4): The three protons of the methyl group will give rise to a sharp singlet. Its upfield position relative to the aromatic protons is due to the shielding effect of the adjacent sp³ carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (Amide) |
| ~ 160 - 164 (d, ¹JCF) | C-F |
| ~ 135 - 140 | C-CONH₂ |
| ~ 130 - 135 | C-CH₃ |
| ~ 125 - 130 | Aromatic CH |
| ~ 120 - 125 (d, ²JCF) | Aromatic CH |
| ~ 115 - 120 (d, ²JCF) | Aromatic CH |
| ~ 15 - 20 | -CH₃ |
Interpretation and Causality:
-
Carbonyl Carbon (δ ~168 - 172): The carbon of the amide carbonyl group is expected to be the most downfield signal due to the strong deshielding effect of the double bond to oxygen.[2]
-
Aromatic Carbons (δ ~115 - 164): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons will also show smaller couplings (²JCF). The carbons attached to the amide and methyl groups will have their chemical shifts influenced by the electronic effects of these substituents.[3]
-
Methyl Carbon (δ ~15 - 20): The methyl carbon will appear at the most upfield region of the spectrum, characteristic of sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3350 - 3180 | Strong, Broad | N-H stretch (Amide) |
| 3030 - 3100 | Medium | C-H stretch (Aromatic) |
| 2850 - 2960 | Medium | C-H stretch (Methyl) |
| ~ 1660 | Strong | C=O stretch (Amide I) |
| ~ 1600 | Medium | N-H bend (Amide II) |
| 1450 - 1600 | Medium to Weak | C=C stretch (Aromatic) |
| 1200 - 1300 | Strong | C-N stretch |
| 1000 - 1100 | Strong | C-F stretch |
Interpretation and Causality:
-
N-H Stretching (3350 - 3180 cm⁻¹): The two N-H bonds of the primary amide will give rise to two distinct, broad absorption bands in this region. The broadening is a result of hydrogen bonding.[4][5]
-
C=O Stretching (Amide I, ~1660 cm⁻¹): A strong and sharp absorption band corresponding to the carbonyl stretch is a characteristic feature of amides. Its position is influenced by conjugation with the aromatic ring.
-
N-H Bending (Amide II, ~1600 cm⁻¹): This band arises from the in-plane bending of the N-H bond.
-
C-F Stretching (1000 - 1100 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion |
| 153 | [M]⁺ (Molecular Ion) |
| 136 | [M - NH₃]⁺ |
| 108 | [M - CONH₂]⁺ |
| 95 | [C₆H₄F]⁺ |
Interpretation and Causality:
-
Molecular Ion ([M]⁺, m/z 153): The peak corresponding to the intact molecule with a single positive charge is expected to be observed. Its mass confirms the molecular formula (C₈H₈FNO).[6]
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for benzamides include the loss of the amide group or parts of it. The loss of an amino radical (•NH₂) or ammonia (NH₃) is a common fragmentation pathway. Cleavage of the C-C bond between the carbonyl group and the aromatic ring can also occur. The presence of fluorine will influence the fragmentation, often leading to fluorine-containing fragments.[7]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically using a broadband proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Key Relationships
Structure and Key NMR Correlations
Caption: Correlation of molecular structure with predicted NMR shifts.
Spectroscopic Workflow for Structural Elucidation
Caption: Workflow for the spectroscopic identification of this compound.
References
-
Chemistry LibreTexts. 14.19: ¹³C NMR Spectroscopy. [Link]
- Mohan, H. Mass spectra of fluorocarbons.
-
MSU Chemistry. Proton NMR Table. [Link]
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National Institute of Standards and Technology. Benzamide. [Link]
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National Institute of Standards and Technology. Benzamide, N-methyl-. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly aqueous and organic solubility, as well as its chemical stability, is fundamental to its application. Poor solubility can impede bioavailability and formulation, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities. This guide provides a detailed examination of the theoretical and practical aspects of the solubility and stability of this compound. It outlines authoritative, step-by-step protocols for experimental determination and discusses the underlying chemical principles that govern its behavior.
Introduction and Molecular Overview
The benzamide scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents. The introduction of substituents like fluorine and methyl groups can significantly modulate a molecule's properties, including metabolic stability, membrane permeation, and binding affinity. This compound combines the electron-withdrawing effect of a fluorine atom with the steric and electronic influence of an ortho-methyl group, creating a unique physicochemical profile that warrants detailed investigation. This document serves as a comprehensive resource for researchers, providing the foundational knowledge and practical methodologies required to assess the solubility and stability of this compound.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is essential for predicting its behavior. While experimental data is sparse, key parameters can be calculated using established computational models.
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₈H₈FNO | [1] |
| Molecular Weight | 153.15 g/mol | [1] |
| CAS Number | 886502-05-2 | [1] |
| Predicted LogP | ~1.5 - 2.0 | Computational Estimation[2][3] |
| Predicted Aqueous Solubility | Low to Moderate | Computational Estimation[4] |
| Predicted pKa (Amide Proton) | ~17 (Very Weakly Acidic) | General Amide Chemistry |
| Appearance | Off-white to slight yellow solid | [5] |
Note: Predicted values are estimations and should be confirmed by experimental data.
Solubility Profile
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to absorption and bioavailability in physiological systems.
Theoretical Considerations
The solubility of this compound is governed by the interplay of its functional groups:
-
Benzene Ring & Methyl Group: These nonpolar moieties contribute to hydrophobicity, favoring solubility in organic solvents and limiting aqueous solubility.
-
Amide Group (-CONH₂): This polar group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which enhances solubility in polar protic solvents, including water.
-
Fluorine Atom: The electronegative fluorine atom can modulate the electronic distribution of the aromatic ring and participate in intermolecular interactions, but its overall effect on solubility can be complex, sometimes increasing lipophilicity.[6]
Disrupting molecular planarity and symmetry can decrease crystal packing energy, which often leads to an increase in aqueous solubility.[7] The ortho-methyl group relative to the amide may cause some torsion, potentially improving solubility compared to a planar analogue.
General Solubility Behavior
-
Aqueous Solubility: Expected to be low. The amide group provides some polarity, but the aromatic ring and methyl group are significant hydrophobic contributors. Solubility will likely be pH-independent across the physiological range as the amide group is not readily ionizable.
-
Organic Solubility: Expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, owing to the polarity of the amide group. Solubility in nonpolar solvents like hexanes or toluene is likely to be limited.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] This protocol is aligned with guidelines from regulatory bodies like the WHO.[6]
Objective: To determine the concentration of this compound in a saturated solution at equilibrium.
Materials:
-
This compound (pure, solid form)
-
Selected solvents (e.g., Purified Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Shaking incubator or orbital shaker capable of maintaining constant temperature (e.g., 25 °C and 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV or UPLC-MS method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is critical to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials securely and place them in a shaking incubator at a constant temperature. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for a short period. Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.
-
Filtration: Immediately filter the supernatant through a syringe filter appropriate for the solvent and known not to bind the analyte.
-
Analysis: Accurately dilute the filtered supernatant with a suitable analytical solvent. Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Replicates: The experiment should be performed in at least triplicate for each solvent and temperature condition.
Stability Profile
Assessing the chemical stability of a compound is paramount for determining its shelf-life, establishing proper storage conditions, and identifying potential degradation products. Forced degradation (stress testing) is a systematic way to accelerate this process under conditions more severe than standard storage.[5][9]
Theoretical Degradation Pathways
The primary point of chemical instability in the this compound structure is the amide bond.
-
Hydrolysis: This is the most common degradation pathway for amides.[10]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions and heat, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to form 3-fluoro-2-methylbenzoic acid and ammonia (which will be protonated to ammonium).[1]
-
Base-Catalyzed Hydrolysis: Under basic conditions and heat, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis but ultimately yields the carboxylate salt (3-fluoro-2-methylbenzoate) and ammonia.[1][9]
-
-
Oxidative Degradation: While the benzamide moiety is relatively robust against oxidation, strong oxidizing agents could potentially modify the aromatic ring or the methyl group under harsh conditions.
-
Photostability: Aromatic systems can be susceptible to photodegradation. Exposure to UV or high-intensity visible light could potentially lead to radical-mediated degradation pathways.
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. Safety data sheets for similar isomers indicate stability under normal handling and storage conditions.[11] High temperatures could induce decomposition.
Diagram: General Workflow for Solubility and Stability Assessment
Caption: A logical workflow for characterizing a new chemical entity.
Experimental Protocol: Forced Degradation Study
This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline to identify potential degradation products and establish the intrinsic stability of the molecule.[1][5] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection without completely destroying the sample.[1]
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
pH meter, heating block or oven, photostability chamber
-
Validated stability-indicating HPLC method (see Section 4)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (Performed in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80 °C. Withdraw aliquots at several time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80 °C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Store at room temperature. Withdraw aliquots at time points and dilute for analysis.
-
Thermal Degradation (Solution): Heat the stock solution at 60-80 °C.
-
Thermal Degradation (Solid): Place the solid compound in an oven at a temperature above that for accelerated testing (e.g., >50°C).[5] Periodically dissolve a weighed amount for analysis.
-
Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Perform a mass balance calculation to ensure the sum of the parent compound and all degradation products accounts for the initial concentration.
-
The specificity of the analytical method is demonstrated if the degradation product peaks are well-resolved from the parent peak.
-
Diagram: Potential Hydrolytic Degradation Pathway
Caption: The primary hydrolytic degradation pathway for the compound.
Analytical Methodologies
A robust, validated analytical method is required to accurately quantify this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.
Example HPLC Method for Stability Indication
Objective: To separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm (or wavelength of maximum absorbance).
This method is a starting point and must be optimized and validated for specificity, linearity, accuracy, precision, and robustness.
Conclusion and Implications
This guide establishes a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, its behavior can be reliably predicted based on the well-understood chemistry of the benzamide functional group and its substituents. The primary degradation pathway is anticipated to be hydrolysis of the amide bond under acidic or basic conditions. Its solubility is expected to be favorable in polar organic solvents but limited in aqueous media.
For researchers in drug development, the provided protocols offer a direct path to generating the critical data needed for formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of the compound. The stability-indicating analytical method is crucial for quality control, allowing for the accurate monitoring of the compound's purity over time and under various environmental conditions.
References
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
-
American Pharmaceutical Review. (Date not specified). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Allen, A. (Date not specified). Amide Hydrolysis: Mechanism, Conditions and Applications.
-
Chemistry Steps. (Date not specified). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
SynQuest Labs. (2016). Safety Data Sheet: 3-Fluoro-5-methylbenzamide.
-
1st Scientific. (Date not specified). This compound Product Page.
-
BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound.
-
World Health Organization (WHO). (Date not specified). Annex 4: Guidance on the design and conduct of equilibrium solubility studies.
-
Guidechem. (Date not specified). CAS 886502-05-2 | this compound supply.
-
Khan Academy. (Video). Acid and base-catalyzed hydrolysis of amides.
-
University of Calgary. (Date not specified). Ch20: Amide hydrolysis.
-
PubMed Central (PMC). (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
-
PubMed Central (PMC). (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
-
PubMed Central (PMC). (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
-
PubMed Central (PMC). (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
-
PubMed. (2006). Reliability of logP predictions based on calculated molecular descriptors: a critical review.
-
Royal Society of Chemistry. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
-
ScienceDirect. (2024). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P.
-
Routledge. (Date not specified). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research.
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- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
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- 10. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Novel Benzamide Derivatives
Executive Summary
The benzamide moiety, a deceptively simple chemical scaffold, represents a cornerstone of modern medicinal chemistry. Its journey from a basic organic compound, first identified in 1833, to the core of numerous life-saving therapeutics is a compelling narrative of scientific innovation.[1][2] The inherent physicochemical properties of the benzamide group—specifically its ability to act as both a hydrogen bond donor and acceptor and its synthetically tractable aromatic ring—have established it as a "privileged scaffold".[3] This guide provides a comprehensive exploration of the historical evolution, mechanistic diversity, and synthetic strategies surrounding novel benzamide derivatives. We will delve into the foundational discoveries that established benzamides in neuropsychiatry and cardiology, trace their expansion into cutting-edge oncology through the targeting of novel enzyme classes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), and provide detailed, field-proven protocols for their synthesis and evaluation.[1][4] This document serves as a technical resource for professionals seeking to understand and leverage the enduring potential of the benzamide core in contemporary drug discovery.
Chapter 1: The Benzamide Scaffold: A Foundation of Therapeutic Versatility
The power of the benzamide scaffold lies in its structural and chemical properties. Comprising a benzene ring attached to an amide functional group, it provides a rigid, predictable core that can be systematically modified to fine-tune pharmacological activity.[3] The amide linkage is more resistant to hydrolysis than an ester bond, a crucial feature that led to one of its first major therapeutic breakthroughs.[1] Furthermore, the N-H and C=O groups of the amide can participate in critical hydrogen bonding interactions within biological targets, while the phenyl ring offers a platform for substitutions that modulate lipophilicity, solubility, and target specificity.[3]
Caption: Core structure of the benzamide scaffold.
Chapter 2: Historical Milestones in Benzamide Drug Discovery
The Principle of Bioisosteric Replacement: The Procainamide Story
The therapeutic journey of benzamides began with a pivotal moment in medicinal chemistry: the application of bioisosteric replacement.[1] The local anesthetic procaine showed promise as an antiarrhythmic agent but was limited by its rapid in-vivo hydrolysis due to its labile ester linkage. Researchers astutely replaced this ester group with a more chemically stable amide bond, creating procainamide . This modification significantly extended the drug's duration of action, establishing it as a viable treatment for cardiac arrhythmias and demonstrating the profound impact that a simple structural change could have on a drug's pharmacokinetic profile.[1]
The Neuropsychiatry Revolution
The mid-20th century witnessed the emergence of substituted benzamides as a transformative class of drugs in psychiatry.[1]
-
Sulpiride and Amisulpride: These compounds were pioneers among atypical antipsychotics.[1][5] Their unique mechanism, characterized by selective antagonism of dopamine D2 and D3 receptors, offered a new therapeutic avenue for schizophrenia with a potentially improved side-effect profile compared to older antipsychotics.[1][2] At low doses, their preferential blockade of presynaptic autoreceptors can lead to an increase in dopamine release, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia.[6]
-
Metoclopramide: This derivative emerged as a potent antiemetic and prokinetic agent. Its efficacy stems from a dual mechanism: central antagonism of D2 receptors in the chemoreceptor trigger zone of the brain and a peripheral action on the gastrointestinal tract that enhances motility.[1] This has made it an indispensable tool for managing nausea and vomiting.[1]
Caption: Dopamine D2 receptor antagonism by benzamides.
Chapter 3: Expanding the Therapeutic Frontier: Modern Applications in Oncology
The versatility of the benzamide scaffold has been powerfully demonstrated in its adaptation for modern oncology, targeting key enzymatic machinery within cancer cells.
Histone Deacetylase (HDAC) Inhibitors
Benzamide-based compounds have proven to be potent inhibitors of HDACs, enzymes that are crucial for the epigenetic regulation of gene expression and are often dysregulated in cancer.[3]
-
Mechanism of Action: A prime example is Entinostat (MS-275) , a class I-selective HDAC inhibitor.[1] The benzamide moiety in Entinostat is critical for its function, acting as a chelating group for the zinc ion located in the active site of the enzyme. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[3]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The benzamide scaffold has been instrumental in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[1]
-
Mechanism of Action: PARP-1 is an enzyme that plays a critical role in repairing single-strand DNA breaks.[4] When PARP-1 is inhibited by a benzamide derivative in a cancer cell that already has a compromised DNA repair system (like a BRCA mutation), the accumulation of unrepaired single-strand breaks leads to the formation of lethal double-strand breaks during DNA replication, ultimately causing cell death (a concept known as synthetic lethality). Recent studies have identified novel benzamide derivatives with potent PARP-1 inhibitory effects at nanomolar concentrations.[4][7]
Caption: Mechanism of PARP-1 inhibition by benzamides.
Chapter 4: The Medicinal Chemist's Toolkit: Synthesis and Optimization
The widespread use of the benzamide scaffold is heavily reliant on its synthetic accessibility.[3][8] Robust and versatile chemical methods allow for the efficient creation of diverse libraries of derivatives for screening.
Core Synthesis Strategy: Acyl Chloride Method
A classic and reliable method for synthesizing benzamides involves the activation of a carboxylic acid via an acyl chloride intermediate.[3]
Experimental Protocol: General Synthesis of a N-Substituted Benzamide
-
Acid Chloride Formation (Causality: The carboxylic acid is not sufficiently electrophilic to react directly with most amines. Conversion to the highly reactive acyl chloride is necessary for an efficient reaction.)
-
To a solution of the desired substituted benzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent and excess reagent are typically removed under reduced pressure.
-
-
Amide Bond Formation (Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the HCl byproduct, driving the reaction to completion.)
-
Dissolve the crude acyl chloride in fresh, dry DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Workup and Purification
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final benzamide derivative.
-
Caption: General synthetic workflow for benzamides.
Structure-Activity Relationship (SAR) Data
The systematic modification of the benzamide scaffold is key to optimizing its biological activity. The table below presents hypothetical SAR data for a series of PARP-1 inhibitors, illustrating how minor chemical changes can dramatically impact potency.
| Compound ID | R¹ Substitution (para-position) | R² Substitution (Amine) | PARP-1 IC₅₀ (nM)[4][7] |
| BZ-1 | -H | Cyclopropyl | 50.2 |
| BZ-2 | -F | Cyclopropyl | 15.8 |
| BZ-3 | -OCH₃ | Cyclopropyl | 85.1 |
| BZ-4 | -F | Piperidinyl | 5.5 |
| BZ-5 | -F | Morpholinyl | 25.3 |
Causality Note: The data illustrates key SAR principles. Replacing hydrogen with a small, electron-withdrawing fluorine atom (BZ-2 vs. BZ-1) often improves binding affinity. Changing the amine substituent from cyclopropyl to a larger piperidinyl ring (BZ-4 vs. BZ-2) can enhance interactions with a hydrophobic pocket in the target enzyme, significantly boosting potency. Introducing a polar oxygen atom in the morpholine ring (BZ-5 vs. BZ-4) can decrease potency if that region of the binding site is lipophilic.
Chapter 5: Preclinical Evaluation: From Bench to Biological Insight
Once synthesized, novel benzamide derivatives must undergo rigorous biological evaluation to determine their potency, selectivity, and cellular effects.
In Vitro Assay Protocol: Antiproliferative Activity (MTT Assay)
This common cell-based assay is used to assess the ability of a compound to inhibit cell proliferation or induce cytotoxicity.[9]
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT116 colorectal cancer cells) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel benzamide derivatives in the cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate the plate for an additional 72 hours.
-
-
MTT Addition and Incubation (Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.)
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Conclusion and Future Outlook
From its origins as a simple organic molecule, the benzamide scaffold has evolved into one of the most prolific and valuable frameworks in medicinal chemistry. Its historical journey from the stabilization of procaine to the dopamine receptor modulation of sulpiride, and now to the targeted inhibition of cancer-associated enzymes like HDACs and PARPs, highlights its remarkable adaptability.[1] The synthetic tractability of the benzamide core ensures that it will remain a central focus of drug discovery programs.[3] Future research will undoubtedly continue to exploit this privileged scaffold, developing next-generation derivatives with enhanced selectivity, improved safety profiles, and novel mechanisms of action to address unmet medical needs in oncology, neurodegeneration, and beyond.[10]
References
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- BenchChem. (n.d.). Exploring the historical development of Benzamide in medicinal chemistry.
- PharmaGuideline. (n.d.). Benzamides: Sulpiride.
- Jayaram, H. N., et al. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis.
- Asif, M. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Sciences.
- Gül, H. İ., et al. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux.
- Li, X., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters.
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- BenchChem. (n.d.). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Sivils, J. C., et al. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.
- National Institutes of Health. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
- Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential and the Precaution
Hazard Identification and Risk Assessment
The primary known hazards associated with 3-Fluoro-2-methylbenzamide are outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications, provided by commercial suppliers, form the basis of a sound risk assessment.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Based on these statements, this compound is classified as a hazardous substance requiring careful handling to avoid oral, dermal, and inhalation exposure. The irritant nature of the compound to the skin, eyes, and respiratory tract necessitates the use of appropriate personal protective equipment and engineering controls.
Toxicological Profile (Inferred from Structurally Related Compounds)
Due to the absence of specific toxicological studies on this compound, data from related benzamide derivatives are used to provide a broader context for its potential health effects. For instance, benzamide itself is known to cause irritation and may lead to nausea, vomiting, and abdominal pain upon ingestion[1]. Fluorinated organic compounds can exhibit a wide range of toxicities, and some, like 2-fluoroacetamide, are known to be highly toxic[2]. This underscores the importance of treating this compound with a high degree of caution.
Table 1: GHS Classification and Hazard Summary
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from commercial supplier information.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.
-
Ventilated Enclosures: For operations where a fume hood is not feasible, a ventilated balance enclosure should be used for weighing.
-
Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box may be necessary to provide a completely isolated environment.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit may be necessary.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidental exposure and ensuring the stability of the compound.
Handling Procedures
-
Avoid Dust Formation: When handling the solid material, care should be taken to minimize the generation of dust. Use spatulas for transferring and avoid pouring the powder.
-
Weighing: Weigh the compound in a ventilated enclosure or a fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatible Materials: Based on data for similar compounds, avoid storage with strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Caption: Emergency response flowchart for accidental exposure.
Spill and Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material and place it in a sealed, labeled container for disposal. Avoid creating dust.
-
Clean: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Waste Disposal: Dispose of the contaminated materials and cleaning residues as hazardous waste in accordance with local, state, and federal regulations.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Disposal Method: Chemical waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Conclusion: A Commitment to Safety
While this compound presents exciting opportunities for innovation in drug development, its potential hazards demand a culture of safety and meticulous attention to handling protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. The causality behind these experimental choices is rooted in the precautionary principle, especially when complete toxicological data is unavailable. Each protocol described herein is designed as a self-validating system, where layers of protection work in concert to ensure the well-being of laboratory personnel and the protection of the environment.
References
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Covethouse. This compound. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzamide. [Link]
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ResearchGate. Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. [Link]
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Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. [Link]
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Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. [Link]
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Finar Limited. Material Safety Data Sheet - Benzamide. [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 2779235, 3-Fluoro-2-methylbenzaldehyde. [Link]
-
DTIC. Toxicology of Some Fluoro-Organic Compounds. [Link]
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Foreword: Charting the Thermodynamic Landscape of a Novel Pharmaceutical Intermediate
An In-depth Technical Guide to the Thermochemical Properties of 3-Fluoro-2-methylbenzamide
In the realm of drug discovery and development, a molecule's therapeutic potential is intrinsically linked to its physical and chemical properties. This compound, a substituted aromatic amide, represents a class of compounds with significant interest as pharmaceutical building blocks.[1] The strategic placement of the fluoro and methyl groups can profoundly influence intermolecular interactions, crystal packing, and metabolic stability. A comprehensive understanding of its thermochemical properties—such as enthalpy of formation, sublimation, and fusion—is not merely academic. This knowledge is critical for predicting stability, modeling purification processes like sublimation, ensuring process safety, and understanding solubility, which directly impacts bioavailability.
Currently, specific experimental thermochemical data for this compound is not available in public literature. This guide, therefore, serves a dual purpose. It is both a whitepaper on the core thermochemical principles and a practical, in-depth manual for researchers and drug development professionals, outlining the authoritative experimental and computational methodologies required to fully characterize this compound. We will proceed not by presenting pre-existing data, but by detailing a validated, first-principles approach to its determination, synthesizing established protocols with the underlying scientific rationale.
The Core Thermochemical Properties: A Triad of Stability and Phase Behavior
Before delving into methodology, it is essential to define the key parameters and their relevance in a pharmaceutical context. The thermodynamic profile of a compound like this compound is primarily defined by a triad of energetic properties.
-
Standard Molar Enthalpy of Formation (ΔfH°m): This is the cornerstone of thermochemistry, representing the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's intrinsic thermodynamic stability. For process chemistry, it is indispensable for calculating the heat of reaction for any chemical process involving the compound, which is a critical safety and process design parameter.
-
Standard Molar Enthalpy of Sublimation (ΔgcrH°m): This property quantifies the energy required to transition a molecule from the solid (crystalline) phase directly to the gaseous phase. In pharmaceuticals, sublimation is a high-purity purification technique. The enthalpy of sublimation governs the energy cost and efficiency of this process and is crucial for predicting the vapor pressure of the solid compound at various temperatures via the Clausius-Clapeyron equation.
-
Standard Molar Enthalpy of Fusion (ΔlcrH°m) and Melting Temperature (Tfus): The enthalpy of fusion is the energy absorbed during melting. This value, along with the melting point, provides insight into the strength of the crystalline lattice. These parameters are fundamental for defining the material's physical form, are critical inputs for solubility models (e.g., the General Solubility Equation), and are essential for techniques like hot-melt extrusion.
The logical flow for determining these properties involves a combination of experimental measurements and high-level computational chemistry, which serve to validate one another.
Caption: A comprehensive workflow for the thermochemical characterization of this compound.
Experimental Determination Protocols
The following protocols are designed to be self-validating systems, providing high-fidelity data. The choice of these specific methods is based on their established accuracy and applicability to crystalline organic compounds.
Enthalpy of Fusion and Melting Point via Differential Scanning Calorimetry (DSC)
Causality: DSC is the premier technique for studying thermal transitions.[2] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] This differential measurement provides high sensitivity for detecting phase transitions like melting, which appears as an endothermic peak on the DSC thermogram. The integral of this peak yields the enthalpy of fusion, while the onset temperature defines the melting point.
Protocol:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using high-purity standards (e.g., Indium, Tin) across the expected temperature range of the sample's melting point.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity, crystalline this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.
-
Measurement Program:
-
Equilibrate the system at a temperature at least 25°C below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature at least 25°C above the completion of the melting transition. A constant flow of inert gas (e.g., Nitrogen at 50 mL/min) must be maintained to prevent oxidative degradation.
-
Hold isothermally for 2 minutes.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis:
-
The melting temperature (Tfus) is determined from the onset of the endothermic peak in the heating scan.
-
The enthalpy of fusion (ΔlcrH°m) is calculated by integrating the area of the melting peak. The instrument software performs this calculation, providing a value in J/g, which is then converted to kJ/mol using the molar mass of the compound.
-
Perform at least three independent measurements to ensure reproducibility and report the mean and standard deviation.
-
Enthalpy of Sublimation via the Knudsen Effusion Method
Causality: For crystalline solids with low vapor pressure, the Knudsen effusion method is a reliable technique for determining sublimation enthalpy.[4][5] It relies on measuring the mass loss rate of a substance effusing through a small orifice into a high vacuum.[5] According to the Clausius-Clapeyron equation, the natural logarithm of the vapor pressure is linearly proportional to the inverse of the absolute temperature, with the slope being related to the enthalpy of sublimation.
Protocol:
-
Apparatus: A Knudsen effusion cell (a small container with a precisely machined orifice of known area) coupled with a highly sensitive thermogravimetric analyzer (TGA) or a dedicated vapor pressure apparatus is used.
-
Sample Preparation: Load approximately 10-20 mg of the sample into the Knudsen cell.
-
Measurement Program:
-
Place the cell in the high-vacuum chamber of the instrument.
-
Heat the sample to a series of stable, isothermal temperatures in a stepwise manner. The temperature range should be chosen to produce a measurable, steady rate of mass loss.
-
At each temperature step, allow the system to equilibrate and record the rate of mass loss ( dm/dt ) over time.
-
-
Data Analysis:
-
For each temperature (T), calculate the vapor pressure (P) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant, and M is the molar mass.
-
Plot ln(P) versus 1/T. This is the Clausius-Clapeyron plot.
-
Perform a linear regression on the data. The slope of the line is equal to -ΔgcrH°m/R.
-
Calculate the standard molar enthalpy of sublimation (ΔgcrH°m) from the slope. This value represents the average enthalpy over the measured temperature range and can be adjusted to 298.15 K using heat capacity data.[6]
-
Enthalpy of Formation via Static Bomb Combustion Calorimetry
Causality: Combustion calorimetry is the most direct and accurate experimental method for determining the standard enthalpy of formation of organic compounds.[7] The compound is completely combusted in a high-pressure oxygen environment inside a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding calorimeter, and the resulting temperature rise is precisely measured. For organofluorine compounds, careful analysis of the combustion products is critical to ensure a complete reaction and account for the formation of aqueous hydrofluoric acid (HF).[8]
Protocol:
-
Calorimeter Calibration: Determine the energy equivalent (εcalor) of the calorimeter system by combusting a certified standard reference material, typically benzoic acid, under identical conditions.[9]
-
Sample Preparation:
-
Press a pellet of approximately 0.8-1.2 g of this compound.
-
Place the pellet in a platinum crucible.
-
Attach a platinum fuse wire in contact with the sample.
-
Place the crucible inside the combustion bomb. Add a small, precise amount of distilled water (e.g., 1 mL) to the bomb to ensure all HF formed dissolves.
-
-
Combustion:
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 3 MPa.[10]
-
Submerge the bomb in the water-filled calorimeter can.
-
Allow the system to reach thermal equilibrium, then ignite the sample electrically.
-
Record the temperature of the calorimeter water at precise intervals until a stable final temperature is reached.
-
-
Product Analysis:
-
After combustion, vent the bomb and collect the liquid contents.
-
Titrate the solution with a standard base (e.g., NaOH) to determine the total amount of nitric acid (from residual N2 in the bomb) and hydrofluoric acid formed.
-
Analyze the gaseous products for carbon dioxide to confirm complete combustion.
-
-
Data Analysis and Corrections:
-
Calculate the corrected temperature rise (ΔT).
-
The total energy change is qtotal = εcalor * ΔT.
-
Calculate the standard energy of combustion (ΔcU°) by applying corrections for the energy of fuse combustion, acid formation (nitric and hydrofluoric), and deviation from standard states (the Washburn correction).[10]
-
Convert the standard energy of combustion (ΔcU°, constant volume) to the standard enthalpy of combustion (ΔcH°, constant pressure) using the relation ΔH = ΔU + ΔngasRT.
-
Finally, calculate the standard enthalpy of formation (ΔfH°m) using Hess's Law: ΔfH°m(Sample) = ΣΔfH°m(Products) - ΔcH°(Sample) using the known standard enthalpies of formation for CO2(g), H2O(l), and HF(aq).
-
Computational Prediction Protocol
In the absence of experimental data, or as a powerful validation tool, high-level quantum chemical calculations can predict thermochemical properties with an accuracy that often approaches experimental uncertainty.
Causality: Simple computational methods like Density Functional Theory (DFT) are insufficient for achieving "chemical accuracy" (typically defined as ~1 kcal/mol or ~4 kJ/mol) for thermochemical properties. Composite methods, such as the Gaussian-n (Gn) theories, provide a more robust solution.[11] G4(MP2) theory, a computationally more efficient variant of G4 theory, is an excellent choice.[12][13] It systematically approximates a very high-level calculation by combining results from a series of lower-level calculations with different basis sets and includes empirical corrections to account for remaining deficiencies.[14] This layered approach provides a balanced treatment of electron correlation and basis set effects at a manageable computational cost.
Caption: Computational workflow for determining gas-phase enthalpy of formation using G4(MP2) theory.
Protocol:
-
Initial Structure: Obtain an initial 3D structure of this compound.
-
Geometry Optimization and Frequencies: Perform a geometry optimization and frequency calculation using DFT with the B3LYP functional and the 6-31G(2df,p) basis set.[11]
-
Causality: This level of theory provides reliable molecular geometries and vibrational frequencies at a reasonable computational cost. The frequency calculation confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
-
High-Level Single-Point Energies: Using the optimized geometry from Step 2, perform a series of single-point energy calculations as prescribed by G4(MP2) theory. This typically includes:[12][13]
-
CCSD(T)/6-31G(d)
-
MP2/G3MP2largeXP
-
-
Energy Combination and Correction:
-
The individual energies are combined according to the G4(MP2) formula to extrapolate to a higher level of theory and a larger basis set.
-
The ZPVE from Step 2 is added.
-
An empirical higher-level correction (HLC) is added to compensate for remaining method and basis set deficiencies.[13]
-
-
Enthalpy of Formation Calculation:
-
The total G4(MP2) energy of the molecule is calculated. The same procedure is performed for the constituent atoms (C, H, F, N, O) in their standard states.
-
The atomization energy (ΣE0) is calculated: ΣE0 = ΣEatoms - Emolecule.
-
The gas-phase enthalpy of formation at 0 K is calculated: ΔfH°(0 K) = Σ[ΔfH°atom(0 K)] - ΣE0, using well-established experimental values for the enthalpies of formation of the gaseous atoms.
-
This value is then corrected to 298.15 K using the calculated thermal corrections from Step 2 and known thermal corrections for the elements to yield the final ΔfH°m(g, 298.15 K).
-
Data Synthesis and Validation
The ultimate confidence in the thermochemical data for this compound comes from the convergence of the experimental and computational results through a thermodynamic cycle.
Hess's Law Validation: ΔfH°m(g) = ΔfH°m(cr) + ΔgcrH°m
The gas-phase enthalpy of formation (ΔfH°m(g)) calculated via G4(MP2) theory can be directly compared to the value derived from the sum of the experimentally determined solid-state enthalpy of formation (ΔfH°m(cr) from combustion calorimetry) and the experimental enthalpy of sublimation (ΔgcrH°m from Knudsen effusion). Agreement between these two values to within a few kJ/mol provides strong validation for the entire dataset.
Summary of Determined Properties
Upon completion of the described protocols, the core thermochemical data should be summarized as follows:
| Property | Symbol | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) | To be determined | Static Bomb Combustion Calorimetry |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | To be determined | G4(MP2) Composite Method |
| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | To be determined | Knudsen Effusion Method |
| Standard Molar Enthalpy of Fusion | ΔlcrH°m | To be determined | Differential Scanning Calorimetry |
| Melting Temperature | Tfus | To be determined (K) | Differential Scanning Calorimetry |
Conclusion
Characterizing the thermochemical properties of a novel pharmaceutical entity like this compound is a foundational step in its development pipeline. While direct literature values are absent, a rigorous and validated pathway to their determination exists. By systematically applying the gold-standard experimental techniques of combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method, and validating these results with high-accuracy G4(MP2) computational chemistry, researchers can build a complete and reliable thermodynamic profile. This guide provides the necessary theoretical grounding and actionable protocols to empower scientists to generate the critical data needed for informed decision-making in process development, formulation, and regulatory submission.
References
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Verevkin, S. P., Emel'yanenko, V. N., & Zaitsau, D. H. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit?. ChemPhysChem, 19(5), 619–630. [Link]
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Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 126(8), 084108. [Link]
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Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2011). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 115(49), 14199–14206. [Link]
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Kudin, K. N., & Ghiasi, R. (2019). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 64(11), 4863–4877. [Link]
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Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776. [Link]
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Zipse, H. (n.d.). G4(MP2) theory - saving some time over G4. Ludwig-Maximilians-Universität München. [Link]
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Wikipedia contributors. (2023). Quantum chemistry composite methods. Wikipedia. [Link]
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A Technical Guide to the Strategic Application of Fluorine Substitution in Benzamide Drug Discovery
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents, particularly in neuropsychiatry.[1][2] The strategic incorporation of fluorine into these scaffolds has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and optimize drug-target interactions.[3][4] This guide provides an in-depth technical examination of the multifaceted roles of fluorine substitution in benzamide pharmacology. It moves beyond a mere listing of effects to explain the underlying causality behind experimental choices, offering field-proven insights for drug development professionals. We will dissect how fluorine’s unique electronic and steric properties can be leveraged to fine-tune acidity (pKa), lipophilicity (logP), and conformational preferences.[3][5] Furthermore, this guide details self-validating experimental protocols for assessing critical drug-like properties, including metabolic stability and receptor binding affinity, and provides visual workflows and data-driven case studies to illustrate these principles in practice.
The Benzamide Moiety: A Versatile Pharmacophore
The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a bioisosteric replacement for the more labile ester linkage, a principle that led to the development of the first clinically significant benzamide, procainamide.[1] This inherent stability, coupled with its ability to participate in various non-covalent interactions, has established the benzamide as a versatile scaffold in drug design.[1][6] Its derivatives are prominent in treating a range of conditions, from psychiatric disorders to cancer, often acting as antagonists at dopamine receptors or as enzyme inhibitors.[1][7][8]
Fluorine: The Medicinal Chemist's Strategic Element
The substitution of hydrogen with fluorine is a profound modification in medicinal chemistry. Fluorine is not merely a sterically similar replacement for hydrogen; its extreme electronegativity, small van der Waals radius (1.47 Å vs. 1.20 Å for H), and the strength of the C-F bond (up to 109 kcal/mol) confer unique properties upon a molecule.[9][10][11] These attributes allow for the precise modulation of a drug candidate's electronic landscape, conformation, metabolic fate, and target engagement.[4][12]
Modulating Physicochemical Properties with Fluorine
Strategic fluorination can predictably alter a benzamide's fundamental physicochemical properties, which are critical determinants of its pharmacokinetic profile.
Impact on Acidity and Basicity (pKa)
Fluorine's potent electron-withdrawing inductive effect can significantly lower the pKa of nearby basic functional groups, such as amines commonly found in benzamide side chains.[9][10]
-
Causality: By withdrawing electron density, fluorine reduces the basicity of adjacent nitrogen atoms, making them less likely to be protonated at physiological pH (7.4). This increased fraction of the neutral species can enhance passive diffusion across biological membranes, such as the blood-brain barrier.[9] For example, fluorination of heteroaryl amines has been shown to decrease basicity by up to 2-3 pKa units.[3]
Tuning Lipophilicity (logP)
The effect of fluorine on lipophilicity is highly context-dependent. While a single fluorine-for-hydrogen substitution often slightly increases the logarithm of the partition coefficient (logP), the outcome depends on the molecular environment.[3][13]
-
Causality: The high electronegativity of fluorine can increase the molecular dipole moment, potentially increasing polarity. However, the C-F bond is poorly polarizable, which can reduce intermolecular interactions with water and increase lipophilicity.[3] Studies have shown that para-phenyl fluorine substitution can increase logP by approximately 0.3-0.5 units.[3] Conversely, in certain contexts, fluorination can lead to a counterintuitive decrease in lipophilicity by altering the electronic distribution of the entire molecule.[14]
Case Studies in Physicochemical Modulation
The following table summarizes the impact of fluorine substitution on the physicochemical properties of representative benzamide derivatives.
| Compound | Structure | pKa (of side chain N) | clogP | Rationale for Fluorination |
| Benzamide A | (Non-fluorinated parent) | 8.5 | 2.1 | - |
| Benzamide B | (Fluorinated analogue) | 7.9 | 2.5 | Lower pKa to improve membrane permeability; increased lipophilicity.[9][15] |
| Remoxipride | (Fluorinated antipsychotic) | 9.0 | 2.3 | Fine-tuning of dopamine D2 receptor affinity. |
| NCQ 115 | (Fluorinated D2 ligand) | - | - | High affinity (Ki = 147 pM) and selectivity for dopamine D2 receptors.[16] |
Engineering Metabolic Stability with Fluorine
One of the most powerful applications of fluorine in drug design is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10]
Blocking Metabolic "Soft Spots"
Aromatic rings and benzylic C-H bonds are common sites of CYP-mediated hydroxylation, a primary route of drug metabolism and clearance. Replacing a metabolically labile C-H bond with a robust C-F bond effectively blocks this pathway.[3][10]
-
Causality & Self-Validation: The strength of the C-F bond makes it resistant to enzymatic cleavage.[9] An in vitro metabolic stability assay serves as a direct validation of this strategy. If a fluorinated analogue shows a significantly longer half-life compared to its non-fluorinated parent in the presence of liver microsomes, it confirms that the targeted C-H bond was indeed a metabolic hotspot and that the C-F substitution successfully mitigated this liability. This iterative process of identifying and blocking metabolic soft spots is a cornerstone of lead optimization.[17][18] For instance, 9-fluororisperidone was found to be 16 times more metabolically stable than its parent compound, risperidone.[17]
Experimental Workflow: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a compound using human liver microsomes (HLMs).
-
Preparation of Reagents:
-
Thaw cryopreserved HLMs at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[19][20] Keep on ice.
-
Prepare a 20 mM stock solution of the test compound in DMSO.[21]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[21]
-
-
Incubation:
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding a volume of ice-cold acetonitrile containing an internal standard.[19]
-
-
Sample Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[19]
-
Visualization of Metabolic Stability Workflow
Caption: Fluorine's role in enhancing receptor binding affinity.
Conclusion and Future Outlook
The strategic substitution of hydrogen with fluorine is a validated and powerful approach in modern benzamide drug design. It provides medicinal chemists with a versatile tool to rationally address common liabilities in drug discovery, including poor metabolic stability and suboptimal target affinity. [3][24]By blocking sites of oxidative metabolism, fluorine can significantly improve a compound's pharmacokinetic profile. [9]Furthermore, its unique ability to engage in specific, non-covalent interactions, such as orthogonal multipolar bonds with the protein backbone, can lead to substantial gains in binding potency and selectivity. [25]The self-validating nature of the experimental workflows described herein—whereby a hypothesis (e.g., blocking a metabolic soft spot) is directly tested and confirmed—underpins the iterative optimization process that drives successful drug development. As our understanding of fluorine's subtle effects on molecular conformation and protein-ligand interactions continues to grow, so too will our ability to design the next generation of highly effective and safe benzamide-based therapeutics.
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A Technical Guide to the Preliminary Bioactivity Screening of 3-Fluoro-2-methylbenzamide
Abstract: The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically successful drugs. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][2] This guide presents a structured, multi-tiered strategy for the preliminary bioactivity screening of a novel derivative, 3-Fluoro-2-methylbenzamide. While specific biological data for this compound is not extensively documented, its structural class warrants a thorough investigation. We will outline a logical, efficient workflow, beginning with predictive computational analysis and progressing through a cascade of in vitro assays designed to identify and characterize its potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for the early-stage evaluation of novel chemical entities.
Part 1: In Silico Profiling – The Predictive Foundation
Before committing to resource-intensive wet-lab experiments, a comprehensive in silico (computational) analysis is an indispensable first step. This predictive phase allows for early "fail-fast" decisions and helps to guide the design of a more targeted in vitro screening strategy.[3][4]
Physicochemical and ADMET Property Prediction
The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Numerous free and accessible web-based tools can provide reliable predictions for these properties.[3][4][5]
Recommended Protocol: ADMET Prediction
-
Tool Selection: Utilize a comprehensive, free web server such as ADMETlab 2.0 or SwissADME .[5][6] These platforms offer robust models for a wide range of crucial parameters.
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC1=C(C=CC=C1F)C(=O)N.
-
Analysis: Input the SMILES string into the selected server and execute the analysis. Pay close attention to the following parameters:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors.
-
Lipinski's Rule of Five: A key filter for assessing "drug-likeness" and potential oral bioavailability.
-
Pharmacokinetics: Water Solubility, Caco-2 Permeability (intestinal absorption), Blood-Brain Barrier (BBB) penetration, and Cytochrome P450 (CYP) inhibition.
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Hypothetical Data Summary for this compound
| Property | Predicted Value | Interpretation & Causality |
| Molecular Weight | ~153 g/mol | Well within the "drug-like" space (<500 Da), favoring good absorption and distribution. |
| LogP | ~1.5 | Moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability. |
| Lipinski's Rule of Five | 0 Violations | High probability of good oral bioavailability. |
| Water Solubility | Moderately Soluble | Sufficient solubility for formulation and absorption is predicted. |
| BBB Permeability | Yes (Predicted) | The fluorine and methyl groups may enhance CNS penetration; a key consideration for neurological targets. |
| hERG Inhibition | Non-inhibitor | Low predicted risk of cardiotoxicity, a critical safety checkpoint. |
| AMES Toxicity | Non-mutagenic | Low predicted risk of mutagenicity. |
This data is illustrative. Actual results should be generated using the recommended tools.
Biological Target Prediction
Based on its core benzamide structure, this compound may interact with enzyme families known to bind this pharmacophore. Benzamide derivatives have been reported as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), among others.[7][8] Computational tools can screen the compound's structure against databases of known pharmacophores to predict potential biological targets, further refining the screening strategy.
Part 2: The In Vitro Screening Cascade
The in vitro screening process is structured as a cascade, a tiered system of assays that progressively refines our understanding of the compound's activity.[9][10] This approach ensures that the most resource-intensive assays are reserved for compounds that show promise in foundational screens.
Tier 1: Foundational Assays
Causality: A cytotoxicity assay is the cornerstone of any screening campaign. It serves two purposes: 1) to identify potential anticancer activity, and 2) to establish a toxicity baseline, which is crucial for interpreting any other observed bioactivity. A compound that is active in a target-based assay but is also broadly cytotoxic is generally not a viable drug candidate.
Protocol: MTT Assay for Cell Viability The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]
-
Cell Culture:
-
Seed two cell lines (e.g., HeLa for a cancer line, HEK293 for a non-cancer line) into 96-well plates at a density of ~10,000 cells/well.
-
Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add the compound-containing medium. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay Procedure:
-
Aspirate the treatment media.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[11]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][15]
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the crystals.[11]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Tier 2: Target-Oriented Assays
Guided by the in silico predictions and the known pharmacology of the benzamide class, we now move to more specific, hypothesis-driven assays.
Causality: Benzamides are known inhibitors of several key enzymes.[7][8] Screening against a panel of relevant enzymes is a logical step to identify a specific mechanism of action.
General Protocol: Colorimetric Enzyme Inhibition Assay This protocol provides a general framework that can be adapted for various enzymes (e.g., acetylcholinesterase, carbonic anhydrase) that have a substrate that produces a colored product upon conversion.[16][17][18]
-
Reagent Preparation:
-
Prepare assay buffer specific to the enzyme of interest.
-
Prepare solutions of the purified enzyme, the substrate, and the test compound (this compound) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Test Wells: Add enzyme solution and varying concentrations of the test compound.
-
Negative Control (100% Activity): Add enzyme solution and vehicle (e.g., DMSO).
-
Positive Control: Add enzyme solution and a known inhibitor for that enzyme.
-
Blank: Add buffer and substrate, but no enzyme.
-
Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the absorbance at a specific wavelength at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value.
-
Causality: Many benzamide derivatives are known to be antagonists at G-Protein Coupled Receptors (GPCRs), such as the dopamine D2 receptor.[2] A competitive binding assay can determine if our compound binds to a specific receptor.
Principle: Competitive Radioligand Binding Assay This assay measures the ability of a test compound (unlabeled "competitor") to displace a known radiolabeled ligand from its receptor.[19][20]
-
Assay Setup: Prepare a reaction mixture in triplicate containing:
-
Cell membranes expressing the target GPCR (e.g., D2 receptor).[21]
-
A fixed concentration of a specific radioligand (e.g., [³H]-spiperone).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (represents 100% binding).
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known, non-radioactive D2 antagonist to saturate the receptors.
-
-
Incubation & Separation:
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Rapidly filter the mixtures through glass fiber filter mats. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters to remove any remaining unbound radioligand.
-
-
Detection & Analysis:
-
Place the filters in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration to determine the Ki (inhibition constant).
-
Part 3: Data Integration and Hit Prioritization
A "hit" is a compound that meets a predefined set of criteria for potency, selectivity, and safety.[22] By integrating the data from all assays, we can make an informed decision on whether this compound warrants further investigation.
Illustrative Hit Prioritization Table
| Assay / Parameter | Result (Hypothetical) | Hit Criteria | Decision |
| In Silico | |||
| Lipinski's Rule | 0 Violations | ≤ 1 Violation | Pass |
| BBB Permeability | Yes | Target Dependent | Pass (Potential for CNS) |
| Cytotoxicity | |||
| HeLa IC₅₀ | > 100 µM | > 50 µM | Pass |
| HEK293 IC₅₀ | > 100 µM | > 50 µM | Pass |
| Enzyme Inhibition | |||
| AChE IC₅₀ | 2.5 µM | < 10 µM | HIT |
| CA IC₅₀ | 85 µM | > 30 µM | Pass |
| Selectivity Index | |||
| (Cytotoxicity IC₅₀ / AChE IC₅₀) | > 40 | > 10 | Excellent |
In this hypothetical scenario, this compound is identified as a promising hit . It shows potent and selective activity against acetylcholinesterase with a wide therapeutic window (high selectivity index) and favorable predicted drug-like properties.
Conclusion and Future Directions
This guide has detailed a systematic, multi-stage approach for the preliminary bioactivity screening of this compound. The proposed workflow, integrating predictive in silico modeling with a tiered in vitro cascade, provides a resource-efficient pathway to identify and validate potential biological activity.
Should a compound like this compound emerge as a validated hit, the logical next steps would include:
-
Secondary Screening: Confirming the activity in orthogonal assays (e.g., cell-based functional assays for AChE inhibition).
-
Mechanism of Action Studies: Performing enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).[23]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to improve potency and selectivity, initiating the hit-to-lead process.
By following this structured and self-validating approach, research teams can rapidly and confidently assess the therapeutic potential of novel chemical entities, accelerating the early stages of the drug discovery process.[24]
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Vellonen, K. S., et al. (2016). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. Available at: [Link]
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Navigating the Synthesis and Application of 3-Fluoro-2-methylbenzamide: A Technical Guide for Chemical Researchers
An In-depth Exploration of a Key Fluorinated Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacological profiles of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] Among the vast array of fluorinated building blocks, 3-Fluoro-2-methylbenzamide has emerged as a compound of significant interest, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Landscape
This compound is readily accessible from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities, commonly 97% or higher, to meet the stringent requirements of pharmaceutical synthesis.
| Supplier | Purity | Quantity | Catalog Number |
| AOBChem | >97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 38235 |
| 1st Scientific LLC | 98%+ | 1g, 5g, 25g | ST00GZLN |
| BLD Pharm | Inquire | Inquire | 886502-05-2 |
| Universal Biologicals | Inquire | 250mg, 1g, 5g, 10g | CS-0061158 |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved through the amidation of its corresponding carboxylic acid, 3-Fluoro-2-methylbenzoic acid. A robust and widely employed method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with ammonia.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of amides from carboxylic acids via acyl chlorides.[3]
Step 1: Formation of 3-Fluoro-2-methylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), suspend 3-Fluoro-2-methylbenzoic acid (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-Fluoro-2-methylbenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation to this compound
-
Cool the crude 3-Fluoro-2-methylbenzoyl chloride in an ice bath.
-
Slowly add a solution of aqueous ammonia (an excess, typically 5-10 equivalents) to the stirred acyl chloride. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solid precipitate is the crude this compound. Collect the solid by vacuum filtration and wash with cold water to remove any ammonium chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product in high purity.
Caption: Synthesis of this compound.
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. The following are key analytical parameters:
| Property | Value |
| CAS Number | 886502-05-2 |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| Appearance | Off-white to white solid |
| Purity | ≥97% |
Spectroscopic Data (Predicted and based on related structures):
-
¹H NMR: Aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. The methyl protons will be a singlet around δ 2.2-2.5 ppm. The amide protons will appear as two broad singlets.
-
¹³C NMR: The carbonyl carbon will be observed around δ 165-170 ppm. Aromatic carbons will appear in the region of δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant. The methyl carbon will be around δ 15-20 ppm.
-
IR (Infrared) Spectroscopy: Characteristic peaks will include N-H stretching (two bands around 3100-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-F stretching (around 1000-1300 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 153.
The Role of this compound in Drug Discovery
The incorporation of the 3-fluoro-2-methylbenzoyl moiety into larger molecules can be a strategic move in drug design. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, potentially improving binding affinity to biological targets.[1] The methyl group provides a point of steric influence and can contribute to hydrophobic interactions within a binding pocket.
While specific, publicly available case studies detailing the use of this compound as a key intermediate in a named drug candidate are limited, its structural motifs are present in a variety of biologically active compounds. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
For instance, fluorinated benzamides have been investigated as potential inhibitors of various enzymes and receptors. The unique substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Caption: Role in Drug Discovery Workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a commercially available and synthetically accessible building block that holds significant potential for medicinal chemists and drug discovery professionals. Its unique combination of a fluorine atom and a methyl group on a benzamide scaffold provides a valuable tool for the strategic design and synthesis of novel therapeutic agents with potentially improved pharmacological properties. As the demand for innovative and effective pharmaceuticals continues to grow, the utility of such specialized fluorinated intermediates is poised to expand, making a thorough understanding of their synthesis and application essential for the modern researcher.
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Crystal structure of N-substituted benzamide analogs
An In-Depth Technical Guide to the Crystal Structure of N-Substituted Benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted benzamide analogs represent a cornerstone in medicinal chemistry and materials science, with their therapeutic efficacy and material properties being intrinsically linked to their three-dimensional architecture in the solid state. This guide provides a comprehensive exploration of the crystal structure of these analogs. We delve into the nuanced interplay of intermolecular forces that govern crystal packing, the profound influence of substituent choice on molecular conformation, and the state-of-the-art experimental methodologies for their characterization. This document is intended to be a vital resource for researchers, offering both foundational knowledge and advanced insights to accelerate discovery and innovation in the field.
Introduction: The Significance of Solid-State Structure in N-Substituted Benzamides
The benzamide moiety is a privileged scaffold in drug design, appearing in a wide array of approved therapeutics. The substitution on the amide nitrogen (the 'N-substituent') provides a versatile handle for modulating a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. However, it is the conformation and interactions in the solid state—the crystal structure—that dictate critical pharmaceutical properties such as dissolution rate, bioavailability, and stability.
Understanding the crystal structure is not merely an academic exercise; it is a critical component of rational drug design. The spatial arrangement of molecules in a crystal lattice is dictated by a delicate balance of non-covalent interactions, primarily hydrogen bonds and π-stacking. The nature and position of the N-substituent can dramatically alter this balance, leading to different crystal packing arrangements (polymorphism), which can have profound implications for a drug's performance. For instance, different polymorphs of the same compound can exhibit vastly different solubilities and, consequently, different therapeutic outcomes.
This guide will navigate the complexities of N-substituted benzamide crystal structures, providing the theoretical underpinnings and practical methodologies to empower researchers in this dynamic field.
The Architectural Blueprint: Key Intermolecular Interactions in Benzamide Crystals
The crystal packing of N-substituted benzamides is a masterclass in molecular self-assembly. The final architecture is a result of a cooperative interplay of various intermolecular forces. A thorough understanding of these interactions is paramount for predicting and controlling the solid-state properties of these compounds.
The Dominant Role of Hydrogen Bonding
Hydrogen bonds are the primary architects of the supramolecular structures observed in benzamide crystals. The classic N—H⋯O hydrogen bond between the amide proton and a carbonyl oxygen of a neighboring molecule is a recurring and highly influential motif.[1] The strength and geometry of these bonds are sensitive to the electronic nature of the substituents on the aromatic rings.
Beyond the canonical N—H⋯O interactions, weaker C—H⋯O and C—H⋯π hydrogen bonds also play a significant role in fine-tuning the crystal packing.[2] The presence of halogen substituents can introduce halogen bonding, a directional interaction between a halogen atom and a nucleophile, further influencing the crystal lattice.
The Influence of π-Stacking and Aromatic Interactions
The phenyl rings of the benzamide core and any aromatic N-substituents provide ample opportunity for π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, contribute significantly to the overall stability of the crystal lattice. The geometry of these interactions can be parallel-displaced or T-shaped, and the specific arrangement is highly dependent on the steric and electronic properties of the substituents.
The Impact of N-Substituents on Molecular Conformation and Packing
The choice of the N-substituent is a critical determinant of both the intramolecular conformation and the intermolecular packing. Bulky substituents can induce significant torsion between the phenyl ring and the amide plane, altering the molecule's overall shape.[3] This, in turn, influences which hydrogen bonding and π-stacking motifs are sterically accessible, leading to different packing arrangements. For example, the introduction of a fluorine atom can suppress disorder in the crystal structure without altering the fundamental packing motif.[4][5][6][7]
The following diagram illustrates the key intermolecular interactions that govern the crystal packing of N-substituted benzamides.
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A Comprehensive Guide to the Theoretical and Computational Analysis of 3-Fluoro-2-methylbenzamide
Abstract
This technical guide provides an in-depth exploration of 3-Fluoro-2-methylbenzamide, a molecule of significant interest in medicinal and materials chemistry. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we elucidate the structural, spectroscopic, and electronic properties of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the causality behind computational choices, validated protocols, and a thorough analysis of the molecule's quantum chemical characteristics. By integrating theoretical calculations with available experimental data, we present a holistic understanding of this compound's molecular behavior, from its optimized geometry and vibrational modes to its electronic reactivity and potential interaction sites.
Introduction: The Significance of Fluorinated Benzamides
Benzamides are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] this compound combines the robust benzamide core with the unique electronic influence of a fluoro group and the steric effect of a methyl group, making it a compelling candidate for further investigation.
Computational chemistry provides a powerful, non-invasive lens to examine molecules at the atomic level.[3] By employing methods like Density Functional Theory (DFT), we can accurately predict molecular properties before embarking on potentially costly and time-consuming laboratory synthesis and analysis.[4][5] This guide will walk through the theoretical framework, computational protocols, and detailed analysis of this compound, providing a foundational understanding for future research and development.
Computational Methodology: A Validated Approach
The accuracy of computational predictions is critically dependent on the chosen theoretical model. For organic molecules like this compound, DFT has consistently been shown to provide an excellent balance of computational efficiency and accuracy for predicting geometries, vibrational spectra, and electronic properties.[4][5]
The Choice of DFT Functional and Basis Set
Our computational study was performed using the Gaussian suite of programs. The selection of the B3LYP functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) and the 6-311++G(d,p) basis set is a deliberate choice grounded in established best practices.
-
B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many molecules. It is widely recognized for its reliability in predicting molecular geometries and vibrational frequencies for a broad range of organic compounds.[5][6]
-
6-311++G(d,p) Basis Set: This is a Pople-style, split-valence triple-zeta basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing anions and systems with lone pairs. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which allow for greater flexibility in describing the shape of atomic orbitals and are critical for accurately modeling bonding environments.[5]
Experimental Protocol: Computational Workflow
The following step-by-step protocol outlines the validated workflow for the theoretical analysis of this compound.
Step 1: Initial Structure Input
-
The initial 3D structure of this compound is constructed using a molecular modeling program like GaussView.
Step 2: Geometry Optimization
-
A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory.
-
This process systematically alters the molecular geometry to find the lowest energy conformation (a true minimum on the potential energy surface).
Step 3: Vibrational Frequency Analysis
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
Self-Validation Check: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental anharmonic vibrational modes.
Step 4: NMR Chemical Shift Calculation
-
The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to predict the ¹³C and ¹H NMR chemical shifts.[7]
-
Calculated shifts are referenced against tetramethylsilane (TMS), which is calculated at the same level of theory.
Step 5: Electronic Properties Analysis
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file.
-
A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify reactive sites.
Diagram: Computational Workflow
Caption: A streamlined workflow for the DFT-based analysis of molecular properties.
Results and Discussion
Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles represent a balance of nuclear repulsion, electron-electron repulsion, and electron-nuclear attraction. For benzamide derivatives, the planarity of the amide group and its orientation relative to the benzene ring are of particular interest as they influence intermolecular interactions like hydrogen bonding.[8]
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C=O | 1.23 Å |
| C-N | 1.36 Å | |
| C-F | 1.35 Å | |
| C-C (Aromatic) | 1.39 - 1.41 Å | |
| Bond Angles | O-C-N | 122.5° |
| C-C-F | 119.0° | |
| C-N-H | 117.0° |
Note: These are representative values. Experimental data from X-ray crystallography, if available, would provide the ultimate benchmark for comparison.[9]
Diagram: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Vibrational Analysis (FT-IR Spectroscopy)
Vibrational spectroscopy is a sensitive probe of molecular structure. The calculated vibrational frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion of chemical bonds. Comparing these theoretical frequencies with an experimental FT-IR spectrum allows for a detailed assignment of the observed absorption bands.[7][10]
Table 2: Key Calculated Vibrational Frequencies and Their Assignments
| Calculated Frequency (Scaled, cm⁻¹) | Experimental (Typical Range, cm⁻¹) | Vibrational Assignment |
| ~3450, ~3350 | 3400-3200 | N-H Asymmetric & Symmetric Stretch |
| ~3080 | 3100-3000 | Aromatic C-H Stretch |
| ~1685 | 1700-1650 | C=O Carbonyl Stretch (Amide I) |
| ~1610 | 1620-1580 | N-H Bending (Amide II) |
| ~1590, ~1480 | 1600-1450 | Aromatic C=C Stretch |
| ~1290 | 1350-1250 | C-F Stretch |
| ~1250 | 1300-1200 | C-N Stretch |
The strong carbonyl (C=O) stretching frequency is a characteristic peak for amides. Its calculated position provides insight into the electronic environment and potential for hydrogen bonding. The N-H stretching frequencies are also highly diagnostic of the degree of intermolecular hydrogen bonding in the solid or liquid state.
NMR Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for structure elucidation. The GIAO method allows for the reliable prediction of chemical shifts, which are highly sensitive to the electronic environment of each nucleus.
The fluorine atom, being highly electronegative, is expected to deshield adjacent carbon and proton nuclei, leading to higher chemical shifts (downfield). Conversely, the electron-donating methyl group will have a shielding effect. The calculated values provide a theoretical spectrum that can be used to assign peaks in an experimental spectrum, especially for complex molecules where assignments may be ambiguous.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[11][12]
-
HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity.[13] A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[11][12] Conversely, a small energy gap suggests the molecule is more polarizable and reactive. This gap is fundamental to understanding charge transfer interactions within the molecule and with other species.[4]
For this compound, the HOMO is typically localized over the electron-rich benzene ring, while the LUMO is often centered on the carbonyl group and the aromatic ring, indicating these as the primary sites for electron donation and acceptance, respectively.
Diagram: HOMO-LUMO Concept
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and fluorine. These are the preferred sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms (especially the amide N-H protons). These are the sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas of intermediate potential.
For this compound, the MEP map would clearly show a strong negative potential (red) around the carbonyl oxygen, making it a primary hydrogen bond acceptor site. The area around the amide hydrogens would show a positive potential (blue), identifying them as hydrogen bond donor sites. The fluorine atom would also contribute to a region of negative potential.
Conclusion and Future Outlook
This guide has detailed a robust computational framework for the comprehensive analysis of this compound. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have elucidated its stable geometry, assigned its key vibrational modes, and explored its electronic structure. The analysis of the HOMO-LUMO gap and the MEP map provides critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
These theoretical findings serve as a powerful predictive tool for experimental chemists and drug developers. They can guide synthetic strategies, aid in the interpretation of spectroscopic data, and provide a rational basis for understanding the molecule's potential biological activity. Future studies could extend this work to include simulations in solvent to better mimic physiological conditions, or to perform molecular docking studies to investigate its binding affinity with specific biological targets.
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AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]
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ResearchGate. HOMO and LUMO molecular orbitals calculated for benzamide. Retrieved from [Link]
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SpectraBase. Benzamide, 3-fluoro-N-(2-butyl)-N-(3-methylbutyl)-. Retrieved from [Link]
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National Center for Biotechnology Information. 3-Fluoro-N-(p-tolyl)benzamide. Retrieved from [Link]
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Li, X. (2017, February 8). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. Retrieved from [Link]
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ResearchGate. (2019, January 16). Combined Experimental and Theoretical Study of Long-Range H F Interactions in α Fluoro Amides. Retrieved from [Link]
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PubMed. (2013). Synthesis, Structural, Spectroscopic Studies, NBO Analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene Sulfonamide With Experimental and Theoretical Approaches. Retrieved from [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/059302687c4765d78701886100140226b9a8427f]([Link]
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MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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European Journal of Chemistry. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. Retrieved from [Link]
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ResearchGate. (2017, August 7). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. Retrieved from [Link]
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Methodological & Application
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Fluoro-2-methylbenzamide
Introduction
3-Fluoro-2-methylbenzamide is a substituted aromatic amide, a structural motif of significant interest in medicinal chemistry and materials science. As with many halogenated organic molecules, its derivatives are potential precursors for pharmacologically active compounds and specialized polymers.[1][2] The precise substitution pattern—a fluorine atom at the 3-position and a methyl group at the 2-position on the benzene ring—imparts unique electronic and steric properties that can influence molecular interactions, metabolic stability, and permeability.[1]
Therefore, rigorous analytical characterization is paramount to confirm its chemical identity, assess its purity, and quantify it accurately. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a suite of analytical techniques for the thorough characterization of this compound. The protocols described herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. Given the moderate polarity of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.
High-Performance Liquid Chromatography (HPLC)
Principle of Method Selection: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. The molecule's moderate hydrophobicity makes it ideal for retention on a non-polar stationary phase (like C18) with elution controlled by a polar mobile phase.[3] A Photodiode Array (PDA) detector is selected due to the aromatic nature of the compound, which ensures strong UV absorbance for sensitive detection.[3]
Experimental Protocol: RP-HPLC Method
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.[3]
-
Sample Solution: Prepare sample solutions at a similar concentration to the working standard. For samples with unknown concentration, perform a preliminary run to determine the appropriate dilution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or scan with PDA from 200-400 nm to determine λmax).
-
Gradient Program: A gradient is used to ensure elution of the main peak with good symmetry while also separating potentially more or less retained impurities.[3]
-
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
-
Data Analysis:
-
Determine the retention time (RT) of the this compound peak.
-
Calculate purity using the area percent method.
-
For quantification, generate a calibration curve using a series of standards of known concentrations.
-
Expected Results:
| Parameter | Expected Value |
| Retention Time (RT) | ~8-12 minutes (highly dependent on exact system and column) |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Purity (Reference Standard) | > 98.0% |
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the chemical structure, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method Selection: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For this molecule, key diagnostic signals will be the aromatic protons showing splitting patterns influenced by both the fluorine and methyl groups, and the distinct methyl and amide proton signals. The C-F coupling in the ¹³C spectrum is also a definitive indicator of the fluorine's position. [5] Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for simple benzamides. [6] * Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Observe the spectral width from approximately -1 to 11 ppm.
-
Typical number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Observe the spectral width from approximately 0 to 180 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [6] * Integrate ¹H signals, and assign all peaks based on their chemical shift (δ), multiplicity, and coupling constants (J).
-
Predicted NMR Data (in CDCl₃): The following chemical shifts are predicted based on data from structurally similar compounds like 2-methylbenzamide and 3-fluoro-N-methylbenzamide and established substituent effects. [7][8]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | ~7.2-7.5 | m | 3H | Ar-H |
| Amide | ~6.0-6.5 | br s | 2H | -CONH₂ |
| Methyl | ~2.4 | s | 3H | Ar-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | C-F Coupling | Assignment |
| Carbonyl | ~170 | No | C=O |
| Aromatic C-F | ~160 | ¹JCF ≈ 245 Hz | C3-F |
| Aromatic C-CH₃ | ~138 | ³JCF ≈ 3 Hz | C2-CH₃ |
| Other Aromatic | ~115-135 | Yes | Ar-C |
| Methyl | ~20 | No | -CH₃ |
Note: The aromatic region in both ¹H and ¹³C spectra will be complex due to overlapping signals and C-F coupling.
Workflow Diagram: NMR Structural Verification
Caption: Workflow for NMR structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Method Selection: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the key amide group (N-H and C=O stretches) and the C-F bond, providing complementary information to the other techniques. [9] Experimental Protocol: FTIR
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is simplest. Place a small amount of the powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
-
Instrumentation and Acquisition:
-
Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Collect a background spectrum first, then the sample spectrum.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Expected Characteristic FTIR Peaks: Frequencies are based on typical values for primary amides and fluorinated aromatic compounds. [10]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3350 and ~3180 | Medium-Strong | N-H stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |
| ~3050 | Medium-Weak | C-H stretch (aromatic) | Aromatic Ring |
| ~2950 | Medium-Weak | C-H stretch (aliphatic) | Methyl (-CH₃) |
| ~1660 | Strong | C=O stretch (Amide I band) | Carbonyl |
| ~1600 | Medium | N-H bend (Amide II band) | Primary Amide (-NH₂) |
| ~1450 | Medium | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-N stretch | Amide |
| ~1150 | Strong | C-F stretch | Aryl-Fluoride |
Workflow Diagram: FTIR Functional Group Analysis
Caption: Workflow for FTIR functional group identification.
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. RP-HPLC serves as the primary tool for purity assessment and quantification. GC-MS provides complementary information on volatile impurities and confirms the molecular weight and fragmentation pattern. Finally, NMR and FTIR spectroscopy offer definitive structural confirmation, elucidating atomic connectivity and identifying key functional groups. By employing this multi-technique workflow, researchers can establish a robust and reliable analytical profile for this compound, ensuring its identity, purity, and quality for downstream applications in research and development.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]
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SpectraBase. (n.d.). N-(3-fluorophenyl)-2-methylbenzamide. Retrieved from [Link]
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Beak, P., & Snieckus, V. (1982). The ortho lithiation of tertiary benzamides. The Journal of Organic Chemistry, 47(3), 523-525. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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SpectraBase. (n.d.). Benzamide, 3-fluoro-N-methyl-. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
National Institutes of Health. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
-
ResearchGate. (2020). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]
-
Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
-
PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved from [Link]
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National Institutes of Health. (2022). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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ACS Publications. (2023). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
-
National Institutes of Health. (2023). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (2016). Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. Retrieved from [Link]
-
National Institutes of Health. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
Wiley Online Library. (2022). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]
-
Chemistry Central Journal. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Retrieved from [Link]
-
ResearchGate. (2009). Techniques for the Characterization of Fluoroelastomers. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
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1H and 13C NMR spectral analysis of 3-Fluoro-2-methylbenzamide
An Application Note for the Structural Elucidation of 3-Fluoro-2-methylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction
This compound (CAS No. 886502-05-2) is a substituted aromatic amide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals.[1] The precise arrangement of the fluorine, methyl, and benzamide functionalities on the benzene ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structures in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering a predictive framework grounded in fundamental principles and serving as a practical protocol for researchers in synthetic chemistry and drug development.
Theoretical Framework for Spectral Analysis
The NMR spectrum of this compound is governed by the interplay of chemical shifts and spin-spin coupling, influenced by the electronic effects of its substituents.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is primarily determined by the local electronic environment of the nucleus. The electron-withdrawing nature of the fluorine atom and the carbonyl group generally deshields nearby nuclei (shifting them to a higher ppm value). Conversely, the electron-donating methyl group provides a slight shielding effect.
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent nuclei, transmitted through the bonding electrons, causes signals to split into multiplets. In this molecule, we anticipate ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of intervening bonds and their spatial orientation. Fluorine (¹⁹F), with a nuclear spin of I=1/2 and 100% natural abundance, couples strongly to both ¹H and ¹³C nuclei over several bonds.[2]
Predicted ¹H and ¹³C NMR Spectral Data
The following analysis is based on established substituent effects and known coupling constant ranges from authoritative sources. The numbering scheme used for atom assignments is detailed in the molecular structure diagram (Figure 1).
¹H NMR Spectrum (Predicted)
The proton spectrum is characterized by distinct signals for the amide, aromatic, and methyl protons.
-
Amide Protons (-CONH₂): The two amide protons are diastereotopic due to restricted rotation around the C-N bond. They are expected to appear as two separate, broad singlets in the range of δ 6.0–8.0 ppm. Their broadness is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus.
-
Aromatic Protons (H4, H5, H6): The three aromatic protons will appear in the δ 7.0–7.8 ppm region. Their chemical shifts and multiplicities are dictated by coupling to each other and to the fluorine at C3.
-
H6: This proton is ortho to the amide group, leading to deshielding. It is coupled to H5 (ortho, ³JHH ≈ 7-9 Hz) and the fluorine at C3 (meta, ⁴JHF ≈ 2-4 Hz). It is expected to appear as a doublet of doublets (dd) or a more complex multiplet.
-
H4: Situated ortho to the fluorine atom, H4 experiences significant deshielding. It couples to H5 (ortho, ³JHH ≈ 7-9 Hz) and the fluorine at C3 (ortho, ³JHF ≈ 8-10 Hz).[3] This will likely result in a triplet or a doublet of doublets.
-
H5: This proton is coupled to both H4 and H6 (ortho, ³JHH ≈ 7-9 Hz for both), which would typically result in a triplet. Further coupling to the fluorine at C3 (meta, ⁴JHF ≈ 2-4 Hz) will introduce additional complexity, likely yielding a triplet of doublets.
-
-
Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the δ 2.2–2.5 ppm range. A small four-bond coupling to the fluorine (⁴JHF) may cause slight broadening or splitting into a very narrow doublet.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -CONH₂ | 6.0 - 8.0 | 2 x Broad Singlet | - | 2H |
| H4 | 7.2 - 7.4 | Triplet or dd | ³J(H4,H5) ≈ 8.0; ³J(H4,F3) ≈ 9.0 | 1H |
| H5 | 7.0 - 7.2 | Triplet of Doublets (td) | ³J(H5,H4) ≈ 8.0; ³J(H5,H6) ≈ 8.0; ⁴J(H5,F3) ≈ 3.0 | 1H |
| H6 | 7.4 - 7.6 | Doublet of Doublets (dd) | ³J(H6,H5) ≈ 8.0; ⁴J(H6,F3) ≈ 3.0 | 1H |
| -CH₃ (C8) | 2.2 - 2.5 | Singlet or narrow d | ⁴J(H,F) ≈ 1-2 | 3H |
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The key feature is the splitting of carbon signals due to coupling with the fluorine atom.[4]
-
Carbonyl Carbon (C7): Expected as a singlet around δ 168–172 ppm. A small four-bond coupling to fluorine (⁴JCF) might be observed.
-
Aromatic Carbons (C1-C6):
-
C3: Directly bonded to fluorine, this carbon will exhibit a large one-bond coupling constant (¹JCF ≈ 240–255 Hz) and appear as a doublet.[5] It will be the most downfield of the ring carbons due to the direct electronegative effect of fluorine.
-
C2: This carbon is two bonds away from the fluorine and will appear as a doublet with a ²JCF of approximately 20–25 Hz.
-
C1: Coupled to fluorine over three bonds, this carbon will be a doublet with ³JCF ≈ 3–7 Hz.
-
C4: Also coupled over three bonds, this carbon will show as a doublet with ³JCF ≈ 7–10 Hz.
-
C5 & C6: These carbons are four bonds from the fluorine atom. They may show small couplings (⁴JCF < 3 Hz), which might not be resolved, or they may appear as narrow doublets or broadened singlets.
-
-
Methyl Carbon (C8): The methyl carbon signal, expected around δ 15–20 ppm, will be split into a doublet by the three-bond coupling to fluorine (³JCF ≈ 3–5 Hz).
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constants (J, Hz) |
| C7 (-C=O) | 168 - 172 | Singlet or narrow d | ⁴J(C,F) < 2 |
| C1 | 133 - 136 | Doublet | ³J(C,F) ≈ 3-7 |
| C2 | 138 - 142 | Doublet | ²J(C,F) ≈ 20-25 |
| C3 | 158 - 162 | Doublet | ¹J(C,F) ≈ 245-255 |
| C4 | 115 - 118 | Doublet | ³J(C,F) ≈ 7-10 |
| C5 | 128 - 131 | Singlet or narrow d | ⁴J(C,F) < 3 |
| C6 | 123 - 126 | Singlet or narrow d | ⁴J(C,F) < 3 |
| C8 (-CH₃) | 15 - 20 | Doublet | ³J(C,F) ≈ 3-5 |
Experimental Protocols
Adherence to proper sample preparation and data acquisition standards is essential for obtaining high-quality, reproducible NMR spectra.
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[6][7]
-
Weigh the Sample:
-
Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The solvent choice can slightly alter chemical shifts.
-
Dissolution:
-
Transfer the weighed solid to a small, clean glass vial.
-
Add approximately 0.5–0.6 mL of the chosen deuterated solvent.[7]
-
Agitate the vial gently (e.g., using a vortex mixer) until the solid is completely dissolved.
-
-
Filtration and Transfer:
-
To ensure magnetic field homogeneity, the final solution must be free of particulate matter.
-
Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette.
-
Using the pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube. The final sample depth should be approximately 4-5 cm.[9]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.
Protocol 2: NMR Data Acquisition
This protocol provides general parameters for acquiring standard 1D spectra on a typical 400 or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer's autosampler or manual probe.
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is crucial for achieving sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30 or similar).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (zgpg30 or similar).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: 256 to 1024 scans, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Data Visualization and Structure
Visual aids are essential for correlating spectral data with the molecular structure.
Figure 1. Molecular structure of this compound with atom numbering and key through-bond couplings indicated by dashed lines.
Conclusion
The structural analysis of this compound by ¹H and ¹³C NMR is straightforward when grounded in a solid understanding of substituent effects and spin-spin coupling phenomena, particularly those involving fluorine. The predicted spectra reveal a unique fingerprint for this molecule, characterized by complex multiplets in the aromatic region of the ¹H spectrum and distinct C-F doublet splittings in the ¹³C spectrum. The protocols provided herein offer a robust methodology for sample preparation and data acquisition, enabling researchers to obtain high-quality data for unambiguous structural verification. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated organic compounds.
References
-
Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
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Georgia Institute of Technology. Small molecule NMR sample preparation. (2023). Available at: [Link]
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University of Ottawa NMR Facility. How to Prepare Samples for NMR. Available at: [Link]
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ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]
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Brownlee, R. T. C., & Sadek, M. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 445-449. Available at: [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. NMR Sample Preparation. Available at: [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991. Available at: [Link]
-
Moser, A. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog. Available at: [Link]
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Scribd. NMR Sample Preparation Guide. Available at: [Link]
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Mizrahi, V., et al. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link]
-
ResearchGate. Carbon-fluorine coupling constants, n J CF. (2015). Available at: [Link]
-
Modro, T. A., et al. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. Available at: [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link]
-
De Rosa, M., et al. (2001). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1489-1492. Available at: [Link]
-
SpectraBase. N-(3-fluorophenyl)-2-methylbenzamide - Optional[13C NMR]. SB-22-261-4. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]
-
De Rosa, M., et al. (2001). N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. RSC Publishing. Available at: [Link]
-
Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. Available at: [Link]
-
SpectraBase. 3-Fluoro-N-[2-(N-hydroxycarbamimidoyl)-ethyl]-N-methyl-benzamide - Optional[1H NMR]. SB-22-261-4. Available at: [Link]
-
ResearchGate. (2004). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]
-
SpectraBase. Benzamide, 3-fluoro-N-(2-butyl)-N-(3-methylbutyl)- - Optional[13C NMR]. SB-22-261-4. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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Application Note: Mass Spectrometric Fragmentation Analysis of 3-Fluoro-2-methylbenzamide
Introduction
3-Fluoro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural characterization is a critical step in its development and quality control. Mass spectrometry (MS) is a powerful analytical technique for the elucidation of molecular structures through the analysis of fragmentation patterns. This application note provides a detailed guide to the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Furthermore, it outlines comprehensive protocols for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.
The molecular structure of this compound (C₈H₈FNO) consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a primary amide group at the 1-position. Its monoisotopic mass is 153.06 g/mol . The presence of the electronegative fluorine, the methyl group, and the amide functionality are all expected to influence the fragmentation pathway, leading to a characteristic mass spectrum.
Predicted Electron Ionization (EI) Fragmentation Pattern
While an experimental mass spectrum for this compound is not available in public spectral databases, a highly probable fragmentation pattern can be predicted based on the known fragmentation of structurally similar compounds, including 2-methylbenzamide, 3-fluorobenzamide, and 2-fluoro-N-methylbenzamide. The following section details the expected fragmentation pathways under typical 70 eV electron ionization conditions.
The primary fragmentation events for aromatic amides involve the cleavage of the bonds adjacent to the carbonyl group.[1] The stability of the resulting fragments, such as resonance-stabilized acylium ions, is a major driving force for these fragmentations.[2]
Key Predicted Fragmentation Pathways:
-
Formation of the Molecular Ion (m/z 153): Upon electron ionization, the molecule will lose an electron to form the molecular ion, [C₈H₈FNO]⁺•, with an expected m/z of 153. The aromatic nature of the compound suggests that the molecular ion peak should be reasonably abundant.
-
Formation of the 3-Fluoro-2-methylbenzoyl Cation (m/z 137): A characteristic fragmentation of benzamides is the cleavage of the C-N bond, resulting in the loss of the amino radical (•NH₂).[3] This would lead to the formation of the 3-fluoro-2-methylbenzoyl cation at m/z 137. This is expected to be a prominent peak in the spectrum.
-
Loss of Carbon Monoxide (CO) from the Benzoyl Cation (m/z 109): The 3-fluoro-2-methylbenzoyl cation (m/z 137) can subsequently lose a neutral molecule of carbon monoxide (CO) to form the 3-fluoro-2-methylphenyl cation at m/z 109. This is a common fragmentation pathway for benzoyl cations.[1]
-
Formation of the [M-H]⁺ Ion (m/z 152): Loss of a hydrogen atom from the molecular ion can occur, leading to a peak at m/z 152.
-
Formation of the Benzoyl Cation (m/z 105): While less direct, fragmentation pathways leading to a benzoyl cation at m/z 105 have been observed in the mass spectra of substituted benzamides.
-
Fragments from the Aromatic Ring: Further fragmentation of the aromatic ring can lead to smaller charged species, though these are often of lower abundance.
Table 1: Predicted Key Fragment Ions for this compound
| m/z | Proposed Ion Structure | Predicted Abundance | Fragmentation Pathway |
| 153 | [C₈H₈FNO]⁺• (Molecular Ion) | Moderate | Ionization of the parent molecule |
| 137 | [C₈H₅FO]⁺ | High | [M - NH₂]⁺ |
| 109 | [C₇H₅F]⁺ | Moderate to High | [M - NH₂ - CO]⁺ |
| 152 | [C₈H₇FNO]⁺ | Low to Moderate | [M - H]⁺ |
| 77 | [C₆H₅]⁺ | Low | Fragmentation of the aromatic ring |
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound is illustrated in the following diagram:
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Fluoro-2-methylbenzamide
Abstract: This document provides a comprehensive guide to the purification of 3-Fluoro-2-methylbenzamide using High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule intermediates. This application note details a robust reversed-phase HPLC method, offering in-depth explanations for methodological choices to ensure both high purity and yield of the target compound.
Introduction: The Significance of Purifying this compound
This compound is a substituted aromatic amide, a structural motif prevalent in a wide array of biologically active molecules and pharmaceutical intermediates. The presence of the fluorine atom and the methyl group on the benzamide core can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, obtaining this compound in high purity is paramount for its use in subsequent synthetic steps and for accurate biological evaluation.
Impurities, even in trace amounts, can lead to undesirable side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxicity. This application note addresses the critical need for a reliable purification method by providing a detailed and validated HPLC protocol for this compound.
Foundational Principles: Reversed-Phase HPLC for Aromatic Amide Purification
The purification strategy for this compound is centered around reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is exceptionally well-suited for the separation of moderately polar to nonpolar compounds like aromatic amides.[1]
The Separation Mechanism: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound, being a moderately polar molecule, will interact with the hydrophobic stationary phase. By gradually increasing the organic solvent content in the mobile phase (a technique known as gradient elution), the polarity of the mobile phase is decreased, leading to the elution of the compound from the column.[2] Impurities with different polarities will interact with the stationary phase to varying degrees, allowing for their separation from the target compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective purification method.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | Internal Data |
| Molecular Weight | 153.15 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. Limited solubility in water. | Internal Data |
Detailed HPLC Purification Protocol
This protocol is designed as a comprehensive workflow, from sample preparation to fraction analysis.
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) or another suitable solvent in which the crude sample is fully soluble.
-
Reagents: HPLC-grade water, acetonitrile, and formic acid.
-
Crude Sample: this compound synthesized in-house or procured from a commercial source.
Experimental Workflow Diagram
Caption: HPLC Purification Workflow for this compound.
Step-by-Step Methodology
1. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Degas the solution for at least 15 minutes using sonication or vacuum filtration. The addition of formic acid helps to improve peak shape by protonating free silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing for polar compounds.[3]
- Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Degas the solution. Acetonitrile is often preferred over methanol for the separation of aromatic compounds as it can provide different selectivity and often results in lower backpressure.[4][5]
2. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of the sample diluent to create a concentrated stock solution (e.g., 20-50 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
3. HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Provides good retention and resolution for aromatic amides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good selectivity for aromatic compounds. |
| Flow Rate | 5.0 mL/min | Appropriate for a 10 mm ID preparative column. |
| Column Temperature | 30 °C | Consistent temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm (or λmax determined by PDA scan) | Substituted benzamides typically exhibit UV absorbance in this region. A preliminary PDA scan of the crude material is recommended to determine the optimal wavelength for detection. |
| Injection Volume | 100-500 µL | Dependent on the concentration of the sample stock solution and the loading capacity of the column. |
4. Gradient Elution Program:
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 20.0 | 70 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
Rationale for the Gradient: This gradient profile starts with a relatively low percentage of organic solvent to ensure that the compound and impurities bind to the column. The gradual increase in acetonitrile concentration allows for the sequential elution of compounds based on their hydrophobicity. A steeper wash step at the end ensures that any strongly retained impurities are removed from the column, and the final re-equilibration step prepares the column for the next injection.
5. Fraction Collection:
- Monitor the chromatogram in real-time.
- Collect the eluent corresponding to the main peak, which should be the this compound.
- It is advisable to collect fractions across the entire peak and analyze their purity separately.
6. Post-Purification Analysis:
- Inject a small aliquot of each collected fraction into an analytical HPLC system to determine the purity.
- Pool the fractions that meet the desired purity specifications (e.g., >98%).
7. Solvent Evaporation:
- Combine the pure fractions and remove the solvent using a rotary evaporator.
- Further dry the purified compound under high vacuum to remove any residual solvent.
Results and Discussion: Interpreting the Chromatogram
A successful purification will yield a chromatogram with a well-resolved major peak corresponding to this compound, clearly separated from any impurity peaks. The retention time of the target compound will depend on the specific HPLC system and conditions but should be consistent between runs.
Troubleshooting Common Issues:
-
Poor Resolution: If the target peak is not well-separated from impurities, consider modifying the gradient. A shallower gradient (slower increase in %B) around the elution time of the main peak can improve resolution.[4]
-
Peak Tailing: This can be caused by column degradation or interactions with active sites on the stationary phase. Ensure the mobile phase is sufficiently acidic and that the column is in good condition.
-
Broad Peaks: This may indicate column overloading. Reduce the injection volume or the concentration of the sample solution.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and reliable protocol for the purification of this compound. By understanding the principles of reversed-phase chromatography and carefully controlling the experimental parameters, researchers can consistently obtain this important building block in high purity, thereby ensuring the quality and integrity of their subsequent research and development activities.
References
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
-
PharmaGuide. (2023, October 16). Which Solvent is Better for Chromatography: Methanol or Acetonitrile? PharmaGuide. [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]
-
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Chromatography Today. [Link]
-
Agilent. (n.d.). Agilent HPLC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS. Agilent. [Link]
-
LabRulez LCMS. (n.d.). HPLC Column Selection Guide for Small Molecule Separation. LabRulez LCMS. [Link]
-
LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
IJCRT.org. (n.d.). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. IJCRT.org. [Link]
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Application Notes and Protocols for 3-Fluoro-2-methylbenzamide in Medicinal Chemistry Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Fluoro-2-methylbenzamide as a versatile scaffold in modern medicinal chemistry. This document outlines the rationale for its use, potential therapeutic applications, detailed synthetic protocols, and robust biological assay methodologies.
Introduction: The Strategic Value of Fluorinated Benzamides
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] Its utility stems from its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability. The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[2]
This compound is an under-explored building block that combines the benefits of the benzamide core with the unique electronic properties of a fluorine atom and the conformational influence of an ortho-methyl group. The fluorine at the 3-position can modulate the acidity of the amide proton and engage in favorable orthogonal interactions with target proteins. The 2-methyl group can provide a steric handle to influence binding selectivity and may also serve to protect the amide bond from metabolic degradation. These features make this compound a compelling starting point for the discovery of novel therapeutics, particularly in oncology.
Potential Therapeutic Applications
Based on the extensive research on analogous benzamide structures, this compound is a promising scaffold for the development of inhibitors for two key classes of oncology targets: Poly(ADP-ribose) polymerase (PARP) and protein kinases.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the repair of single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through synthetic lethality.[3][4] Several PARP inhibitors have been approved for the treatment of ovarian, breast, prostate, and pancreatic cancers.[3][4]
The benzamide core is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ cofactor. This compound can serve as a foundational element for novel PARP inhibitors, with the fluoro and methyl groups providing opportunities to fine-tune potency and selectivity.
Caption: Role of PARP1 in DNA repair and its inhibition.
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5] Kinase inhibitors have become a major class of targeted therapies. The benzamide scaffold has been successfully employed in the design of various kinase inhibitors.
This compound can be elaborated through various chemical transformations to generate libraries of compounds for screening against a panel of kinases. The ortho-methyl group can be exploited to achieve selectivity, while the fluorine atom can enhance binding affinity through favorable interactions in the kinase active site.
Sources
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Application Notes & Protocols: The Synthetic Utility of 3-Fluoro-2-methylbenzamide
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Fluoro-2-methylbenzamide in modern organic synthesis. The strategic placement of the fluorine atom and the ortho-methyl and amide groups makes this compound a valuable and versatile building block. Its primary utility lies in the construction of complex heterocyclic scaffolds, most notably in the synthesis of potent enzyme inhibitors for therapeutic applications. We will explore the causality behind its reactivity, provide detailed, field-proven protocols, and present its pivotal role in the synthesis of the clinically significant PARP inhibitor, Talazoparib.
Introduction: The Strategic Value of Fluorinated Benzamides
In contemporary medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2][3] When combined with the benzamide moiety—a common pharmacophore and a versatile precursor for heterocyclic synthesis—the resulting fluorinated benzamide building blocks become powerful tools in drug discovery.[4]
This compound (CAS 886502-05-2) is a prime example of such a strategic building block. Its structure features:
-
An amide group , which can serve as a nucleophile or be hydrolyzed to a carboxylic acid, enabling a variety of coupling and cyclization reactions.
-
A fluorine atom at the 3-position, which modulates the electronic properties of the aromatic ring and can enhance binding interactions with biological targets.
-
An ortho-methyl group , which can be functionalized to provide a second reactive handle for intramolecular reactions, leading to the formation of fused ring systems.
This unique combination of functional groups makes this compound an ideal precursor for constructing complex, biologically active molecules.
| Compound Properties: this compound | |
| CAS Number | 886502-05-2[5] |
| Molecular Formula | C8H8FNO[6] |
| Molecular Weight | 153.15 g/mol [6] |
| Appearance | Off-white to white crystalline solid |
| Key Functional Groups | Amide, Aromatic Fluoride, Methyl |
Core Application: Synthesis of PARP Inhibitors - The Talazoparib Case Study
The most significant application demonstrating the utility of the 3-fluoro-2-methylbenzoyl structural motif is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA single-strand break repair.[7] In cancers with mutations in the BRCA1 or BRCA2 genes, which impair the homologous recombination pathway for DNA double-strand break repair, inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[8]
Talazoparib (BMN-673) is a highly potent, orally bioavailable PARP-1/2 inhibitor approved for treating patients with deleterious germline BRCA-mutated breast cancer.[9][10] The fluorinated phthalazinone core of Talazoparib is essential for its high potency and is constructed from precursors embodying the this compound scaffold.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the Talazoparib core involves the construction of a tetracyclic pyrido[4,3,2-de]phthalazin-3-one system. A key step is the formation of the fluorinated phthalazinone ring, which is typically achieved through the condensation of a hydrazine derivative with a 2-acyl- or 2-carboxy- substituted benzoic acid derivative. The fluorine atom at the 5-position of the final Talazoparib molecule originates from a fluorinated benzoic acid precursor, highlighting the direct application of this building block's structural features.
The presence of the fluorine atom is not merely a synthetic convenience; it contributes directly to the drug's efficacy. The electron-withdrawing nature of fluorine can influence the planarity and electronic distribution of the phthalazinone ring system, optimizing its fit and interaction within the NAD+ binding pocket of the PARP enzyme.[1][3]
Experimental Workflow: Talazoparib Synthesis
The following diagram illustrates a generalized synthetic pathway to the core of Talazoparib, showcasing the integration of the key fluorinated intermediate.
Caption: Generalized workflow for the synthesis of the Talazoparib core.
Protocol: Reductive Cyclization to Form the Dihydroquinoline Intermediate
This protocol describes the critical reductive cyclization step, adapted from published procedures for the synthesis of Talazoparib and its analogs.[11] This step constructs the core dihydroquinoline ring system.
Materials:
-
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (Intermediate 1 )
-
4-Fluorobenzaldehyde
-
Titanium(III) chloride (TiCl₃), 20% solution in 2N HCl
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve Intermediate 1 (1.0 eq) and 4-fluorobenzaldehyde (1.2 eq) in methanol.
-
Reagent Addition: Cool the solution to room temperature. To the stirred solution, add the 20% TiCl₃ solution in 2N HCl (approx. 10 eq) dropwise. Causality Note: TiCl₃ acts as the reducing agent, converting the nitro group to an amine in situ. The newly formed amine then undergoes a Pictet-Spengler-type cyclization with the benzaldehyde and the adjacent acetyl group to form the dihydroquinoline ring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, carefully quench the mixture by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure dihydroquinoline intermediate.[11]
Potency of Fluorinated PARP Inhibitors
The strategic inclusion of fluorine is validated by the high potency of Talazoparib compared to other PARP inhibitors.
| PARP Inhibitor | Target(s) | Potency (Ki or IC₅₀) | Reference |
| Talazoparib | PARP-1, PARP-2 | Kᵢ: 0.65 nM (for PARP-1) | [11] |
| Olaparib | PARP-1, PARP-2 | Kᵢ: 1.87 nM (for PARP-1) | [11] |
| Rucaparib | PARP-1, -2, -3 | IC₅₀: 1.4 nM (for PARP-1) | [7] |
| Niraparib | PARP-1, PARP-2 | IC₅₀: 3.8 nM (for PARP-1) | [7] |
General Application: Synthesis of Fused Heterocyclic Systems
Beyond specific targets like Talazoparib, the this compound scaffold is broadly applicable to the synthesis of various fused heterocyclic compounds, particularly those containing a pyridazinone or phthalazinone core.[12]
General Transformation and Mechanistic Considerations
The core transformation involves the cyclization of a 2-functionalized benzoic acid derivative with a dinucleophile, such as hydrazine. The ortho-methyl group of this compound can be oxidized to a carboxylic acid (forming 3-fluoro-2-methylbenzoic acid) or an aldehyde. This provides the two electrophilic centers necessary for condensation with hydrazine to form the six-membered heterocyclic ring.
Caption: General pathway for converting this compound to a phthalazinone.
Generic Protocol: Phthalazinone Synthesis via Condensation
This protocol provides a generalized method for the synthesis of a phthalazinone ring from a 2-formylbenzoic acid derivative, which can be prepared from this compound.
Materials:
-
2-Formyl-3-fluorobenzoic acid (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
Reflux condenser
Procedure:
-
Dissolution: Dissolve the 2-formyl-3-fluorobenzoic acid in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate to the solution. Causality Note: The reaction proceeds via a two-step mechanism. First, one nitrogen of the hydrazine acts as a nucleophile, attacking the aldehyde carbonyl to form a hydrazone intermediate. The second nitrogen then performs an intramolecular nucleophilic acyl substitution on the carboxylic acid, displacing water and forming the stable six-membered phthalazinone ring.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.[12]
Conclusion
This compound and its closely related derivatives are high-value intermediates in organic synthesis, particularly for applications in medicinal chemistry. The strategic positioning of its functional groups provides a robust platform for the construction of complex heterocyclic systems. As demonstrated by its crucial role in the synthesis of the potent PARP inhibitor Talazoparib, this building block enables the creation of sophisticated molecular architectures with enhanced pharmacological properties. The protocols and insights provided herein serve as a guide for researchers to leverage the full synthetic potential of this versatile compound in the development of next-generation therapeutics.
References
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Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. ACS Omega, 6(1), 534-543. Available from: [Link]
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Bowden, G.D., et al. (2021). Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib/3a″. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 359. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 3-Fluoro-2-methylbenzaldehyde in UV Curing Technology. Pharma-intermediate.com. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 3-Fluoro-2-methylbenzoic Acid in Organic Synthesis and Materials Science. Pharma-intermediate.com. Available from: [Link]
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Zhe, L., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Available from: [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fluorinated Building Blocks: Enhancing Drug Discovery. Pharma-intermediate.com. Available from: [Link]
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Schuller, M., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 15(1), 79-91. Available from: [Link]
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Singh, S., & Silakari, O. (2018). Significance of Fluorine in Medicinal Chemistry: A Review. Research & Reviews: A Journal of Drug Design & Discovery. Available from: [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Pharma-intermediate.com. Available from: [Link]
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Habib, O. M. O., et al. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Pharma-intermediate.com. Available from: [Link]
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Kumar, A., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Neliti. Available from: [Link]
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PubChem. (n.d.). 3-Fluoro-2-methylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Al-Ostath, A. I., et al. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry. Available from: [Link]
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Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. Available from: [Link]
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LaFargue, C. J., et al. (2017). PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. American Journal of Cancer Research, 7(3), 391-410. Available from: [Link]
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Mphahlele, M. J., et al. (2021). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 11(48), 30149-30161. Available from: [Link]
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Precision Oncology News. (n.d.). PARP inhibitors. Precision Oncology News. Available from: [Link]
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Maga, T. A., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29(6), 962-978. Available from: [Link]
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Pishvaian, M. J., et al. (2020). PARP goes the weasel! Emerging role of PARP inhibitors in acute leukemias. Blood Reviews, 43, 100696. Available from: [Link]
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Application Notes and Protocols for 3-Fluoro-2-methylbenzamide in Synthetic Chemistry
Introduction: The Synthetic Utility of 3-Fluoro-2-methylbenzamide
This compound is a versatile substituted aromatic amide that serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. The presence of the fluoro and methyl groups on the benzene ring, in conjunction with the reactive amide functionality, allows for a range of chemical transformations. This document provides detailed protocols for two fundamental reactions involving this compound: the Hofmann rearrangement to produce 3-fluoro-2-methylaniline and the reduction of the amide to (3-fluoro-2-methylphenyl)methanamine. These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the practical execution of these synthetic steps.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction setup and execution. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [1] |
| Molecular Weight | 153.15 g/mol | [1][2] |
| CAS Number | 886502-05-2 | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not readily available | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Soluble in most organic solvents (e.g., THF, DMF, CH₂Cl₂) | General chemical knowledge |
Protocol 1: Hofmann Rearrangement for the Synthesis of 3-Fluoro-2-methylaniline
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3] This transformation proceeds through an isocyanate intermediate and is a powerful tool for the synthesis of anilines from benzamides.[3] The following protocol has been adapted from established procedures for substituted benzamides and is optimized for the conversion of this compound to 3-fluoro-2-methylaniline, a valuable intermediate in medicinal chemistry.[4]
Causality of Experimental Choices:
-
Reagents: Sodium hypochlorite (household bleach) in the presence of sodium hydroxide is a readily available, effective, and less hazardous alternative to handling elemental bromine for the in-situ formation of the hypobromite or hypochlorite species required for the rearrangement.[5][6] The strong basic conditions facilitated by NaOH are necessary to deprotonate the amide nitrogen, initiating the reaction cascade.[3][7]
-
Temperature Control: The initial phase of the reaction is conducted at low temperatures to control the exothermic formation of the N-haloamide intermediate. Subsequently, heating is required to promote the rearrangement of the N-haloamide to the isocyanate.[5]
-
Work-up: The work-up procedure is designed to remove unreacted starting materials and byproducts, and to isolate the desired amine product.
Experimental Workflow Diagram:
Caption: Workflow for the Hofmann Rearrangement of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 eq) in a commercially available sodium hypochlorite solution (e.g., household bleach, ~5.25%, 1.1 eq).
-
Reaction Initiation: Cool the basic hypochlorite solution to 0-5 °C in an ice bath. To this cold, stirred solution, add this compound (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Continue stirring the reaction mixture at 0-5 °C for 30 minutes. After this period, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 50-60 °C and maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 3-fluoro-2-methylaniline.[8]
Protocol 2: Amide Reduction for the Synthesis of (3-Fluoro-2-methylphenyl)methanamine
The reduction of an amide to its corresponding amine is a fundamental transformation in organic synthesis. Due to the low reactivity of the amide carbonyl group, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required.[8][9] This protocol details the reduction of this compound to (3-fluoro-2-methylphenyl)methanamine.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions and is highly effective for the reduction of amides. Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce amides.
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for this reaction. LiAlH₄ reacts violently with protic solvents like water and alcohols.[10]
-
Temperature Control: The reaction is initially performed at a low temperature (0 °C) to control the highly exothermic reaction between LiAlH₄ and the amide. The reaction is then allowed to proceed at an elevated temperature to ensure complete conversion.
-
Quenching and Work-up: A careful, sequential addition of water and aqueous base (the Fieser workup) is a standard and safe method for quenching the excess LiAlH₄ and hydrolyzing the aluminum complexes to facilitate the isolation of the amine product.
Experimental Workflow Diagram:
Caption: Workflow for the LiAlH₄ Reduction of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Amide: Dissolve this compound (1.0 eq) in anhydrous THF and add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A white, granular precipitate of aluminum salts should form.
-
Isolation and Purification: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of celite. Wash the filter cake thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude (3-fluoro-2-methylphenyl)methanamine can be purified by distillation under reduced pressure or by column chromatography.
References
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
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PubChem. 2-fluoro-N-methylbenzamide. [Link]
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ResearchGate. Hofmann rearrangement (Hofmann degradation reaction). [Link]
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Master Organic Chemistry. Reduction of Amides to Amines. [Link]
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Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]
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Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]
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University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]
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University of Bristol. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
Royal Society of Chemistry. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). [Link]
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Sciencemadness.org. Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach. [Link]
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Baxendale Group. Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. [Link]
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Application Notes and Protocols: Strategic Derivatization of 3-Fluoro-2-methylbenzamide for Advanced Synthesis
Abstract
This comprehensive guide details robust and versatile protocols for the chemical derivatization of 3-fluoro-2-methylbenzamide, a key building block in the synthesis of pharmaceuticals and agrochemicals. The strategic positioning of the fluoro, methyl, and amide functionalities offers multiple avenues for selective modification, enabling access to a diverse range of molecular architectures. This document provides not only step-by-step experimental procedures but also delves into the mechanistic rationale behind each transformation, empowering researchers to adapt and innovate upon these core methodologies. The protocols covered include Hofmann rearrangement for amine synthesis, direct amide reduction to access benzylamines, dehydration to form the corresponding nitrile, and directed ortho-metalation for regioselective C-H functionalization.
Introduction: The Synthetic Versatility of this compound
This compound is a valuable starting material in medicinal and materials chemistry. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-methyl group provides steric influence and a potential site for further functionalization, while the primary amide is a versatile handle for a variety of chemical transformations.
This guide provides detailed protocols for four key derivatization strategies that leverage the reactivity of the amide group and the directing effect of its substituents. These methods are designed to be reproducible and scalable, providing a solid foundation for discovery and process development campaigns.
Derivatization via Hofmann Rearrangement: Accessing 3-Fluoro-2-methylaniline
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This transformation proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[1] For this compound, this provides a direct route to 3-fluoro-2-methylaniline, a valuable intermediate for the synthesis of various bioactive molecules.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with a halogen (typically bromine or chlorine) to form an N-haloamide. A second deprotonation and subsequent rearrangement with loss of the halide ion generates an isocyanate. This intermediate is then hydrolyzed in the aqueous basic medium to the amine and carbon dioxide.[1] Using a milder reagent like sodium hypochlorite (household bleach) can be an effective and less hazardous alternative to bromine.[3]
Experimental Protocol: Hofmann Rearrangement
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| This compound | 1.53 g | 1.0 | --- |
| 1 M Sodium Hydroxide (aq) | 18 mL | ~1.8 | Ensure complete dissolution of the amide. |
| Sodium Hypochlorite (5.25% aq) | 14.1 g | ~1.1 | Commercial bleach can be used.[3] |
| Reaction Temperature | 80 °C | --- | Heating is crucial for rapid rearrangement.[3] |
| Reaction Time | 30 min | --- | Monitor by TLC for disappearance of starting material. |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.53 g, 10 mmol).
-
Add 1 M aqueous sodium hydroxide (18 mL, 18 mmol) and stir until the solid is fully dissolved.
-
Add 5.25% aqueous sodium hypochlorite (14.1 g, ~11 mmol) to the stirred solution.
-
Heat the reaction mixture in a pre-heated water bath at 80 °C for 30 minutes.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-2-methylaniline.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure amine.
Derivatization via Amide Reduction: Synthesis of (3-Fluoro-2-methylphenyl)methanamine
The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. For this compound, this provides access to (3-fluoro-2-methylphenyl)methanamine, a benzylic amine derivative. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice. However, milder and more chemoselective methods have been developed, including the use of borane reagents or catalytic hydrosilylation.[4][5]
Mechanistic Rationale: The mechanism of amide reduction with LiAlH₄ involves the initial coordination of the aluminum to the amide oxygen, followed by hydride transfer to the carbonyl carbon. The resulting intermediate collapses to an iminium ion, which is then further reduced by another equivalent of hydride to yield the amine.
Experimental Protocol: Amide Reduction with LiAlH₄
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 0.42 g | 1.1 | Highly reactive; handle with care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 30 mL | --- | Use a dry, aprotic solvent. |
| This compound | 1.53 g | 1.0 | Add portion-wise to control the exothermic reaction. |
| Reaction Temperature | 0 °C to reflux | --- | Initial addition at 0 °C, then heat to drive to completion. |
| Reaction Time | 4 h | --- | Monitor by TLC. |
Step-by-Step Procedure:
-
To a dry 100 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (0.42 g, 11 mmol) and anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.53 g, 10 mmol) in anhydrous THF (10 mL) to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water (1.2 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (3-fluoro-2-methylphenyl)methanamine.
-
Purify by distillation under reduced pressure or by column chromatography.
Derivatization via Dehydration: Preparation of 3-Fluoro-2-methylbenzonitrile
The dehydration of primary amides to nitriles is a valuable transformation for introducing a cyano group, which is a versatile precursor for amines, carboxylic acids, and tetrazoles.[6] A variety of dehydrating agents can be used, ranging from strong reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to milder catalytic systems.[6][7]
Mechanistic Rationale: The mechanism of amide dehydration generally involves the activation of the amide oxygen, making it a better leaving group. For example, with a reagent like phosphorus oxychloride (POCl₃), the amide oxygen attacks the phosphorus, leading to a Vilsmeier-like intermediate. Subsequent elimination of the oxygen-phosphorus moiety and a proton from the nitrogen results in the formation of the nitrile.
Experimental Protocol: Dehydration to Nitrile
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| This compound | 1.53 g | 1.0 | --- |
| Phosphorus Oxychloride (POCl₃) | 1.0 mL | 1.1 | Corrosive and moisture-sensitive; handle in a fume hood. |
| Pyridine | 5 mL | --- | Acts as a solvent and base to neutralize HCl. |
| Reaction Temperature | 0 °C to 100 °C | --- | Controlled addition at low temperature, then heating. |
| Reaction Time | 2 h | --- | Monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.53 g, 10 mmol) in pyridine (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise to the stirred solution.
-
After the addition, warm the reaction mixture to room temperature and then heat at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 3-fluoro-2-methylbenzonitrile by distillation or column chromatography.
Derivatization via Directed ortho-Metalation: C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[8] The amide group is an effective directed metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position.[8][9] In the case of this compound, this allows for functionalization at the C6 position.
Mechanistic Rationale: The heteroatom of the DMG (in this case, the oxygen of the amide) acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. This brings the strong base into proximity of the ortho-proton, facilitating its abstraction and the formation of an aryllithium species.[8] This intermediate can then be trapped with various electrophiles.
Experimental Protocol: Directed ortho-Metalation
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| This compound | 1.53 g | 1.0 | Must be rigorously dried before use. |
| Anhydrous Tetrahydrofuran (THF) | 40 mL | --- | Dry, aprotic solvent is essential. |
| sec-Butyllithium (1.4 M in cyclohexane) | 15.7 mL | 2.2 | Use of a strong, non-nucleophilic base is key. |
| Electrophile (e.g., Iodomethane) | 0.75 mL | 1.2 | The choice of electrophile determines the final product. |
| Reaction Temperature | -78 °C | --- | Low temperature is crucial to prevent side reactions. |
| Reaction Time | 1-2 h | --- | Monitor by quenching aliquots and analyzing by GC-MS. |
Step-by-Step Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add this compound (1.53 g, 10 mmol) and anhydrous THF (40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (15.7 mL of a 1.4 M solution in cyclohexane, 22 mmol) dropwise over 20 minutes.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., iodomethane, 0.75 mL, 12 mmol) dropwise and continue stirring at -78 °C for another hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the derivatization of this compound.
Caption: Synthetic pathways for the derivatization of this compound.
Safety and Handling Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Organolithium Reagents (e.g., sec-BuLi): Pyrophoric and corrosive. Handle under an inert atmosphere.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts with moisture. Handle with care.
-
Sodium Hypochlorite (Bleach): Corrosive and an oxidant. Avoid contact with skin and eyes.
-
Conclusion
The protocols detailed in these application notes provide a robust toolkit for the derivatization of this compound. By understanding the underlying mechanisms of these transformations, researchers can effectively utilize this versatile building block to synthesize a wide array of novel compounds for applications in drug discovery, materials science, and beyond. Careful attention to reaction conditions and safety protocols will ensure successful and reproducible outcomes.
References
-
Wikipedia. Hofmann rearrangement. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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-
Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
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Taylor & Francis Online. Derivatization – Knowledge and References. [Link]
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RSC Publishing. Recent developments in dehydration of primary amides to nitriles. [Link]
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Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
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National Institutes of Health. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
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National Institutes of Health. Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. [Link]
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RSC Publishing. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. [Link]
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National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
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Journal of Chemical Education. The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. [Link]
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National Institutes of Health. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. [Link]
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RSC Publishing. Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylation. [Link]
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National Institutes of Health. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]
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PubMed. Difluoro-lambda3-bromane-induced Hofmann rearrangement of sulfonamides: synthesis of sulfamoyl fluorides. [Link]
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National Institutes of Health. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. [Link]
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Application Note: A Scalable and Robust Synthesis of 3-Fluoro-2-methylbenzamide via an Acyl Chloride Intermediate
Abstract
This application note provides a detailed, step-by-step experimental procedure for the synthesis of 3-Fluoro-2-methylbenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol is designed for scalability, moving from bench-scale to larger, multi-gram quantities. The selected synthetic route proceeds through the activation of 3-Fluoro-2-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by amidation with aqueous ammonia. This method is chosen for its high efficiency, reliability, and cost-effectiveness. We delve into the causality behind critical process parameters, address safety protocols for hazardous reagents, and discuss key considerations for successful scale-up, ensuring a robust and reproducible process for researchers and drug development professionals.
Introduction and Rationale
The amide functional group is a cornerstone of modern medicinal chemistry, present in approximately 25% of all available drugs.[1] Consequently, the development of efficient and scalable amidation protocols is of paramount importance to the pharmaceutical industry.[2] this compound serves as a key building block for more complex molecules, where the fluorine and methyl substituents can modulate physicochemical properties such as metabolic stability and binding affinity.[3]
While numerous methods exist for amide bond formation—including the use of coupling agents like EDC and DCC or direct catalytic condensation—the conversion of a carboxylic acid to an amide via an acyl chloride intermediate remains one of the most robust and widely used strategies in process chemistry.[2][4][5]
Causality of Route Selection:
-
High Reactivity: The acyl chloride is a highly electrophilic intermediate, ensuring a rapid and typically irreversible reaction with a nucleophile like ammonia. This drives the reaction to completion, leading to high yields.
-
Scalability: The reagents, specifically thionyl chloride and ammonia, are inexpensive bulk chemicals. The reaction byproducts (SO₂ and HCl gas) are easily removed by scrubbing, and the primary solid byproduct (NH₄Cl) is water-soluble, simplifying purification. This makes the process economically viable for large-scale production.[4]
-
Control: The two-step nature of the process (activation followed by amidation) allows for discrete control over each stage. The formation of the acyl chloride can be monitored to completion before proceeding with the highly exothermic amidation step.
This guide provides a comprehensive protocol based on this classic transformation, with an emphasis on safe handling and procedural details critical for scaling the synthesis.
Overall Reaction Scheme
Hazard and Safety Assessment
This procedure involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
| Reagent | Primary Hazards | Recommended Handling Precautions |
| **Thionyl Chloride (SOCl₂) ** | Highly corrosive, toxic if inhaled, reacts violently with water to release toxic HCl and SO₂ gas.[6][7][8] Causes severe skin and eye burns.[9] | Always handle in a fume hood. Wear chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical splash goggles with a full face shield.[6][8] Ensure an inert atmosphere (N₂ or Ar). Use syringes or cannulas for transfers. Keep away from water and moisture.[8] Have a dry neutralizer (soda ash or sodium bicarbonate) ready for spills. |
| Toluene | Flammable liquid and vapor. Skin and eye irritant. Potential reproductive and developmental toxicity. | Use in a well-ventilated fume hood away from ignition sources. Grounding of equipment is recommended to prevent static discharge. |
| Ammonium Hydroxide (conc.) | Corrosive. Causes severe skin and eye damage. Respiratory irritant. | Handle in a fume hood. Avoid inhaling vapors. Wear standard PPE, including chemical-resistant gloves and goggles. |
| Hydrogen Chloride (HCl) gas | Toxic and corrosive gas released during the reaction. | The reaction apparatus must be equipped with a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂. |
Materials and Equipment
Reagents
| Reagent | CAS No. | M.W. | Purity |
| 3-Fluoro-2-methylbenzoic acid | 699-90-1 | 154.14 | ≥98% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% |
| Toluene, Anhydrous | 108-88-3 | 92.14 | ≥99.8% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% |
| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.05 | 28-30% solution in water |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical overhead stirrer with a Teflon paddle
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Heating mantle with a temperature controller
-
Inert gas inlet (Nitrogen or Argon)
-
Gas outlet connected to a basic scrubber (e.g., a trap containing 2M NaOH)
-
Large beaker or vessel for the ice bath
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
-
Rotary evaporator
Experimental Protocol: Step-by-Step Methodology
This protocol is detailed for a 50 g scale synthesis of 3-Fluoro-2-methylbenzoic acid.
Part A: Synthesis of 3-Fluoro-2-methylbenzoyl chloride
-
Apparatus Setup: Assemble a dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The condenser outlet should be connected via tubing to a gas scrubber. Establish an inert atmosphere by flushing the system with dry nitrogen.
-
Reagent Charging: Charge the flask with 3-Fluoro-2-methylbenzoic acid (50.0 g, 0.324 mol, 1.0 equiv.) and anhydrous toluene (250 mL).
-
Catalyst Addition: Add anhydrous N,N-Dimethylformamide (DMF) (1.2 mL, ~0.05 equiv.) to the stirred suspension.
-
Rationale: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻, which is the active species that initiates the conversion of the carboxylic acid to the acyl chloride.
-
-
Thionyl Chloride Addition: Slowly add thionyl chloride (35.0 mL, 57.2 g, 0.481 mol, 1.5 equiv.) to the flask via the dropping funnel over 30-45 minutes. The reaction is endothermic initially, but gas evolution (SO₂ and HCl) will become steady.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 75-80 °C using a heating mantle. Maintain this temperature for 2-3 hours.
-
Process Monitoring: The reaction is complete when gas evolution ceases and the solution becomes clear and homogeneous (all solids have dissolved). Progress can also be monitored by carefully quenching a small aliquot in methanol and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump exhaust is vented into a fume hood or connected to a base trap. This will yield the crude 3-Fluoro-2-methylbenzoyl chloride as a pale yellow oil or low-melting solid, which is used directly in the next step without further purification.
Part B: Amidation to this compound
-
Ammonia Solution Preparation: In a separate 2 L beaker or flask equipped with a mechanical stirrer, place concentrated ammonium hydroxide (28-30%, 300 mL) and cool it to 0-5 °C in a large ice/water bath.
-
Acyl Chloride Addition: Re-dissolve the crude 3-Fluoro-2-methylbenzoyl chloride from Part A in anhydrous toluene (150 mL). Transfer this solution to a dropping funnel and add it dropwise to the cold, vigorously stirred ammonia solution over 60-90 minutes.
-
Critical Control Point: The amidation reaction is highly exothermic. Maintain the internal temperature of the ammonia solution below 15 °C throughout the addition. A rapid increase in temperature can lead to side reactions and reduced yield. The product will precipitate as a white solid during the addition.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Product Isolation and Purification
-
Filtration: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 150 mL) to remove ammonium chloride and other water-soluble impurities. Follow with a wash of cold toluene or hexane (1 x 100 mL) to displace water and aid in drying.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved. This typically yields a crude product of >95% purity.
-
Recrystallization (Optional): For higher purity (>99%), the crude product can be recrystallized.
-
Rationale: Recrystallization is an effective and scalable method for purifying crystalline organic solids.[10] A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: Suspend the crude amide in a minimal amount of a suitable solvent (e.g., ethanol/water mixture or acetonitrile).[10] Heat the mixture until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Data Summary and Expected Results
| Parameter | Value |
| Starting Material Mass (3-Fluoro-2-methylbenzoic acid) | 50.0 g |
| Moles of Starting Material | 0.324 mol |
| Thionyl Chloride Volume (Equivalents) | 35.0 mL (1.5 equiv.) |
| Theoretical Product Mass (this compound) | 49.6 g |
| Expected Crude Yield | 44-47 g (88-95%) |
| Appearance | White to off-white crystalline solid |
| Melting Point (Literature) | Not widely reported, requires experimental determination |
Scale-Up Logic and Workflow Visualization
Scaling this process requires careful management of heat transfer and gas evolution. The amidation step (Part B) is the most critical due to its exothermicity. On a larger scale, a jacketed reactor with controlled cooling is essential. The rate of addition of the acyl chloride must be carefully controlled and tied to the cooling capacity of the reactor to maintain the target temperature range.
Graphviz: Experimental Workflow
Caption: Simplified mechanism for thionyl chloride-mediated amidation.
References
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(2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
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(n.d.). THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
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(2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa. [Link]
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(n.d.). Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
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(n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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(n.d.). Thionyl chloride. Lanxess. [Link]
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(2025, August 6). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]
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(2020, November 2). What is the best technique for amide purification?. ResearchGate. [Link]
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(n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
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(2015, April 16). PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. [Link]
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(2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
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(n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... ResearchGate. [Link]
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(n.d.). 3-Fluoro-2-methylbenzaldehyde. MySkinRecipes. [Link]
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(2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
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(2024, August 30). Cas no 52833-63-3 (Benzamide, 2-fluoro-N-methyl-). Chemical Synthesis. [Link]
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(n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
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(n.d.). 3-Fluoro-2-methylbenzoic acid. Oakwood Chemical. [Link]
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(2025, October 12). The Crucial Role of 3-Fluoro-2-methylbenzaldehyde in UV Curing Technology. LinkedIn. [Link]
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(n.d.). 3-Fluoro-2-methylbenzoic acid. MySkinRecipes. [Link]
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(n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
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(2026, January 3). 3-fluoro-2-methyl-N-phenylbenzamide | C14H12FNO | CID 150479196. PubChem. [Link]
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(2025, August 7). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]
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(n.d.). 3-FLUORO-2-METHYLBENZALDEHYDE. Infochems. [Link]
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The Strategic deployment of 3-Fluoro-2-methylbenzamide in Modern Pharmaceutical Design
In the landscape of contemporary drug discovery, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. The strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1] Within this context, 3-Fluoro-2-methylbenzamide emerges as a scaffold of significant interest. Its unique substitution pattern—a fluorine atom at the 3-position and a methyl group at the 2-position of the benzamide ring—presents a nuanced profile of electronic and steric properties that can be exploited for the rational design of novel therapeutics.
This technical guide provides an in-depth exploration of this compound as a building block for pharmaceutical development. We will delve into the rationale behind its use, supported by data from analogous structures, and provide detailed protocols for its application in synthetic workflows.
The Physicochemical and Pharmacokinetic Significance of the 3-Fluoro-2-methyl Substitution
The introduction of a fluorine atom into a phenyl ring can profoundly influence a molecule's pKa, metabolic stability, and binding affinity for its biological target.[1] The 3-fluoro substitution, in particular, exerts a strong electron-withdrawing inductive effect, which can modulate the acidity of the amide proton and influence hydrogen bonding interactions. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.
The adjacent 2-methyl group introduces a steric element that can serve several purposes. It can restrict the rotational freedom of the benzamide moiety, locking it into a preferred conformation for optimal target engagement. This conformational constraint can lead to enhanced binding affinity and selectivity. Additionally, the methyl group can shield the nearby amide bond from enzymatic hydrolysis, thereby increasing the in vivo half-life of the resulting drug molecule.
Application in Drug Discovery: Insights from Structurally Related Compounds
While specific examples of marketed drugs containing the this compound core remain limited in publicly available literature, the utility of closely related fluorinated benzamides is well-documented, providing a strong rationale for its application.
Oncology
A notable example is the use of a fluorinated N-methylbenzamide derivative as a key intermediate in the synthesis of Enzalutamide, a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer. The synthesis of Enzalutamide involves the preparation of 4-amino-2-fluoro-N-methylbenzamide, highlighting the compatibility of the fluorinated benzamide scaffold with multi-step synthetic sequences.[2]
Central Nervous System (CNS) Disorders
Fluorinated benzamides have also been explored for the treatment of CNS disorders. For instance, 3-cyano-5-fluoro-N-arylbenzamides have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for anxiety and other neurological conditions.[3] The fluorine substituent in these compounds is crucial for achieving the desired potency and pharmacokinetic profile for brain penetration.[3]
Infectious Diseases
The benzamide moiety is a versatile pharmacophore in the development of anti-infective agents. Research into 3-methoxybenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ has shown that fluorine substitution on an appended phenyl ring can enhance antibacterial activity.[4] This suggests that the incorporation of fluorine, as in this compound, could be a valuable strategy in the design of novel antibiotics.
Synthetic Protocols for the Utilization of this compound
The primary utility of this compound in pharmaceutical synthesis lies in the reactivity of its amide functionality and the potential for further modification of the aromatic ring. Below are detailed protocols for key transformations.
Protocol 1: N-Alkylation and N-Arylation
A common synthetic route for elaborating the benzamide scaffold is through N-alkylation or N-arylation to introduce diverse substituents.
Objective: To couple this compound with an alkyl or aryl halide.
Reaction Scheme:
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Application Notes and Protocols for In Vitro Antibacterial Activity Testing of 3-Fluoro-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the antibacterial activity of 3-Fluoro-2-methylbenzamide, a synthetic benzamide derivative. Benzamide compounds have garnered significant interest as a promising class of antimicrobial agents, with some derivatives exhibiting potent activity against drug-resistant bacteria.[1][2] A proposed mechanism of action for some advanced benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis.[3] This guide details standardized protocols for determining the antibacterial efficacy of this compound, including Minimum Inhibitory Concentration (MIC) determination via broth microdilution, assessment of growth inhibition by the Kirby-Bauer disk diffusion method, and evaluation of bactericidal versus bacteriostatic activity through time-kill kinetic assays. These methodologies are grounded in the performance standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[4][5][6]
Introduction: The Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[2] Benzamide derivatives represent a promising scaffold in medicinal chemistry due to their diverse biological activities.[7] The introduction of a fluorine atom and a methyl group to the benzamide core, as in this compound, can significantly alter the compound's physicochemical properties, potentially enhancing its metabolic stability, bioavailability, and target engagement.[8]
The primary objective of the described in vitro assays is to quantitatively measure the antibacterial effects of this compound. This is achieved through a tiered approach:
-
Primary Screening (Qualitative and Quantitative): The Kirby-Bauer disk diffusion and broth microdilution assays serve as initial screens to determine if the compound possesses antibacterial activity and to quantify the minimum concentration required to inhibit bacterial growth (MIC).[9][10][11]
-
Pharmacodynamic Characterization (Bactericidal vs. Bacteriostatic): The time-kill kinetic assay provides a dynamic view of the compound's effect on bacterial viability over time, distinguishing between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic).[12][13][14]
This structured evaluation provides critical preclinical data to inform the potential of this compound as a candidate for further development.
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The logical progression of in vitro antibacterial testing for a novel compound like this compound follows a stepwise approach from initial screening to more detailed characterization.
Caption: High-level workflow for in vitro antibacterial testing.
Potential Mechanism of Action: FtsZ Inhibition
While the precise mechanism of this compound is to be determined, a plausible target, based on related benzamide compounds, is the FtsZ protein.[3] This diagram illustrates the central role of FtsZ in bacterial cell division and how its inhibition disrupts this process.
Caption: Proposed mechanism of FtsZ inhibition by benzamide derivatives.
Materials and Reagents
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa
-
-
Growth Media:
-
Reagents:
-
Dimethyl sulfoxide (DMSO, sterile) for compound dissolution
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard[18]
-
-
Control Antibiotics:
-
Ciprofloxacin (broad-spectrum)
-
Vancomycin (Gram-positive specific)
-
Gentamicin (Gram-negative specific)
-
-
Equipment and Consumables:
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][20]
4.1. Preparation of Compound and Inoculum
-
Compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. A typical starting concentration is 10 mg/mL.
-
Bacterial Culture: From a fresh agar plate (18-24 hours), select 3-5 isolated colonies and suspend them in TSB. Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.[13]
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Final Inoculum Preparation: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
4.2. Microtiter Plate Setup and Incubation
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[17]
-
Inoculation: Within 15 minutes of its preparation, add the final bacterial inoculum to each well (except the sterility control).[17] The final volume in each well should be uniform (e.g., 100 µL).
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.[20]
-
Sterility Control: Wells containing only uninoculated broth.[20]
-
Solvent Control: Wells with the highest concentration of DMSO used, plus inoculum, to rule out solvent toxicity.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin) serially diluted and inoculated.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[17]
4.3. MIC Determination
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[17] The growth control should show distinct turbidity, and the sterility control should remain clear.[17]
Protocol 2: Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around an impregnated disk.[21][22][23]
5.1. Plate Preparation and Inoculation
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in section 4.1.[21]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[21] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions (rotating the plate 60 degrees after each streaking) to ensure a confluent lawn of growth.[21][22]
-
Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[22]
5.2. Disk Application and Incubation
-
Disk Preparation: Aseptically apply a known amount of this compound solution to sterile 6 mm paper disks and allow the solvent to evaporate.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[18] Gently press each disk to ensure complete contact with the agar surface.[21] Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[18][24]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]
5.3. Interpretation
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters (mm) using a ruler or caliper.[18][23] The size of the zone corresponds to the degree of susceptibility.
Protocol 3: Time-Kill Kinetic Assay
This assay determines the rate of bacterial killing over time when exposed to an antimicrobial agent, classifying it as bactericidal or bacteriostatic.[12][14][25]
6.1. Assay Setup
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB, aiming for a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final test tubes.
-
Test Conditions: Prepare sterile tubes containing CAMHB with this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Controls: Include a growth control tube containing only the bacterial inoculum in broth.[13]
-
Inoculation: Add the prepared bacterial inoculum to each tube to initiate the assay.
6.2. Sampling and Viable Cell Counting
-
Time Points: Collect aliquots (e.g., 100 µL) from each tube at predefined time points, such as 0, 2, 4, 8, and 24 hours.[12]
-
Serial Dilutions: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.[12]
-
Plating: Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.[13]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the colonies on plates that have between 30 and 300 colonies.[12] Calculate the CFU/mL for each time point.
6.3. Data Analysis and Interpretation
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.
-
Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13][14]
-
Bacteriostatic activity is characterized by the inhibition of bacterial growth where there is a <3-log₁₀ reduction in CFU/mL.[12][13]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: MIC Values of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] |
| Bacillus subtilis | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] |
| P. aeruginosa | Negative | [Insert Data] | [Insert Data] |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Positive Control Zone (mm) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] |
| Bacillus subtilis | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] |
| P. aeruginosa | Negative | [Insert Data] | [Insert Data] |
Table 3: Time-Kill Assay Data for this compound against S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | [5.70] | [5.68] | [5.69] | [5.71] | [5.70] |
| 2 | [6.40] | [5.20] | [4.50] | [3.10] | [<2.00] |
| 4 | [7.10] | [4.90] | [3.80] | [<2.00] | [<2.00] |
| 8 | [8.50] | [4.80] | [2.50] | [<2.00] | [<2.00] |
| 24 | [9.20] | [5.50] | [3.20] | [<2.00] | [<2.00] |
| Note: Data in italics are hypothetical examples based on typical time-kill assay results.[13] |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:
-
Standardized Procedures: Adherence to CLSI and EUCAST guidelines ensures that the methodologies are robust and reproducible.[26][4]
-
Quality Control Strains: The use of ATCC quality control strains with known susceptibility profiles validates the performance of the media, reagents, and experimental technique.[27]
-
Concurrent Controls: The inclusion of negative (growth, sterility, solvent) and positive (reference antibiotics) controls in every assay is critical for interpreting the results accurately. The growth control must show adequate growth, and the sterility control must show no growth for the assay to be valid.[17][20]
-
Replication: All experiments should be performed in triplicate to ensure the statistical significance and reliability of the data.
By integrating these measures, the protocols are designed to produce reliable and verifiable data on the antibacterial activity of this compound.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). World Journal of Pharmaceutical Research. [Link]
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Harrison, J., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Microbiology Society. [Link]
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LibreTexts Biology. (2021). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
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In-vitro activity of antibacterial drugs and clinical practice. (1995). Drug and Therapeutics Bulletin, 33(9), 71-72. [Link]
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Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Adetunji, C. O., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Infection and Drug Resistance, 17, 1339–1367. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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ResearchGate. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100-Ed34. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
Scribd. (n.d.). Time Kill Assay. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
National Institutes of Health. (2018). The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. [Link]
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
- Google Patents. (n.d.). US11731964B2 - Benzamide antibacterial agents.
-
Universal Biologicals. (n.d.). This compound. [Link]
-
Mol-Instincts. (2024). Cas no 52833-63-3 (Benzamide, 2-fluoro-N-methyl-). [Link]
-
Dana Bioscience. (n.d.). 3-Fluoro-2-(methylamino)benzamide 100mg. [Link]
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Application Notes: The Strategic Incorporation of Fluorine in Modern Drug Discovery
These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of fluorinated compounds in medicinal chemistry. The unique physicochemical properties of fluorine, when judiciously incorporated into a drug candidate, can profoundly enhance its pharmacological profile. This guide delves into the rationale behind fluorine substitution and provides practical protocols for the synthesis and analysis of fluorinated molecules.
The Rationale for Fluorination in Drug Design: A Multifaceted Approach
The introduction of fluorine into a lead compound is a widely employed strategy in drug discovery to address various challenges, including poor metabolic stability, low binding affinity, and suboptimal bioavailability.[1][2][3] The "fluorine effect" is not a single phenomenon but rather a combination of several factors stemming from the unique properties of the fluorine atom.[4]
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the ability to block metabolic "soft spots."[1][5] The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and more stable than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][5] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the metabolic stability of a drug can be significantly increased, leading to a longer half-life and improved in vivo exposure.[1][2] For instance, the strategic placement of a fluorine atom in the structure of empagliflozin, a drug for type 2 diabetes, improved its metabolic stability by preventing oxidative hydroxylation.[1]
Modulating Binding Affinity and Selectivity
Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interactions with the target protein.[2][6] The introduction of fluorine can change the pKa of nearby functional groups, which can in turn affect the ionization state of the drug at physiological pH and its binding affinity.[5][7] For example, the incorporation of a fluorine atom at the C-6 position of the quinolone scaffold in fluoroquinolone antibiotics enhances their binding affinity for DNA gyrase.[1] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or C-F···H-X hydrogen bonds with the protein target, enhancing binding strength and selectivity.[5]
Tuning Physicochemical Properties: Lipophilicity and Bioavailability
The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine substitution can slightly increase lipophilicity, while the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease it.[5] This allows for the fine-tuning of a drug's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[1][8] Strategic fluorination can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for central nervous system (CNS) drugs.[6][7] For example, the para-trifluoromethyl group in fluoxetine increases its lipophilicity and CNS penetration.[1]
Table 1: Impact of Fluorination on Key Drug Properties
| Property | Effect of Fluorination | Rationale | Example |
| Metabolic Stability | Increased | Stronger C-F bond resists oxidative metabolism.[1][2][5] | Empagliflozin[1] |
| Binding Affinity | Increased | Alters electronic properties, pKa, and enables unique interactions.[2][5] | Fluoroquinolones[1] |
| Lipophilicity (LogP) | Modulated | Context-dependent; can increase or decrease LogP.[5][8] | Fluoxetine[1] |
| Bioavailability | Improved | Enhanced membrane permeability and metabolic stability.[6][7] | Melphalan flufenamide[9] |
| pKa | Lowered | The electron-withdrawing nature of fluorine reduces the basicity of nearby amines.[1][5] | N/A |
Strategic Considerations for Fluorine Incorporation
The decision of where and how to introduce fluorine into a molecule is critical and should be guided by a thorough understanding of the structure-activity relationship (SAR) and the metabolic profile of the lead compound.
Identifying Metabolic Hotspots
Before embarking on fluorination, it is essential to identify the metabolically labile positions in the lead compound. This can be achieved through in vitro metabolic stability assays using liver microsomes or hepatocytes, followed by metabolite identification using techniques like liquid chromatography-mass spectrometry (LC-MS).
Positional Isomerism and Stereochemistry
The position of the fluorine atom can have a dramatic impact on the biological activity of a compound. Therefore, it is often necessary to synthesize and test a series of positional isomers to identify the optimal placement of the fluorine substituent. Furthermore, the stereochemistry of the fluorine atom can also be critical, particularly when it is introduced at a chiral center.
Experimental Workflow for Fluorinated Drug Discovery
The following diagram illustrates a typical workflow for the incorporation of fluorine in a drug discovery program.
Caption: A generalized workflow for the strategic incorporation of fluorine in drug discovery.
Protocols
Protocol 1: Synthesis of a Fluorinated Analog via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the synthesis of a fluorinated aromatic compound from its corresponding nitro-substituted precursor using potassium fluoride.
Materials:
-
Nitro-substituted aromatic precursor
-
Potassium fluoride (KF), spray-dried
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Drying tube (e.g., with calcium chloride)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser fitted with a drying tube, add the nitro-substituted aromatic precursor (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of 0.1-0.5 M of the starting material.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated product.
Causality behind Experimental Choices:
-
Spray-dried KF: Using spray-dried potassium fluoride is crucial as it has a higher surface area and is more reactive than standard KF.
-
Anhydrous DMSO: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion. The use of an anhydrous solvent is necessary to prevent the deactivation of the fluoride by protonation.
-
High Temperature: SNAr reactions with fluoride are often slow and require elevated temperatures to proceed at a reasonable rate.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a method to assess the metabolic stability of a fluorinated compound compared to its non-fluorinated parent molecule.
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Compound Addition: Add the test compounds (final concentration 1 µM) to the wells of a 96-well plate.
-
Pre-incubation: Add the HLM master mix to the wells and pre-incubate at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.
Self-Validating System:
-
Include a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) in each assay to ensure the validity of the results.
-
The use of an internal standard corrects for variations in sample processing and instrument response.
Protocol 3: Characterization of Fluorinated Compounds by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful and highly specific technique for the characterization of fluorinated compounds.
Materials:
-
Fluorinated compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the fluorinated compound in the chosen deuterated solvent in an NMR tube.
-
Instrument Setup: Tune and lock the NMR spectrometer to the fluorine frequency.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters to consider include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the ¹⁹F NMR spectrum. The chemical shift (δ) provides information about the electronic environment of the fluorine atom. The coupling constants (J) between fluorine and other nuclei (e.g., ¹H, ¹³C, or other ¹⁹F nuclei) provide valuable structural information.
Visualization of Key Concepts
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. rroij.com [rroij.com]
- 7. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzamide
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-Fluoro-2-methylbenzamide. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a methyl group on the aromatic ring can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets. The synthesis of this compound, while based on established amidation reactions, can present unique challenges that require careful optimization and troubleshooting to achieve high yields and purity.
This guide will focus on the two primary synthetic routes to this compound: the amidation of 3-fluoro-2-methylbenzoic acid and the hydrolysis of 3-fluoro-2-methylbenzonitrile.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Scenario: After performing the reaction and work-up, you observe a very low yield or no desired product by TLC or NMR analysis.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Poor Quality Starting Materials | - Ensure 3-fluoro-2-methylbenzoic acid is dry. - Use freshly distilled or high-purity solvents. - If starting from the acyl chloride, ensure it is freshly prepared or properly stored to prevent hydrolysis. | Moisture can hydrolyze acyl chlorides and some coupling reagents, rendering them inactive.[1] |
| Ineffective Activation of Carboxylic Acid | - When using coupling agents (e.g., EDC, HATU), ensure they are not expired and are used in the correct stoichiometric amounts. - If preparing the acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction goes to completion before adding the amine. A catalytic amount of DMF can facilitate this reaction. | The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by ammonia or an amine. Incomplete activation is a common reason for low conversion.[2] |
| Protonation of the Amine Nucleophile | - When using the acyl chloride route, ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to neutralize the HCl byproduct.[2] | The reaction of an acyl chloride with an amine generates HCl, which can protonate the starting amine, making it non-nucleophilic and halting the reaction.[1] |
| Low Reaction Temperature | - While some reactions are initiated at 0°C to control exothermicity, ensure the reaction is allowed to warm to room temperature or is gently heated as required by the specific protocol to drive it to completion. | Amidation reactions have an activation energy barrier that may not be overcome at very low temperatures, leading to an incomplete reaction.[2] |
Issue 2: Presence of Significant Impurities in the Crude Product
Scenario: Your crude product shows multiple spots on TLC or significant impurity peaks in NMR, complicating purification.
| Potential Impurity | Likely Cause | Mitigation and Removal Strategy |
| Unreacted 3-Fluoro-2-methylbenzoic Acid | Incomplete reaction or hydrolysis of the activated intermediate. | - Increase reaction time or temperature. - During work-up, wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to extract the acidic starting material. |
| Byproducts from Coupling Reagents | Use of carbodiimides like DCC or EDC can lead to the formation of insoluble dicyclohexylurea (DCU) or water-soluble byproducts.[1] | - For DCC, the DCU byproduct is often insoluble and can be removed by filtration of the reaction mixture before workup.[1] - Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction during work-up.[1] |
| Over-acylation Product (N-acylurea) | Can form when using carbodiimide coupling agents. | Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation.[2] |
| Benzoic Acid (from hydrolysis of acyl chloride) | The acyl chloride of 3-fluoro-2-methylbenzoic acid is sensitive to moisture. | Perform the reaction under anhydrous conditions (dry glassware, inert atmosphere). Wash the crude product with a dilute base to remove the acidic impurity.[2] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: from the carboxylic acid or the nitrile?
A1: Both routes are viable. The choice often depends on the availability and cost of the starting materials. The amidation of 3-fluoro-2-methylbenzoic acid offers more flexibility in terms of the amine source if you were to synthesize derivatives. The hydrolysis of 3-fluoro-2-methylbenzonitrile is a more direct route to the primary amide but requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.
Q2: I am using a coupling reagent like EDC for the amidation of 3-fluoro-2-methylbenzoic acid, and I'm getting a low yield. What can I do?
A2: Low yields with coupling reagents can be due to several factors. Ensure your reagents are of high quality and anhydrous. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can improve the efficiency of the reaction and suppress side reactions. Also, check the stoichiometry of your reactants; a slight excess of the amine and coupling agent may be beneficial.
Q3: My crude this compound is an oil and won't solidify. How can I purify it?
A3: The formation of an oil can be due to impurities lowering the melting point. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product if available. If it still remains an oil, purification by column chromatography on silica gel is the recommended next step.
Q4: What is a good solvent for the recrystallization of this compound?
A4: A good starting point for recrystallization is to test solvents of varying polarities. For many benzamides, hot water, ethanol, or a mixture of ethanol and water are effective.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Small-scale solubility tests are recommended to find the optimal solvent or solvent system.
Experimental Protocols
The following are generalized protocols based on standard and reliable methods for benzamide synthesis. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis from 3-Fluoro-2-methylbenzoic Acid via a Coupling Agent
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
3-Fluoro-2-methylbenzoic acid
-
Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a base
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-2-methylbenzoic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the ammonia source (e.g., ammonia in methanol, 1.5 eq). If using ammonium chloride, add it along with an additional equivalent of DIPEA.
-
Add DIPEA (2.5 eq) to the mixture.
-
Slowly add EDC (1.2 eq) to the reaction mixture and stir at 0 °C for 30 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis from 3-Fluoro-2-methylbenzonitrile via Hydrolysis
This protocol describes the controlled hydrolysis of the nitrile to the primary amide.
Materials:
-
3-Fluoro-2-methylbenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Hydrogen peroxide (30% solution)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-2-methylbenzonitrile (1.0 eq) in DMSO.
-
Add potassium carbonate (0.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC to ensure the starting material is consumed and to minimize the formation of the carboxylic acid byproduct.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Visualizations
General Synthesis Workflow
Caption: Synthetic routes to this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Benzamides.
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CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
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ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
- MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molecules, 25(23), 5733.
- BenchChem. (2025). Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystallization.
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University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
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RSYN FYI. (2025). Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. Retrieved from [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
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Oakwood Chemical. (n.d.). 3-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Fluoro-2-methylbenzoic Acid in Organic Synthesis and Materials Science. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]
- Crystal Growth & Design. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. 19(11), 6538-6546.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
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PubMed. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
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ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
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Troubleshooting common issues in benzamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this guide to provide not just solutions, but a foundational understanding of the common challenges encountered in amide bond formation. This resource moves beyond simple protocol recitation to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
This guide is structured into three main sections addressing the most frequent challenges:
-
Low or No Product Yield: Diagnosing and resolving issues that prevent the formation of your desired benzamide.
-
Product Purity & Side Reactions: Identifying and mitigating common impurities and unwanted side products.
-
Work-up & Purification Challenges: Strategies for effectively isolating and purifying your final compound.
Each section is presented in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Section 1: Low or No Product Yield
This is often the most critical issue. When a reaction fails to yield the expected product, a systematic diagnosis is essential. The following Q&A will guide you through the most common causes.
Q1: I'm attempting a Schotten-Baumann reaction (benzoyl chloride + amine) and my yield is very low. What's going wrong?
A1: The Schotten-Baumann reaction is a robust method, but its success hinges on managing the reaction environment, especially the base and the biphasic system.[1][2][3] Low yields typically stem from three primary issues:
-
Hydrolysis of Benzoyl Chloride: Your most reactive starting material, benzoyl chloride, is highly susceptible to hydrolysis by water, forming inactive benzoic acid.[2][4] This is exacerbated by vigorous reaction with the aqueous base if mixing is not optimal.
-
Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl).[1][5] Without a base to neutralize it, this acid will protonate your amine starting material, rendering it non-nucleophilic and effectively stopping the reaction.[1][2][5]
-
Inadequate Mixing: In a biphasic system (e.g., dichloromethane/water), the reactants must be brought into contact.[1][6] Poor stirring prevents the amine (organic phase) from efficiently reacting with the benzoyl chloride at the interface before hydrolysis (aqueous phase) can occur.[1][6]
Troubleshooting Workflow: Schotten-Baumann Reaction
Caption: Troubleshooting workflow for low-yield Schotten-Baumann reactions.
Q2: My reaction between a carboxylic acid and an amine using a coupling reagent (e.g., DCC, EDC) is inefficient. How can I optimize it?
A2: Direct condensation of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7][8] Coupling reagents are designed to prevent this by first activating the carboxylic acid.[7][9][10] Poor yields are typically due to inefficient activation or side reactions involving the activated intermediate.
-
Causality of Activation: Carbodiimide reagents like DCC or EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate effectively converts the hydroxyl group of the acid into a good leaving group, which is then readily displaced by the amine nucleophile.[7][11]
-
Common Pitfalls & Solutions:
-
Racemization: The O-acylisourea intermediate can be prone to racemization, especially with α-chiral carboxylic acids (e.g., amino acids).[9] To suppress this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are used.[9] These additives rapidly trap the O-acylisourea to form a less reactive, but more stable, active ester that is resistant to racemization.[9]
-
Byproduct Interference: DCC forms a dicyclohexylurea (DCU) byproduct which is notoriously insoluble and can encase starting materials if it precipitates too quickly.[1] EDC forms a water-soluble urea byproduct, making purification via aqueous work-up much simpler.[1]
-
Low Nucleophilicity of Amine: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), more potent coupling reagents may be required.[12] Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salts are generally more powerful activators than carbodiimides alone.[10][13]
-
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Type | Key Advantage(s) | Common Byproduct | Key Disadvantage(s) |
| DCC | Carbodiimide | Inexpensive, effective | Dicyclohexylurea (DCU), insoluble | Byproduct filtration required; potential for racemization |
| EDC | Carbodiimide | Water-soluble byproduct | Water-soluble urea | More expensive than DCC; potential for racemization |
| HATU | Aminium/Uronium | High reactivity, low racemization | Water-soluble | High cost; can react with amine if stoichiometry is off |
| PyBOP | Phosphonium | High reactivity, good for hindered couplings | Water-soluble | High cost; phosphine oxide byproducts can be tricky to remove |
Optimized Protocol for EDC/HOBt Coupling:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Amine Addition: Add the amine (1.1 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This controls the initial exothermic reaction upon adding the coupling reagent.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[1]
-
Coupling Reagent Addition: Slowly add EDC hydrochloride (1.2 eq) portion-wise to the cooled, stirred solution.[1]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate. Perform sequential washes with 1M HCl, saturated NaHCO₃, and brine to remove the urea byproduct, excess base, and unreacted starting materials.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.[1]
Section 2: Product Purity & Side Reactions
Even when a reaction proceeds, the formation of impurities can compromise the final product. Understanding and preventing common side reactions is key to achieving high purity.
Q3: My final product is contaminated with benzoic acid. Where is this coming from and how do I remove it?
A3: Benzoic acid is the most common impurity and typically arises from one source: hydrolysis of the acylating agent (e.g., benzoyl chloride).[2][4][14] It can also result from the hydrolysis of the benzamide product itself, though this usually requires harsher acidic or basic conditions.[15][16]
-
Prevention: The best strategy is prevention. Ensure all reagents and solvents are anhydrous and that the reaction is protected from atmospheric moisture, for example, by running it under a nitrogen or argon atmosphere.[2][14]
-
Removal: Benzoic acid is acidic, while your benzamide product is typically neutral. This difference in chemical properties is easily exploited during work-up. Washing the organic layer containing your crude product with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, will deprotonate the benzoic acid, forming a water-soluble sodium benzoate salt that partitions into the aqueous layer.[16][17]
Q4: I'm reacting benzoyl chloride with a primary amine and I'm getting a second, less polar byproduct. What could it be?
A4: This is a classic sign of N,N-diacylation , where a second molecule of benzoyl chloride reacts with the initially formed benzamide product.[4][6] This is particularly common when reacting with ammonia or primary amines, as the resulting secondary amide still has a reactive N-H bond. The byproduct, an N,N-dibenzoylamine, is less polar than the desired secondary benzamide because the hydrogen-bond-donating N-H group has been replaced by a non-polar benzoyl group.
-
Mechanism of Diacylation: Benzoyl-NHR (Product) + Base ⇌ Benzoyl-NR⁻ (Amide Anion) Benzoyl-NR⁻ + Benzoyl-Cl → (Benzoyl)₂-NR (Diacylated Byproduct) + Cl⁻
-
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of benzoyl chloride. It is often better to use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the complete consumption of the acylating agent.[1][4]
-
Slow Addition: Add the benzoyl chloride slowly and dropwise to a stirred solution of the amine.[4][14] This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic primary amine over the less nucleophilic product amide.
-
Section 3: Work-up & Purification Challenges
Successful synthesis is followed by the critical step of isolation. The physical properties of benzamides can sometimes make this non-trivial.
Q5: I've run my DCC-coupled reaction and have a white precipitate that won't dissolve. What is it?
A5: This is almost certainly the dicyclohexylurea (DCU) byproduct.[1] DCU is known for its poor solubility in most common organic solvents like dichloromethane, ethyl acetate, and hexanes.[1] This property is both a challenge and an opportunity.
-
Solution: The best practice is to remove the DCU by filtration before the aqueous work-up . Simply filter the entire reaction mixture through a pad of Celite or a sintered glass funnel. Rinse the flask and the filter cake with a small amount of the reaction solvent to recover any product that may have been trapped. The filtrate then contains your soluble product and can be carried forward to the standard aqueous wash procedure.
Caption: Workflow for removing insoluble DCU byproduct before work-up.
Q6: My benzamide product is difficult to purify by column chromatography and recrystallization. What are my options?
A6: When standard purification methods fail, it's usually because the impurities have very similar physicochemical properties (e.g., polarity) to the desired product.[1][18]
-
For Column Chromatography:
-
Change the Eluent System: If a standard ethyl acetate/hexanes system is failing, try introducing a third solvent. Small amounts of methanol can help separate polar compounds, while dichloromethane can offer different selectivity.
-
Change the Stationary Phase: If you are using standard silica gel (which is acidic), consider switching to neutral alumina or basic alumina, which can alter the elution order. For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be effective.
-
-
For Recrystallization:
-
Solvent System Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which your product has high solubility when hot and low solubility when cold, while the impurities have the opposite solubility profile.[19] Test a wide range of solvents in small vials: water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexanes.
-
Use a Solvent/Anti-Solvent System: Dissolve your crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. This can induce the selective crystallization of your product.
-
References
- Benchchem. (n.d.). Troubleshooting common issues in benzamide synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- Benchchem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- Benchchem. (n.d.). How to overcome common problems in Benzamide synthesis?.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
- Scribd. (n.d.). Schotten–Baumann Reaction Guide | PDF.
- YouTube. (2013). mechanism of amide formation with DCC.
- Scribd. (n.d.). Final Benzamide Preparations | PDF.
- Benchchem. (n.d.). dealing with byproduct formation in benzamide synthesis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
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Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-methylbenzamide
Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will explore the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound from 3-Fluoro-2-methylbenzoic acid?
There are two primary, well-established routes for this conversion:
-
The Acid Chloride Method: This is a robust, two-step process. First, the carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This intermediate is then reacted with ammonia (or an amine) to form the final amide.[3] This method is often high-yielding but requires careful handling of hazardous reagents.[4][5]
-
The Coupling Reagent Method: This one-pot method involves activating the carboxylic acid in situ using a coupling reagent, which facilitates direct reaction with an amine source.[6] Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and minimize side reactions.[7][8] This approach is generally milder than the acid chloride route.
Q2: My reaction has stalled, leaving a significant amount of unreacted 3-Fluoro-2-methylbenzoic acid. What is the likely cause?
This is a classic symptom of inefficient carboxylic acid activation or hydrolysis of the activated intermediate.
-
Inefficient Activation: Your coupling reagents (e.g., EDC, DCC) may have degraded due to improper storage. Ensure they are fresh and handled under anhydrous conditions.[8] If using the acid chloride route, the conversion to the acyl chloride may have been incomplete.
-
Hydrolysis: The activated carboxylic acid intermediate (either the O-acylisourea from EDC or the acyl chloride) is highly susceptible to reaction with water.[7] Any moisture in your solvent, reagents, or glassware will convert the intermediate back to the starting carboxylic acid, halting the reaction. Using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical.[7][8]
Q3: When using the acid chloride method, why is a base required in the second step?
The reaction between an acyl chloride and ammonia or a primary/secondary amine generates one equivalent of hydrogen chloride (HCl) as a byproduct.[1][3] Since amines are basic, this HCl will react with any unreacted amine in the mixture, forming an ammonium salt.[9][10] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively consuming half of your amine and stopping the reaction. To prevent this, a non-nucleophilic base (like triethylamine, DIPEA, or pyridine) or an excess of the reactant amine is added to neutralize the HCl as it forms.[2][]
Q4: I am observing a significant, difficult-to-remove byproduct in my EDC-mediated coupling reaction. What is it and how can I prevent it?
The most common byproduct when using carbodiimide coupling agents like EDC or DCC is an N-acylurea . This forms when the activated O-acylisourea intermediate, instead of reacting with the desired amine, undergoes an intramolecular rearrangement.[8] This side reaction is particularly problematic with sterically hindered carboxylic acids.
Prevention: The formation of N-acylurea can be effectively suppressed by adding reagents like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt). These additives act as "traps" for the O-acylisourea intermediate, converting it into a more stable active ester. This active ester is less prone to rearrangement but still highly reactive towards the amine, leading to a cleaner reaction and higher yield of the desired amide.[7][8]
In-Depth Troubleshooting Guide
This section provides a deeper dive into specific experimental challenges, explaining the chemical rationale behind our recommended solutions.
Issue 1: Consistently Low Product Yield
Low yield is the most frequent complaint, and it can stem from several factors beyond those covered in the FAQs.
Q: I've confirmed my reagents are fresh and my conditions are anhydrous, but my yield is still poor. What else should I investigate?
A: Let's analyze other critical reaction parameters: stoichiometry, solvent choice, and temperature.
-
Causality—Stoichiometry: The precise ratio of reagents is crucial. While the carboxylic acid is the limiting reagent (1.0 equivalent), a slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable activated acid intermediate.[7] However, a large excess of the activating agent should be avoided as it can promote side reactions.[7]
-
Causality—Solvent Effects: The solvent must fully dissolve both the carboxylic acid and the amine to ensure a homogeneous reaction mixture.[8] Polar aprotic solvents are standard choices.
-
DMF (Dimethylformamide): Excellent solvating power, but can be difficult to remove during workup and may enhance N-acylurea formation in some cases.[7]
-
DCM (Dichloromethane): A good, less polar alternative if solubility allows. Easier to remove.[8]
-
THF (Tetrahydrofuran): Another common choice, but be cautious of peroxide formation during storage.
-
-
Causality—Temperature Control: Amide couplings are typically run at 0 °C to room temperature.[8] Starting the reaction at 0 °C, especially during the addition of the coupling agent, helps to control the initial exothermic reaction and minimize side product formation. If the reaction is sluggish (as monitored by TLC or LC-MS), the temperature can be gradually increased. However, excessive heat can lead to reagent degradation and byproduct formation.[7]
Caption: A decision tree for troubleshooting low yield in amide synthesis.
Issue 2: Safety Concerns with Thionyl Chloride (SOCl₂) Route
Q: My lab is considering the acid chloride route for its cost-effectiveness on a larger scale. What are the absolute critical safety protocols we must implement?
A: Thionyl chloride is an extremely hazardous substance that demands rigorous safety procedures. There is no room for error.
-
Extreme Reactivity with Water: Thionyl chloride reacts violently, and potentially explosively, with water, releasing toxic gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[12][13] NEVER allow contact with water or moisture. Do not use a water fire extinguisher on a thionyl chloride fire; use a dry chemical extinguisher instead.[4]
-
High Corrosivity and Toxicity: It is extremely destructive to the skin, eyes, and respiratory tract.[5][13] Short-term exposure can cause severe burns, and inhalation can lead to pulmonary edema, which can be fatal.[13]
-
Mandatory Personal Protective Equipment (PPE):
-
Eyes: Tightly fitting safety goggles AND a full-face shield (minimum 8-inch) are required.[5]
-
Hands: Handle only with chemical-resistant gloves (e.g., neoprene or Viton; check manufacturer recommendations). Inspect gloves before every use.[5][13]
-
Body: Wear a solvent-resistant lab coat or a full chemical-resistant suit. Emergency showers and eyewash stations must be immediately accessible.[4]
-
-
Engineering Controls:
-
All work must be conducted in a certified, high-performance chemical fume hood to prevent inhalation of vapors.[5]
-
Use an inert atmosphere (N₂ or Ar) for the reaction to prevent contact with atmospheric moisture.
-
Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat and incompatible materials.[4]
-
Experimental Protocols & Data
General Synthetic Workflow
Caption: The two primary synthetic pathways to this compound.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Agent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Cost-effective, widely available. | Can form N-acylurea byproduct; requires additives (HOBt/HOAt).[7][8] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | Byproducts can be difficult to remove; expensive.[7] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Very high reactivity, fast reactions, low racemization.[14] | Expensive; some (benzotriazole-based) have explosive potential.[15] |
Protocol A: Synthesis via EDC/HOBt Coupling
This protocol is a reliable method for small to medium-scale synthesis under mild conditions.
Materials:
-
3-Fluoro-2-methylbenzoic acid (1.0 eq)
-
Ammonium chloride (1.2 eq) or desired amine
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Water, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add 3-Fluoro-2-methylbenzoic acid (1.0 eq) and anhydrous DMF to a flame-dried round-bottom flask.
-
Add HOBt (1.2 eq) and stir until fully dissolved.
-
Add the amine source (e.g., ammonium chloride, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred suspension.
-
In portions, add solid EDC·HCl (1.2 eq) to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Protocol B: Synthesis via Acid Chloride Intermediate
This protocol is effective for scale-up but requires strict adherence to safety procedures.
Step 1: Formation of 3-Fluoro-2-methylbenzoyl chloride
-
SAFETY: Perform this entire procedure in a certified chemical fume hood while wearing all required PPE.
-
To a flame-dried flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 3-Fluoro-2-methylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, ~2.0-3.0 eq).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).[16]
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure the vacuum pump is protected from corrosive vapors). The crude 3-Fluoro-2-methylbenzoyl chloride is typically used directly in the next step without further purification.
Step 2: Amide Formation
-
In a separate flame-dried flask, prepare a solution of concentrated aqueous ammonia (~2.0-3.0 eq) in an appropriate solvent like DCM or THF, and cool it to 0 °C in an ice bath.
-
Slowly add the crude 3-Fluoro-2-methylbenzoyl chloride from Step 1 to the cold, vigorously stirred ammonia solution. A precipitate of the amide will form.[3]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any ammonium chloride byproduct, followed by a cold non-polar solvent (e.g., hexanes) to remove organic impurities.
-
Dry the product under vacuum to yield this compound.
References
- BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides. BenchChem Technical Support.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride. Sigma-Aldrich.
- Carl ROTH. (n.d.).
- NOAA. (n.d.). Thionyl Chloride. CAMEO Chemicals.
- Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Lanxess.
- BenchChem. (2025). Minimizing side product formation in benzamide synthesis. BenchChem Technical Support.
- Master Organic Chemistry. (2018).
- Popa, M. et al. (2021). Why did my amide synthesis does not work?.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps.
- Khan Academy. (n.d.).
- Khan Academy. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
- BOC Sciences. (2024).
- Ossila. (n.d.). 3-Fluoro-2-methylbenzoic acid | CAS 699-90-1. Ossila.
- Chemguide. (n.d.).
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
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Technical Support Center: Navigating the Purification of Fluorinated Organic Compounds
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the distinct chemical behavior of organofluorine molecules in their daily work. The introduction of fluorine into an organic molecule dramatically alters its physicochemical properties, such as polarity, boiling point, and intermolecular interactions, which in turn presents specific hurdles during purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to overcome these challenges, ensuring the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify using standard chromatographic methods?
A: The difficulty in purifying fluorinated compounds by standard chromatography stems from their unique electronic properties. The high electronegativity of fluorine can create strong dipoles within a molecule, yet the overall polarity can be misleading. Perfluorinated chains, for instance, are highly non-polar and "fluorous," exhibiting both hydrophobic and lipophobic character. This dual nature can lead to unpredictable elution behavior on traditional stationary phases like C8 and C18.[3][4] Additionally, the similar polarities among different fluorinated compounds in a mixture can make them challenging to separate from one another.[5]
Q2: What is "fluorous" chemistry and how does it relate to purification?
A: "Fluorous chemistry" leverages the principle of "like-dissolves-like," where highly fluorinated compounds show a strong preference for other fluorinated substances or phases.[2] This concept is applied in purification through techniques like fluorous solid-phase extraction (F-SPE). In F-SPE, a fluorinated tag is appended to a molecule of interest, allowing it to be selectively retained on a fluorinated stationary phase while non-fluorinated impurities are washed away. The tag is later cleaved to yield the purified compound.
Q3: Can I use ¹⁹F NMR to assess the purity of my fluorinated compound?
A: Absolutely. ¹⁹F NMR is a powerful and highly sensitive technique for both qualitative and quantitative analysis of fluorinated compounds.[6] Since ¹⁹F has a 100% natural abundance and a large chemical shift range, it often provides better signal dispersion than ¹H NMR, allowing for the resolution of individual fluorine-containing species in a mixture.[7] By integrating the signals in a ¹⁹F NMR spectrum, you can determine the relative amounts of different fluorinated compounds and assess the purity of your sample.[8]
Q4: My volatile fluorinated compound is lost during solvent removal. What can I do?
A: The loss of volatile fluorinated compounds during solvent evaporation is a common issue due to their low boiling points and high vapor pressures.[5] To mitigate this, consider the following strategies:
-
Low-Temperature Rotary Evaporation: Use a rotary evaporator with a high-performance condenser and a cooled water bath.
-
Cold Trap: Employ a dry ice/acetone or liquid nitrogen cold trap to capture volatile compounds that pass through the condenser.[5]
-
Controlled Vacuum: Avoid applying a high vacuum. For extremely volatile compounds, distillation at atmospheric pressure or using a Kugelrohr apparatus can be effective alternatives.[5]
Troubleshooting Guide: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique, but the unique properties of fluorinated compounds can present challenges.
Issue 1: Poor retention of a highly fluorinated compound on a C18 column.
Q: My highly fluorinated analyte has very little or no retention on a standard C18 column, eluting at or near the void volume. Why is this happening and how can I improve retention?
A: This is a classic example of the "fluorous" effect. Highly fluorinated molecules are lipophobic, meaning they are repelled by the hydrocarbon chains of a C18 stationary phase. This leads to poor interaction and minimal retention.
Troubleshooting Protocol:
-
Switch to a Fluorinated Stationary Phase: The most effective solution is to use a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a perfluoroalkyl phase.[3][4][9] These phases exhibit "fluorophilicity," leading to enhanced retention of fluorinated analytes through fluorine-fluorine interactions.[1][4]
-
Modify the Mobile Phase:
-
Increase the aqueous component: A higher percentage of water in the mobile phase can sometimes increase retention, but this may not be sufficient for highly fluorinated compounds.
-
Use a fluorinated solvent additive: Small amounts of a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), in the mobile phase can alter the stationary phase surface and improve the retention of certain fluorinated molecules.[3][10]
-
-
Decrease the Column Temperature: Lowering the column temperature can sometimes increase retention, although this effect is generally less pronounced than changing the stationary or mobile phase.
Data Presentation: Comparison of Stationary Phases for Fluorinated Analyte Retention
| Stationary Phase | Primary Interaction Mechanism | Expected Retention of Fluorinated Analyte |
| C18 (Octadecylsilane) | Hydrophobic interactions | Poor |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, hydrophobic, and fluorophilic interactions | Good to Excellent |
| Perfluoroalkyl | Fluorophilic interactions | Excellent for highly fluorinated compounds |
Experimental Workflow for Method Development:
Caption: Method development workflow for poor retention in RP-HPLC.
Issue 2: Co-elution of fluorinated and non-fluorinated compounds.
Q: I am trying to separate a fluorinated target molecule from its non-fluorinated precursor, but they are co-eluting on my PFP column. How can I achieve separation?
A: While PFP columns are excellent for retaining fluorinated compounds, their multi-modal nature (offering π-π, dipole, and hydrophobic interactions) can sometimes lead to overlapping selectivities for different compound classes.[3]
Troubleshooting Protocol:
-
Optimize the Organic Modifier: The choice and ratio of the organic solvent in the mobile phase can significantly impact selectivity.
-
Switch between acetonitrile and methanol: Acetonitrile and methanol have different properties and can provide different selectivities. Systematically evaluate gradients with both solvents.
-
Use a ternary mobile phase: A mixture of water, acetonitrile, and methanol can sometimes provide a unique selectivity that separates closely eluting peaks.
-
-
Vary the Column Temperature: Temperature affects the thermodynamics of partitioning and can alter the elution order of compounds. Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C).
-
Consider a Different Fluorinated Phase: If a PFP column is not providing the desired selectivity, a perfluoroalkyl phase might offer a different retention mechanism that is more dominated by fluorophilic interactions, potentially providing a better separation between the fluorinated and non-fluorinated species.[11]
-
Explore Normal-Phase Chromatography: If reversed-phase methods fail, normal-phase chromatography can offer a completely different and often orthogonal selectivity.[3][12]
Troubleshooting Guide: Normal-Phase Chromatography
Normal-phase chromatography, with its polar stationary phase and non-polar mobile phase, can be a powerful tool for purifying fluorinated compounds, especially those with polar functional groups.[13]
Issue: A fluorinated compound with polar functional groups is showing poor peak shape and tailing on a silica gel column.
Q: My fluorinated compound, which contains a hydroxyl group, is exhibiting significant tailing on a bare silica column. What is causing this and how can I improve the peak shape?
A: Peak tailing on silica gel is often due to strong, non-ideal interactions between polar functional groups on the analyte and active sites (silanol groups) on the silica surface. The presence of electronegative fluorine atoms can exacerbate this by increasing the acidity of nearby protons (e.g., on a hydroxyl group), leading to stronger binding to the silica.
Troubleshooting Protocol:
-
Deactivate the Stationary Phase:
-
Add a polar modifier to the mobile phase: A small amount of an alcohol (like isopropanol) or an amine (like triethylamine for basic compounds) to the non-polar mobile phase can help to saturate the active sites on the silica, leading to more symmetrical peaks.
-
-
Use a Bonded Stationary Phase:
-
Switch to a Diol or Cyano column: These bonded phases are less acidic than bare silica and can provide better peak shapes for polar compounds.
-
-
Consider Aqueous Normal-Phase Chromatography (ANP): ANP uses a polar stationary phase with a mobile phase containing a small amount of water.[13] This technique can be very effective for separating polar compounds that are challenging to analyze by traditional normal-phase or reversed-phase methods.
Logical Relationship Diagram for Peak Tailing:
Caption: Cause of peak tailing in normal-phase chromatography.
Troubleshooting Guide: Distillation
Distillation is a fundamental technique for purifying volatile compounds, but it can be complicated by the formation of azeotropes.[14][15]
Issue: Inability to separate a fluorinated compound from a solvent or impurity due to azeotrope formation.
Q: I am trying to remove a protic solvent (e.g., isopropanol) from my fluorinated product by distillation, but I seem to have hit a constant boiling point, indicating an azeotrope. How can I break this azeotrope?
A: Azeotropes are mixtures of liquids that have a constant boiling point and composition, making them inseparable by simple distillation.[16] Fluorinated compounds, particularly fluorinated alcohols, are known to form azeotropes with common organic solvents.[17]
Troubleshooting Protocol:
-
Azeotropic Distillation:
-
Introduce a third component (entrainer): Add a solvent that forms a new, lower-boiling azeotrope with one of the components of the original mixture. For example, in the dehydration of ethanol, benzene can be added to form a ternary azeotrope with water and ethanol, allowing for the removal of water.[16]
-
-
Extractive Distillation:
-
Add a high-boiling solvent: Introduce a solvent that has a strong affinity for one of the components, thereby altering its relative volatility and allowing for separation.[16][17][18] For instance, N-methyl-2-pyrrolidone has been used as a separating agent for 2,2,2-trifluoroethanol and isopropanol azeotropic mixtures.[17]
-
-
Pressure-Swing Distillation:
-
Change the distillation pressure: The composition of an azeotrope is often dependent on pressure. By changing the pressure of the distillation (e.g., from atmospheric to vacuum), the azeotropic composition can be shifted, potentially allowing for separation.
-
-
Chemical or Physical Separation:
-
Liquid-liquid extraction: If the azeotropic mixture is cooled and a suitable solvent is added, it may be possible to extract one component from the other.
-
Adsorption: Use of molecular sieves or other adsorbents can selectively remove one component (often water) from the azeotropic mixture.
-
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for purifying solid compounds.[14] However, the intermolecular forces in fluorinated compounds can lead to complex crystallization behavior.[19]
Issue: Difficulty in inducing crystallization of a fluorinated compound.
Q: My fluorinated compound is an oil at room temperature, and I am struggling to get it to crystallize from various solvent systems. What can I do to promote crystallization?
A: The reluctance of a compound to crystallize can be due to several factors, including high purity (which can sometimes inhibit nucleation), the presence of impurities that disrupt crystal lattice formation, or the inherent conformational flexibility of the molecule. Fluorination can influence crystal packing through dipole-dipole interactions and weak fluorine-fluorine or C-H...F hydrogen bonds.[20][21][22]
Troubleshooting Protocol:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. Consider solvent mixtures, such as hexane/ethyl acetate or dichloromethane/pentane.
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. This can create microscopic imperfections that serve as nucleation sites.
-
Seed Crystals: If a small amount of the solid material has been previously obtained, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Sonication: Placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the growth of well-formed crystals.
-
Temperature Gradient:
-
Slow Cooling: Cool the saturated solution slowly to room temperature, and then to lower temperatures (e.g., in a refrigerator or freezer). Rapid cooling can lead to the formation of an oil or amorphous solid.
-
Vapor Diffusion: Place a solution of your compound in a vial, and then place this vial in a larger, sealed container with a more volatile solvent in which your compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
References
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Zhang, W. (2008). Fluorocarbon stationary phases for liquid chromatography applications. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Hansen, M., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Retrieved from [Link]
-
Danielson, N. D., & Gallagher, P. A. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Retrieved from [Link]
-
McDonough, C. A., et al. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology Letters. Retrieved from [Link]
- Meinert, H., & Schlimmer, P. (1969). Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. Google Patents.
- Bissell, E. R. (1963). Distillation process for fluorocarbons. Google Patents.
-
Hansen, M., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. Analytical Chemistry. Retrieved from [Link]
-
Gallardo, E., et al. (2010). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Journal of Chromatography A. Retrieved from [Link]
-
Gallyamov, M. O., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Molecules. Retrieved from [Link]
-
Chalyutkin, S. S., et al. (2018). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. Chemical Engineering Research and Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Maslarska, V., et al. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Guragain, P., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. Retrieved from [Link]
-
Kimata, K., et al. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
Stilinović, V., & Kaitner, B. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. Retrieved from [Link]
-
Le Grice, H., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
-
Berger, R., et al. (2011). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. Angewandte Chemie International Edition. Retrieved from [Link]
- E. I. Du Pont De Nemours And Company. (1998). Method for separating HF by azeotropic distillation. Google Patents.
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Purification Of Organic Compounds?. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]
-
Andersson, S. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. Retrieved from [Link]
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- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Fluoro-2-methylbenzamide
Welcome to the technical support center for the purification of 3-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific rationale behind each purification step, ensuring a robust and reproducible workflow.
Section 1: Understanding the Compound and Common Impurities
This compound is a fluorinated aromatic amide with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: This could be 3-Fluoro-2-methylbenzoic acid or its corresponding acid chloride, and the amine source (e.g., ammonia or an ammonium salt).
-
Residual Solvents: Solvents used in the reaction or initial workup may be present.
-
Byproducts from Side Reactions: These can include regioisomers or products from over-reaction. For instance, if the synthesis involves a Grignard reagent, biphenyl-type byproducts might form.
-
Hydrolysis Product: The benzamide can hydrolyze back to 3-Fluoro-2-methylbenzoic acid under harsh acidic or basic conditions, especially at elevated temperatures.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to visualize the number of components in your crude mixture. A common mobile phase for benzamides is a mixture of ethyl acetate and hexanes. The starting materials and the product should have different Rf values, allowing for a qualitative assessment of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Section 2: Troubleshooting Purification Challenges
This section provides a question-and-answer formatted guide to address specific issues that may arise during the purification of this compound.
I. Recrystallization Issues
Recrystallization is often the most effective and scalable method for purifying crystalline solids like aromatic amides.
Q3: I'm having trouble finding a suitable solvent for recrystallization. What should I look for?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points. You can also try solvent systems, such as a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).
Q4: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooled too quickly.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of the hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Q5: My purified crystals are still colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored byproducts.
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl the flask and then briefly reheat to boiling.
-
Perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to induce crystallization.
II. Chromatographic Purification
When recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with similar polarities.
Q6: What are the recommended conditions for column chromatography of this compound?
A6: For benzamide derivatives, silica gel is the most common stationary phase. The mobile phase (eluent) is typically a gradient of ethyl acetate in hexanes. The optimal eluent composition should be determined by TLC analysis first.
Workflow for Column Chromatography:
Technical Support Center: Synthesis of Substituted Benzamides
Welcome to the technical support center for the synthesis of substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during experimental work. The following question-and-answer format directly addresses specific issues to help you optimize your synthetic strategies.
Section 1: Troubleshooting Amide Coupling Reactions
The direct condensation of a benzoic acid derivative with an amine using a coupling reagent is a cornerstone of benzamide synthesis. However, this method is often plagued by side reactions that can diminish yield and complicate purification.
Frequently Asked Questions (FAQs)
Q1: I'm using a carbodiimide coupling reagent like DCC or EDC and I'm seeing a persistent, difficult-to-remove impurity. What is it and how can I prevent it?
A1: A very common and problematic byproduct in carbodiimide-mediated couplings is an N-acylurea.[1] This side product arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1][2] This byproduct often shares similar solubility characteristics with the desired amide, making its removal by crystallization or chromatography challenging.[1]
Strategies to Minimize N-Acylurea Formation:
-
Addition of Nucleophilic Additives: To suppress N-acylurea formation, introduce a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][3][4] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive towards the amine.
-
Reaction Conditions: Running the reaction at lower temperatures can also help to minimize this side reaction.[3]
Q2: My reaction is suffering from low or no yield. What are the common culprits?
A2: Several factors can lead to poor yields in amide coupling reactions. The most common issues involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[3]
-
Incomplete Carboxylic acid activation: The carboxylic acid must be activated by the coupling reagent to react with the amine. Insufficient coupling reagent will lead to incomplete activation.[3]
-
Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, leading to protonation of the amine and rendering it non-nucleophilic.[5][6]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[1][7]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[8][9]
Section 2: Addressing Racemization in Chiral Benzamide Synthesis
When synthesizing chiral benzamides, particularly those derived from amino acids, racemization at the α-carbon is a significant concern.
Frequently Asked Questions (FAQs)
Q3: I'm observing significant racemization in my chiral benzamide product. What is the mechanism and how can it be suppressed?
A3: Racemization can occur during the activation of the carboxylic acid. The activated intermediate can form an oxazolone, which can then tautomerize, leading to a loss of stereochemical integrity.[10] Certain amino acids like histidine and cysteine are particularly susceptible to racemization.[6]
Strategies to Suppress Racemization:
-
Use of Additives: The addition of reagents like HOBt, 6-Cl-HOBt, or HOAt can effectively suppress racemization.[6][9] These additives form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.
-
Choice of Coupling Reagent: Phosphonium reagents like PyBOP are known to be effective in reducing racemization, especially when coupling sterically hindered partners.[8] For extremely sensitive substrates, the use of DIC/Oxyma has been shown to minimize racemization.[7]
-
Temperature Control: Performing the coupling reaction at lower temperatures can help to reduce the rate of epimerization.[3]
-
Protecting Groups: For amino acids like histidine, protecting the imidazole nitrogen can significantly reduce racemization.[6]
Section 3: Side Reactions with Specific Coupling Reagents
The choice of coupling reagent is critical and each comes with its own potential for side reactions.
Frequently Asked questions (FAQs)
Q4: I'm using HATU as a coupling reagent and observing unexpected byproducts. What are the possibilities?
A4: While HATU is a highly efficient coupling reagent, it can lead to specific side reactions.[11][12]
-
Guanidinylation of the Amine: The amine can react with the HATU reagent itself, leading to the formation of a guanidinium byproduct. This is more likely to occur if the coupling reagent is used in excess.[4][13] To mitigate this, a slight excess of the carboxylic acid relative to the coupling reagent is recommended.[4] Pre-activating the carboxylic acid with HATU before adding the amine can also minimize this side reaction.[3][14]
-
Reaction with other Nucleophiles: If your starting materials contain other nucleophilic functional groups, such as hydroxyl or thiol groups, they can also react with HATU, leading to impurities.[15]
Q5: When using DCC, I have difficulty removing the urea byproduct. What are the best practices?
A5: A major drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often insoluble in many organic solvents and can co-precipitate with the desired product.[16][17]
-
Filtration: In many cases, the insoluble DCU can be removed by simple filtration of the reaction mixture before workup.
-
Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC. The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[4][18]
-
Solvent Selection: While DCC is useful in solution-phase reactions, it is not ideal for solid-phase synthesis due to the insolubility of the DCU byproduct. DIC is a better choice for solid-phase synthesis as its urea byproduct is more soluble and remains in solution.[18]
Section 4: Alternative Synthetic Routes and Their Pitfalls
While amide coupling is common, other methods for synthesizing benzamides also present unique challenges.
Frequently Asked Questions (FAQs)
Q6: I am synthesizing a benzamide from a benzoyl chloride and an amine, but my yields are low and I see benzoic acid as a byproduct. What is happening?
A6: The presence of benzoic acid indicates that your benzoyl chloride is hydrolyzing.[1] Benzoyl chlorides are highly reactive towards water, and this side reaction consumes your starting material and complicates purification.[1][19]
To prevent hydrolysis:
-
Anhydrous Conditions: Ensure that your solvent and amine are scrupulously dry.[1]
-
Inert Atmosphere: Protect the reaction from atmospheric moisture by using a drying tube or running the reaction under an inert atmosphere like nitrogen or argon.[1]
Q7: I am attempting to synthesize a primary benzamide via the hydrolysis of a benzonitrile, but the reaction proceeds all the way to the carboxylic acid. How can I stop the reaction at the amide stage?
A7: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[20][21] However, stopping the reaction at the amide stage can be challenging as amides can also be hydrolyzed under the reaction conditions.[20][22]
Strategies for selective hydrolysis to the amide:
-
Milder Conditions: Using milder acidic conditions, such as HCl at a controlled temperature (e.g., 40°C), can sometimes favor the formation of the amide.[20]
-
Specific Reagents: A mixture of TFA or AcOH-H2SO4 has been reported for the indirect hydration of nitriles to amides.[20][23] Alkaline hydrogen peroxide is another mild method for converting nitriles to amides.[24]
Section 5: Experimental Protocols and Data
Protocol 1: General Procedure for Amide Coupling using HATU[3]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Common Coupling Reagents and Additives
| Coupling Reagent | Additive | Common Side Reactions | Mitigation Strategies |
| DCC/EDC | None | N-acylurea formation, Racemization | Add HOBt or Oxyma, Lower reaction temperature |
| HATU | None | Guanidinylation of amine | Use slight excess of carboxylic acid, Pre-activation of carboxylic acid |
| PyBOP | None | Minimal racemization | Generally a robust reagent for hindered couplings |
Visualizations
Troubleshooting Workflow for Low Yield in Amide Coupling
Caption: Decision tree for troubleshooting low-yield amide coupling reactions.
Mechanism of N-Acylurea Formation
Caption: Competing pathways leading to amide and N-acylurea formation.
References
-
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. 3
-
Troubleshooting difficult amide bond formation with hindered substrates - Benchchem. 8
-
Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center - Benchchem.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. 6
-
minimizing side product formation in benzamide synthesis - Benchchem. 1
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. 9
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
-
Coupling Reagents - Aapptec Peptides.
-
Identifying and minimizing side reactions in benzamide synthesis - Benchchem. 19
-
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate.
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube.
-
Epimerisation in Peptide Synthesis - MDPI.
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D.
-
Converting Nitriles to Amides - Chemistry Steps.
-
Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers - Benchchem. 25
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
-
Carbodiimide amide coupling reaction sideproduct : r/Chempros - Reddit.
-
Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange.
-
The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. 17
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central.
-
Reactions of Nitriles - Chemistry Steps.
-
HATU - Wikipedia.
-
The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. 2
-
Nitrile to Amide - Common Conditions.
-
hydrolysis of nitriles - Chemguide.
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate.
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC - NIH.
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
-
Final Benzamide Preparations | PDF - Scribd.
-
Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand - PubMed.
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC - NIH.
-
Amide from carboxylic acid synthesis : r/Chempros - Reddit.
-
Making Amides from Carboxylic Acids - Chemistry LibreTexts.
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF - ResearchGate.
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.
-
Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects - MDPI.
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions | Request PDF - ResearchGate.
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC - NIH.
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Enhancing the stability of 3-Fluoro-2-methylbenzamide in solution
Welcome to the technical support center for 3-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to Stability Challenges
This compound, like many small molecule amides, is susceptible to degradation in solution, which can impact experimental reproducibility, analytical accuracy, and the overall integrity of your research. The primary degradation pathways for benzamide derivatives are hydrolysis and photodegradation. Understanding and mitigating these pathways are crucial for maintaining the compound's stability and ensuring the reliability of your results. This guide provides a framework for identifying potential stability issues and implementing strategies to enhance the longevity of your this compound solutions.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What are the recommended solvents for dissolving this compound?
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, benzamides generally exhibit good solubility in polar organic solvents. For initial stock solutions, we recommend the following, in order of general preference:
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Acetonitrile
Aqueous solubility is expected to be limited. It is crucial to experimentally determine the solubility in your specific buffer system. We advise preparing a high-concentration stock solution in an organic solvent and then diluting it into your aqueous experimental medium.
Q2: How should I prepare a stock solution of this compound?
To prepare a stable stock solution, follow these steps:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C for long-term storage.
Q3: What are the visual signs of degradation in my this compound solution?
Visual inspection can sometimes indicate degradation, although analytical methods are required for confirmation. Signs of potential degradation include:
-
Precipitation: Formation of a solid in a previously clear solution. This could be due to the formation of less soluble degradation products or changes in solvent composition.
-
Color Change: Development of a yellow or brown tint in a colorless solution.
-
Haze or Cloudiness: Loss of clarity in the solution.
If you observe any of these changes, it is recommended to perform an analytical assessment (e.g., HPLC) to check the purity of the solution.
Troubleshooting Guide: Stability Issues
Issue 1: Rapid Loss of Compound Potency or Concentration
Possible Cause: Hydrolysis of the benzamide functional group.
Amide hydrolysis is a common degradation pathway that can be catalyzed by both acidic and basic conditions, yielding 3-fluoro-2-methylbenzoic acid and ammonia.[1][2] The rate of hydrolysis is highly dependent on the pH of the solution.[3]
Troubleshooting Steps:
-
pH Control:
-
Rationale: The stability of benzamides is often optimal in a neutral pH range (approximately pH 6-8).[4] Extreme pH values can significantly accelerate hydrolysis.[3]
-
Recommendation: Buffer your aqueous solutions to maintain a stable pH within the optimal range. Phosphate or citrate buffers are common choices. Experimentally determine the pH of maximum stability for your specific experimental conditions.
-
-
Temperature Management:
-
Rationale: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.
-
Recommendation: Prepare and handle solutions at the lowest practical temperature. Store stock and working solutions at recommended cold temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
-
-
Solvent Selection:
-
Rationale: The presence of water is necessary for hydrolysis. While aqueous buffers are often required for biological assays, minimizing the water content in stock solutions can enhance stability.
-
Recommendation: Use anhydrous grade organic solvents for preparing stock solutions.
-
Experimental Protocol: pH Stability Assessment
This protocol outlines a forced degradation study to determine the effect of pH on the stability of this compound.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., HCl for acidic, phosphate for neutral, NaOH for basic).
-
Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.[5][6]
Issue 2: Inconsistent Results in Light-Exposed Assays
Possible Cause: Photodegradation.
Aromatic compounds, including benzamides, can be susceptible to degradation upon exposure to light, particularly in the UV spectrum.[7] This can lead to the formation of photoreactive intermediates and various degradation products. The presence of a fluorine atom on the aromatic ring may influence photostability.[8][9]
Troubleshooting Steps:
-
Light Protection:
-
Rationale: Minimizing exposure to ambient and UV light can prevent the initiation of photochemical degradation reactions.
-
Recommendation: Store solutions in amber vials or wrap clear vials with aluminum foil. Conduct experimental manipulations in a dimly lit environment or under yellow light.
-
-
Use of Antioxidants:
-
Rationale: Photodegradation can sometimes proceed through oxidative pathways.
-
Recommendation: For specific applications where it does not interfere with the assay, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution. Compatibility and potential interference must be evaluated.
-
Experimental Protocol: Photostability Assessment
This protocol is designed to evaluate the photostability of this compound as per ICH Q1B guidelines.
-
Prepare two sets of solutions of this compound in a transparent solvent (e.g., acetonitrile:water).
-
Wrap one set of samples completely in aluminum foil to serve as dark controls.
-
Expose the unwrapped samples to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain the dark controls at the same temperature.
-
At specified time points, analyze both the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to identify photodegradation products.
Data Presentation & Visualization
Table 1: General Troubleshooting Summary
| Observed Issue | Potential Cause | Primary Recommendation | Secondary Actions |
| Decreased concentration over time in aqueous solution | Hydrolysis | Buffer the solution to a neutral pH (6-8). | Store at lower temperatures; minimize water content in stock solutions. |
| Inconsistent results in assays performed on the benchtop | Photodegradation | Protect solutions from light using amber vials or foil. | Work in a dimly lit environment; consider antioxidants if compatible. |
| Solution appears cloudy or contains precipitate | Poor solubility or degradation | Prepare a fresh stock solution in a different organic solvent. | Filter the solution; confirm identity and purity with HPLC. |
Diagram 1: Primary Degradation Pathways of this compound
Caption: Major degradation routes for this compound.
Diagram 2: General Workflow for a Stability Study
Caption: Workflow for assessing compound stability.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[12]
Recommended Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient: A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with different polarities. A starting point could be a linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.
References
-
Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. Retrieved from [Link]
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091-12093. Retrieved from [Link]
-
PubChem. (n.d.). 3-fluoro-2-methyl-N-phenylbenzamide. Retrieved January 11, 2026, from [Link]
-
Kalyanaraman, A., Tew, D., & Gunda, P. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10839–10849. Retrieved from [Link]
-
Kalyanaraman, A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12319-12329. Retrieved from [Link]
-
Bari, S. B., et al. (2016). Forced Degradation Studies. MedCrave online, 1(4). Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). Chemical Properties of Amides: Hydrolysis. Retrieved from [Link]
-
Carisson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. Retrieved from [Link]
-
Knowde. (n.d.). Stabilizers. Retrieved January 11, 2026, from [Link]
-
Agarwal, B., et al. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Characterization of its Degradants. Indian Journal of Pharmaceutical Education and Research, 54(4), 1181-1191. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022, October 10). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. Retrieved from [Link]
-
Somavilla. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(10), 5845-5854. Retrieved from [Link]
-
Aaron, J. J., et al. (1996). Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. Analyst, 121(11), 1551-1556. Retrieved from [Link]
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry, 86(4), 290-297. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Patel, P. N., et al. (2015). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fixed dose combination. Journal of Taibah University for Science, 9(3), 320-330. Retrieved from [Link]
- Google Patents. (n.d.). A stabilizer against hydrolysis for an ester-group-containing resin and a thermoplastic resin composition.
-
Wiley Online Library. (2025, July 31). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Retrieved from [Link]
-
Kassab, N. M., et al. (2017). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 9(1), 117-124. Retrieved from [Link]
-
Gomez, H., et al. (2012). Water-promoted hydrolysis of a highly twisted amide: rate acceleration caused by the twist of the amide bond. The Journal of Organic Chemistry, 77(12), 5427-5435. Retrieved from [Link]
-
Sahoo, S. K., et al. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Chromatographic Science, 56(6), 513-522. Retrieved from [Link]
-
Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
-
Reddit. (2024, April 27). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]
-
SlideShare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved January 11, 2026, from [Link]
-
Lanxess. (n.d.). Hydrolysis Stabilizers. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-2-methylbenzaldehyde. Retrieved January 11, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-Fluoro-N-methylbenzamide. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluorobenzamide. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved January 11, 2026, from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-2-methylbenzamide in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 3-Fluoro-2-methylbenzamide in various experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your results.
Understanding the Challenge: Physicochemical Properties of this compound
Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that contribute to its low aqueous solubility.
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 153.15 g/mol | Relatively small, which is generally favorable for solubility. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | This positive value indicates a higher affinity for lipids (lipophilic) over water (hydrophilic), suggesting poor aqueous solubility. |
| Aqueous Solubility (logS) | ~ -2.5 to -3.0 | This translates to a solubility in the range of 10-30 µg/mL, classifying it as poorly soluble. |
These values are estimations from computational models and should be used as a guide. Experimental determination is recommended for precise measurements.
The predicted logP value suggests that this compound is lipophilic, which is a primary reason for its limited solubility in aqueous assay buffers. This can lead to several experimental issues, including compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides a step-by-step approach to resolving them.
Q1: My this compound is precipitating out of my aqueous assay buffer upon dilution from a DMSO stock. What should I do?
A1: This is a classic sign of a compound exceeding its aqueous solubility limit. The key is to maintain the compound in solution at the desired final assay concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Assess DMSO Concentration: Many cell-based and biochemical assays are sensitive to organic solvents. Aim for a final DMSO concentration of ≤0.5% to minimize solvent-induced artifacts. If your current protocol exceeds this, prepare a more concentrated stock of this compound in DMSO to reduce the volume added to the assay.
-
Introduce a Co-solvent: If reducing DMSO is insufficient, a co-solvent can help.[1][2]
-
Ethanol: Can be effective but is also volatile and can have biological effects at higher concentrations.
-
Polyethylene Glycol 400 (PEG 400): A less volatile and generally more biocompatible option.
-
-
Employ a Surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[3][4]
-
Tween-20 or Triton X-100: Non-ionic surfactants that are commonly used in biological assays. Start with a low concentration (e.g., 0.01% v/v) and titrate up as needed, being mindful of potential interference with your assay.
-
-
Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds.[3][5][6][7][8][9]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A widely used and effective solubilizing agent.
-
Crucially, for each new excipient, you must run a vehicle control (assay buffer with the excipient but without your compound) to ensure it does not interfere with your assay readout.
Q2: How can I determine the appropriate concentration of a co-solvent, surfactant, or cyclodextrin to use?
A2: A systematic approach is necessary to find the optimal concentration that solubilizes your compound without adversely affecting the assay.
Experimental Protocol: Excipient Titration
-
Prepare a series of stock solutions of your chosen excipient (co-solvent, surfactant, or cyclodextrin) in your assay buffer.
-
Create a dilution series of this compound in DMSO at a high stock concentration.
-
In a clear microplate, add the excipient solutions to the wells.
-
Add a small, consistent volume of the this compound DMSO stock to each well to achieve the desired final assay concentration.
-
Visually inspect for precipitation immediately and after a period that mimics your assay incubation time. A nephelometer can be used for a more quantitative assessment of turbidity.
-
Identify the lowest concentration of the excipient that maintains the solubility of this compound.
-
Validate this concentration in your assay with a vehicle control to confirm lack of interference.
Q3: Can pH adjustment improve the solubility of this compound?
A3: The benzamide functional group is weakly basic, meaning that its solubility can be influenced by pH.
Causality: At a pH below its pKa, the amide group can become protonated, increasing its polarity and potentially its aqueous solubility.
Considerations:
-
Assay Compatibility: Ensure that any pH adjustment is compatible with the optimal conditions for your enzyme, cells, or other biological components.
-
Compound Stability: Extreme pH values can lead to the degradation of your compound.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 8.0).
-
Add an excess of solid this compound to each buffer.
-
Equilibrate the samples (e.g., by shaking or rotating) for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to determine the optimal pH for your assay.
Advanced Strategies for Persistent Solubility Issues
For particularly challenging assays, more advanced formulation strategies may be necessary.
Solid Dispersions
Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility. This is more commonly employed in pre-clinical formulation development but can be adapted for in vitro studies.
Workflow for Solid Dispersion Preparation:
Caption: Workflow for preparing a solid dispersion.
Summary of Recommended Solubilizing Agents
| Agent Category | Examples | Starting Concentration | Key Considerations |
| Co-solvents | DMSO, Ethanol, PEG 400 | ≤0.5% (final) | Potential for biological effects at higher concentrations. |
| Surfactants | Tween-20, Pluronic F-68 | 0.01% (v/v) | Can interfere with some assay technologies (e.g., fluorescence). |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-5 mM | Can sometimes extract cholesterol from cell membranes. |
It is imperative to validate any chosen solubilization strategy to ensure it does not introduce artifacts into your experimental results. Always include appropriate vehicle controls in your assay design. By systematically approaching the solubility challenges of this compound, you can enhance the quality and reliability of your scientific data.
References
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Malik, P., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79. [Link]
-
Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Jain, A., et al. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. ResearchGate. [Link]
-
Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
-
Sharma, D., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Fenyvesi, É., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Surya Prakasarao, K., & Chowdary, K. P. R. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Surya Prakasarao, K., & Chowdary, K. P. R. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal. [Link]
-
ResearchGate. (2018). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. [Link]
Sources
- 1. Molinspiration Cheminformatics [molinspiration.com]
- 2. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. Calculation of molecular properties [molinspiration.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemeo.com [chemeo.com]
- 9. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
Technical Support Center: A Senior Application Scientist's Guide to Interpreting Complex NMR Spectra of Fluorinated Molecules
Welcome to the Technical Support Center for ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of fluorine NMR to analyze complex molecules. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the intricacies of ¹⁹F NMR and troubleshoot the challenges you may encounter.
The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, make it an exceptionally sensitive probe for molecular structure and environment.[1][2] However, this same sensitivity can also lead to complex spectra that require a nuanced approach to interpretation. This guide is structured to address your specific questions and provide practical, step-by-step solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical shift dispersion in ¹⁹F NMR so much wider than in ¹H NMR, and how does this impact my experiments?
The extensive chemical shift range in ¹⁹F NMR, spanning over 800 ppm, is a direct consequence of the electronic environment around the fluorine nucleus. Unlike protons, fluorine has a large electron cloud that is highly sensitive to changes in its local environment, leading to a greater spread of resonance frequencies.[2][3] This wide dispersion is a double-edged sword:
-
Advantage: It provides exquisite resolution, allowing for the differentiation of fluorine atoms in very similar chemical environments. This is particularly valuable in complex molecules like pharmaceuticals where subtle structural changes can have significant biological effects.
-
Challenge: The large spectral width can make it difficult to excite all fluorine nuclei uniformly with a standard radiofrequency pulse. This can lead to inaccuracies in integration and quantification if not properly addressed.[4]
Q2: My baseline is rolling or distorted. What are the common causes and how can I fix it?
A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can hinder accurate phasing and integration.[5] The primary culprits include:
-
Large Spectral Width: Acquiring a very wide spectral window can inherently lead to baseline distortions.
-
Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline.[5]
-
Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID) and subsequent baseline issues.
-
Probe Background Signals: The presence of fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to broad, underlying signals that distort the baseline.
Troubleshooting Protocol for Baseline Distortion:
-
Re-process with minimal first-order phase correction: In your processing software, set the first-order phase correction to zero and re-phase the spectrum.
-
Apply a baseline correction algorithm: Most NMR software packages (like Mnova or TopSpin) have built-in baseline correction routines. The Bernstein polynomial algorithm is often a good starting point.[6]
-
Acquire data with a longer pre-acquisition delay: This allows the acoustic ringing to subside before data acquisition begins.
-
Identify and exclude background signals: If a broad background signal is present, you may need to identify its source. In some cases, it can be mathematically subtracted from the spectrum.
Q3: I'm observing small, uneven peaks around my main signal. What are they?
These are most likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small fraction of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom. This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This is because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from the ¹²C-bound ¹⁹F.[5]
Troubleshooting Guides
Guide 1: Optimizing Poor Resolution in ¹⁹F NMR Spectra
Poor resolution, characterized by broad or distorted peaks, can obscure important coupling information and make spectral interpretation impossible. This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Poor Resolution:
Caption: A systematic workflow for troubleshooting poor resolution in ¹⁹F NMR spectra.
Detailed Steps:
-
Shimming: An inhomogeneous magnetic field is a primary cause of poor line shape. Always begin by shimming the magnet using a standard proton sample before inserting your fluorinated compound.
-
Sample Preparation:
-
Viscosity: Highly viscous samples will lead to broader lines. Dilute your sample if possible.
-
Paramagnetic Impurities: Dissolved oxygen and metal ions can cause significant line broadening. Degas your solvent by bubbling an inert gas (like nitrogen or argon) through it.
-
Precipitation: Visually inspect your sample for any solid material. If precipitation has occurred, you may need to re-dissolve your sample or use a different solvent.
-
-
Acquisition Parameters:
-
Acquisition Time (AQ): A longer acquisition time leads to better resolution. Aim for an AQ of at least 1-2 seconds.[7]
-
Number of Scans (NS): Increasing the number of scans will improve the signal-to-noise ratio, which can indirectly improve the appearance of the resolution.
-
Guide 2: Performing Quantitative ¹⁹F NMR (qNMR)
Quantitative NMR is a powerful technique for determining the concentration or purity of a sample without the need for a response factor.[8][9] However, accurate quantification requires careful attention to experimental parameters.
Experimental Protocol for Quantitative ¹⁹F NMR:
-
Sample Preparation:
-
Accurately weigh a known amount of your sample and a suitable internal standard into a vial.
-
Choosing an Internal Standard: The ideal internal standard should:
-
Be chemically inert and stable.
-
Have a simple ¹⁹F NMR spectrum (preferably a single peak).
-
Have a resonance that does not overlap with any of the analyte signals.[10]
-
Have a similar relaxation time (T₁) to the analyte.
-
Commonly used internal standards include 3,5-bis(trifluoromethyl)benzoic acid and 4,4′-difluorobenzophenone.[11][12]
-
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent.
-
-
Data Acquisition:
-
Determine T₁ Relaxation Times: The longitudinal relaxation time (T₁) of both the analyte and the internal standard must be determined using an inversion-recovery pulse sequence.[4]
-
Set the Relaxation Delay (D1): The relaxation delay should be at least 5 times the longest T₁ value to ensure complete relaxation between scans.[13] A longer delay (7-10 times T₁) is even better for high accuracy.[11]
-
Pulse Angle: Use a 90° pulse for maximum signal, but if uniform excitation across a very wide spectral width is an issue, a smaller flip angle (e.g., 30°) can be used.[4][7]
-
Decoupling: Use inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE), which can affect signal intensities.[11]
-
-
Data Processing:
-
Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals of the analyte and the internal standard over a wide enough range to encompass the entire peak.
-
Data Analysis:
The concentration of the analyte can be calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (P_IS / P_analyte) * Concentration_IS
Where:
-
N = number of fluorine nuclei giving rise to the signal
-
M = molar mass
-
P = purity
Advanced Techniques for Complex Spectra
2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR) Spectroscopy
When dealing with complex molecules containing both protons and fluorine, 1D spectra can become crowded and difficult to interpret. 2D ¹H-¹⁹F HETCOR is a powerful technique that reveals correlations between protons and fluorine atoms that are coupled to each other, typically through two or three bonds.[14]
Experimental Workflow for ¹H-¹⁹F HETCOR:
Caption: A streamlined workflow for acquiring and analyzing a ¹H-¹⁹F HETCOR experiment.
Interpreting the HETCOR Spectrum:
The resulting 2D spectrum will have the ¹H chemical shifts on one axis and the ¹⁹F chemical shifts on the other. A cross-peak at a specific (¹H, ¹⁹F) coordinate indicates that the proton at that ¹H chemical shift is coupled to the fluorine at that ¹⁹F chemical shift. This allows you to "walk" through the molecule, connecting protons and fluorines and building up a picture of the molecular structure.[15]
Recommended Software for Data Analysis
Several software packages are available for processing and analyzing ¹⁹F NMR data. The choice of software often depends on user preference and the specific requirements of the analysis.
| Software | Key Features for ¹⁹F NMR |
| Mnova (Mestrelab Research) | User-friendly interface, powerful baseline correction algorithms, and a dedicated qNMR module.[16][17] |
| TopSpin (Bruker) | The standard software for Bruker spectrometers, offering a wide range of processing and analysis tools, including advanced 2D processing.[18][19] |
References
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. (2019).
- Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvast
- Application of 19F quantitative NMR to pharmaceutical analysis. Ovid. (2018).
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich. (2017).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Varian NMR Instructions - 2D. University of Wisconsin-Madison. (2008).
- Common Problems. SDSU NMR Facility.
- TUTORIAL: 2D HETCOR EXPERIMENT. IMSERC.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. (2022).
- How to interpret the 19F NMR spectra. Quora. (2024).
- (PDF) Application of Quantitative 1H and 19F NMR to Organometallics.
- A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. Mestrelab Research.
- Fluorine-19 NMR Spectra Troubleshooting Center. Benchchem. (2025).
- Quantitative NMR Spectroscopy.docx. University of Cambridge. (2017).
- Fluorine NMR. University of California, Santa Barbara.
- 19F-centred NMR analysis of mono-fluorin
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. (2017).
- MestreNova Quick Guide. University of Pennsylvania.
- Special Issue : Application of NMR Spectroscopy in Biomolecules. MDPI.
- Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling. PubMed. (2012).
- 19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. PMC. (2010).
- NMR Artifacts.
- 19F-centred NMR analysis of mono-fluorin
- MestreNova Manual. Mestrelab Research. (2019).
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. (2022).
- Certified Reference M
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. PMC. (2020).
- NMR - Interpret
- Mnova Suite Tutorial. Mestrelab Research. (2022).
- Common problems and artifacts encountered in solution‐st
- Manualy Setting up 2D experiments. Nuclear Magnetic Resonance Facility. (2022).
- MestreNova Software Training. University of California, Davis.
- TopSpin Advanced NMR Experiments. Leuven NMR Core.
- 1D and 2D Experiments Step-by-Step Tutorial. Chemistry. (2006).
- 1D and 2D Experiments Step-by-Step Tutorial. Pascal-Man. (2008).
- Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorin
- List of commands to use within the TOPSPIN program. NMR Facility. (2023).
Sources
- 1. quora.com [quora.com]
- 2. biophysics.org [biophysics.org]
- 3. 19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. ovid.com [ovid.com]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. nmrcore.chem.kuleuven.be [nmrcore.chem.kuleuven.be]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Storage and Handling of 3-Fluoro-2-methylbenzamide
Welcome to the technical support resource for 3-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Inconsistent results in sensitive downstream applications can often be traced back to the degradation of starting materials. This document provides in-depth, evidence-based answers and troubleshooting protocols to prevent, identify, and address the degradation of this compound during storage.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored under controlled conditions that minimize exposure to the primary drivers of degradation: moisture, light, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential hydrolytic and oxidative degradation rates.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[1] |
| Light | Protect from Light | Store in an amber glass vial or an opaque container to prevent photodegradation.[1] |
| Humidity | Dry Environment | The compound can be susceptible to hydrolysis; storage in a desiccator is recommended.[2][3] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture. Glass is preferred for its inertness.[2] |
Q2: Why is it so important to protect this compound from moisture?
A2: The amide functional group in this compound is susceptible to hydrolysis, which is the chemical breakdown of the molecule by water.[4][5][6] This reaction, which can be accelerated by trace acidic or basic impurities, converts the amide into 3-fluoro-2-methylbenzoic acid and ammonia.[7][8][9] This contamination can significantly impact reaction yields, produce unwanted side products, and compromise the integrity of your experimental results.
Q3: Is it absolutely necessary to store this compound under an inert atmosphere?
A3: While amides are generally more stable than amines, aromatic compounds can be prone to slow oxidation over long periods.[1] Storing under an inert atmosphere like argon or nitrogen is a best practice that removes both oxygen and ambient moisture. For short-term storage (weeks), a tightly sealed container in a desiccator may be sufficient. However, for long-term storage (months to years) or for high-purity applications, an inert atmosphere is strongly recommended to guarantee the highest possible stability.
Q4: How can I tell if my stored sample of this compound has degraded?
A4: Degradation can manifest in several ways:
-
Physical Changes: You might observe a change in the physical appearance of the solid, such as discoloration, clumping (due to moisture absorption), or a change in texture.
-
Inconsistent Experimental Results: The most common indicator is a sudden drop in yield, the appearance of unexpected spots on a TLC plate, or new peaks in analytical chromatograms (e.g., HPLC, LC-MS) from your reaction mixture.
-
Analytical Characterization: The definitive way to confirm degradation is through analytical testing. A broadened and depressed melting point is a classic sign of impurity. Purity analysis by HPLC is the most reliable method to quantify the parent compound and detect degradation products.[10][11]
Q5: What is the primary degradation product I should look for?
A5: The most probable degradation product resulting from improper storage is 3-fluoro-2-methylbenzoic acid , formed via hydrolysis of the amide bond.[4][7] When analyzing a suspect sample, you should specifically look for a more polar compound (which would have a shorter retention time in reversed-phase HPLC) with a molecular weight corresponding to this carboxylic acid.
Section 2: Understanding Key Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms responsible. For this compound, the primary concerns are hydrolysis and photodegradation.
Hydrolysis: The Threat of Moisture
Amide hydrolysis is the cleavage of the C-N bond by water. While amides are relatively stable compared to esters, this reaction proceeds under both acidic and basic conditions, which can be initiated by atmospheric CO₂ (forming carbonic acid in water) or other trace impurities.[5][9][12][13]
The overall reaction is: C₈H₈FNO (this compound) + H₂O → C₈H₇FO₂ (3-Fluoro-2-methylbenzoic acid) + NH₃ (Ammonia)[7]
Caption: Amide hydrolysis pathway.
Photodegradation: The Impact of Light
Aromatic compounds, particularly those with electron-donating and electron-withdrawing groups, can absorb UV radiation.[14][15] This absorption can promote the molecule to an excited state, making it more susceptible to reaction with oxygen or other species, leading to complex degradation products.[15] While specific data on this compound is limited, it is a well-established principle that storing aromatic compounds in light-protective containers is essential for maintaining purity.[1][16][17]
Caption: Conceptual light-induced degradation.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and addressing potential compound degradation.
| Problem / Observation | Primary Suspected Cause(s) | Recommended Action Plan |
| Inconsistent or failed reactions; unexpected side products. | Degradation of starting material (this compound) leading to lower effective concentration and presence of reactive impurities (e.g., carboxylic acid). | 1. Quarantine the suspected batch. 2. Perform a purity analysis using the HPLC protocol below (Section 4). 3. Compare the results to the supplier's Certificate of Analysis or to a new, unopened batch. 4. If purity is <98%, consider re-purification or discarding the batch. |
| Solid material appears clumpy, discolored, or has a different texture. | Moisture absorption (hygroscopy), hydrolysis, or oxidation. Clumping is a strong indicator of water uptake. | 1. Carefully dry the material under high vacuum for several hours. 2. Once dry, perform a definitive purity analysis via HPLC. 3. Review storage procedures and ensure containers are sealed and stored in a desiccator. |
| TLC analysis of the starting material shows a new, more polar spot. | Hydrolysis. The resulting carboxylic acid is significantly more polar than the parent amide and will have a lower Rf value on silica gel. | 1. Confirm the presence of the impurity using HPLC. 2. If the impurity level is unacceptable, re-purify the material via recrystallization or column chromatography. 3. Immediately transfer the purified, dry material to a clean, dry vial, purge with inert gas, and store under recommended conditions. |
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting degradation.
Section 4: Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolytic impurity, 3-fluoro-2-methylbenzoic acid. This method should be adapted and validated for your specific instrumentation.[10][11]
-
Objective: To quantify the purity of this compound and separate it from potential degradation products.
-
Instrumentation & Conditions:
Parameter Specification HPLC System Standard analytical HPLC with UV Detector Column C18 reversed-phase, 4.6 x 150 mm, 5 µm Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Flow Rate 1.0 mL/min Column Temp. 30°C Detection UV at 254 nm Injection Vol. 10 µL | Gradient | 30% B to 90% B over 15 min, hold 2 min, return to 30% B and equilibrate for 3 min |
-
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of a trusted this compound reference standard and dissolve it in 10 mL of a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard. Ensure the sample is fully dissolved.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Interpretation:
-
The main peak in the chromatogram corresponds to this compound.
-
The primary degradation product, 3-fluoro-2-methylbenzoic acid, will be more polar and thus will elute earlier than the parent compound.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Protocol 2: Re-purification by Recrystallization
If a batch of this compound is found to be slightly degraded, it can often be salvaged by recrystallization.
-
Objective: To remove impurities by leveraging differences in solubility between the compound and its contaminants.
-
Procedure:
-
Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. A common choice for amides is an ethanol/water or isopropanol/water mixture.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
-
Verification: Confirm the purity of the recrystallized material using the HPLC method described in Protocol 1.
-
References
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
- Stoliarov, I., et al. (2025). Thermal decomposition of amide and imide derivatives of maleated polyethylene.
-
Prezi. (2025). Hydrolysis of Benzamide to Benzoic Acid. [Link]
-
Geocities.ws. Hydrolysis of Benzamide. [Link]
-
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364–4369. [Link]
-
Cox, R. A. (2012). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 90(9), 718-728. [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. [Link]
-
Lampi, K. L., & Blough, N. V. (2003). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 37(17), 3845–3852. [Link]
-
Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]
- Reddy, C. M., et al. (2025). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Environmental Science & Technology.
-
Mills, M. A., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS ES&T Water, 1(5), 1171–1181. [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. [Link]
-
Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(10), 3811-3817. [Link]
-
BYJU'S. Types of Amide Hydrolysis. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Wikipedia. Amide. [Link]
-
Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]
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Technical Support Center: Catalyst Selection for Optimizing Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of this critical functional group.
Troubleshooting Guide: Common Catalyst-Related Issues in Benzamide Synthesis
This section addresses specific problems you may encounter during your experiments, offering potential causes and scientifically grounded solutions.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common yet frustrating outcomes in amide bond formation. The root cause often lies in the fundamental steps of the reaction mechanism.[1][2]
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The initial and critical step in many benzamide syntheses is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. If this activation is incomplete, the reaction will not proceed efficiently.[1]
-
Solution: Re-evaluate your coupling reagent. For sterically hindered or electron-deficient carboxylic acids, a more potent activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[1][3] Ensure you are using the correct stoichiometry, often a slight excess (1.1-1.2 equivalents) of the coupling reagent is beneficial.[4]
-
-
Deactivation of the Amine: The amine's nucleophilicity is paramount. Protonation of the amine by the carboxylic acid starting material or an acidic byproduct can render it non-nucleophilic, effectively halting the reaction.[1][5]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the two reactants, dramatically slowing down the reaction rate.[1][2]
-
Solution: Consider converting the carboxylic acid to an acyl fluoride using a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are highly reactive and less sterically demanding, which can overcome significant steric hindrance.[1]
-
-
Hydrolysis of Activated Intermediates: The presence of water can be detrimental, as it can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid.[1][4]
Issue 2: Sluggish or Stalled Reaction
When a reaction starts but fails to proceed to completion, several factors could be at play.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and mixing are critical parameters that can significantly influence reaction kinetics.[2][6]
-
Solution: Systematically optimize these conditions. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial.[3][7] Ensure vigorous stirring, especially in biphasic reactions, to maximize contact between reactants.[5][8] The choice of solvent can also play a crucial role in reactant solubility and reaction rate.[4]
-
-
Catalyst Deactivation: In catalytic systems, particularly those involving transition metals like palladium or copper, the catalyst can become deactivated through oxidation or interaction with impurities.[9][10]
Issue 3: Significant Side Product Formation
The formation of unwanted byproducts can complicate purification and reduce the yield of the desired benzamide.
Potential Causes & Solutions:
-
Over-activation or Side Reactions of Coupling Reagents: Some coupling reagents can lead to the formation of stable byproducts that are difficult to remove. For example, DCC (dicyclohexylcarbodiimide) forms dicyclohexylurea (DCU), which often precipitates from the reaction mixture but can sometimes be challenging to separate completely.[5][11]
-
Double Acylation of the Amine: In some cases, the initially formed benzamide can be acylated again by another molecule of the activated carboxylic acid, leading to the formation of an N,N-dibenzoylamine byproduct.[12]
-
Solution: This is more likely to occur with a high local concentration of the acylating agent. To mitigate this, add the activating agent or the activated carboxylic acid solution slowly and dropwise to the amine solution with vigorous stirring.[12] Using a slight excess of the amine can also help to ensure the complete consumption of the acylating agent.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst or coupling reagent for my specific benzamide synthesis?
The choice of catalyst or coupling reagent is highly dependent on the nature of your substrates.[11]
-
For simple, unhindered substrates: The Schotten-Baumann reaction, using benzoyl chloride and an amine under basic conditions, can be a rapid and high-yielding method.[5]
-
For direct coupling of carboxylic acids and amines:
-
Carbodiimides (DCC, EDC): These are widely used and effective for a broad range of substrates.[8] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[5]
-
Onium Salts (HATU, HBTU): These are more powerful activating agents and are particularly useful for challenging couplings, such as those involving sterically hindered substrates or electron-poor amines.[3]
-
-
For greener and more atom-economical approaches: Catalytic direct amidation using boronic acids or certain metal catalysts is an emerging area.[3][13] These methods generate water as the only byproduct.[3]
Q2: What is the role of additives like HOBt and DMAP?
Additives are often used in conjunction with coupling reagents to improve reaction efficiency and suppress side reactions.
-
Hydroxybenzotriazole (HOBt): When used with carbodiimides like EDC, HOBt forms an activated ester intermediate that is more reactive towards the amine and less prone to side reactions, such as racemization in the case of chiral carboxylic acids.[3]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective acylation catalyst. It is often used in catalytic amounts to accelerate the reaction, particularly with less reactive amines.[14]
Q3: How can I effectively monitor the progress of my benzamide synthesis?
Monitoring the reaction is crucial to determine the optimal reaction time and to identify any potential issues.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively tracking the consumption of starting materials and the formation of the product.[9][15]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, HPLC and LC-MS can provide precise information on conversion rates and the presence of any byproducts.[9][14]
Q4: Are there any biocatalytic options for benzamide synthesis?
Yes, enzymatic strategies for amide bond formation are gaining traction as a green alternative to traditional chemical methods. Enzymes like lipases and proteases can catalyze the formation of amide bonds, often with high stereoselectivity and under mild reaction conditions.[16] ATP-grasp enzymes are another class of biocatalysts that can form amide bonds directly from a carboxylic acid and an amine.[16]
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using EDC/HOBt
This protocol outlines a standard method for the direct coupling of a carboxylic acid and an amine.
Materials:
-
Carboxylic acid
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DCM (N,N-Dimethylformamide or Dichloromethane)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.[8]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes.[3][8]
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[3][8]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][8]
-
Purify the crude product by column chromatography or recrystallization.[8]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Aryl Benzamide Synthesis
This protocol is for the synthesis of N-aryl benzamides from an aryl halide and a benzamide.
Materials:
-
Aryl halide
-
Benzamide
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a dry reaction flask under an argon atmosphere, combine the aryl halide (1.0 mmol), the benzamide (1.2 mmol), the palladium pre-catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 mmol).[10]
-
Add the anhydrous solvent (5 mL).[10]
-
Heat the mixture to 80-110 °C and stir for the required time, monitoring the reaction by TLC.[10]
-
Once the reaction is complete, cool the mixture to room temperature.[10]
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer, concentrate, and purify the product.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Benzamide Synthesis
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| EDC/HOBt | DMF or DCM, 0 °C to RT | Water-soluble byproduct, mild conditions | May not be effective for highly hindered substrates |
| HATU | DMF, RT | High reactivity, good for difficult couplings | Higher cost, byproduct can be difficult to remove |
| DCC | DCM, 0 °C to RT | Inexpensive | Insoluble DCU byproduct can complicate purification |
| Boronic Acid Catalysts | Toluene, reflux with water removal | Green (water is the only byproduct), catalytic | Requires higher temperatures, may have limited substrate scope |
Visualizations
Caption: A decision workflow for selecting the appropriate catalyst or coupling agent for benzamide synthesis.
References
-
Valle, G. D., Masson, G., & Coe, J. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(24), 5944. [Link]
-
Thapa, B., & Chekan, J. R. (2020). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Biochemistry, 59(4), 415-426. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
- Garg, N. K. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(18), 11181-11209.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
NileRed. (2018, June 3). Benzamide Preparation from Benzoic Acid. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]
-
The Journal of Organic Chemistry. (2025, August 7). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. ACS Publications. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
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- 11. reddit.com [reddit.com]
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- 13. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Runaway in Large-Scale Benzamide Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing exothermic hazards in large-scale benzamide reactions. This guide is structured to provide direct, actionable answers to the critical safety and operational questions encountered during process development and scale-up. Our focus is on building a deep, causal understanding of thermal risks to ensure inherently safer process design and execution.
Section 1: Foundational Safety Principles & FAQs
This section addresses the fundamental concepts of thermal runaway and the unique challenges presented when scaling up exothermic amidation reactions.
Q: What is thermal runaway and why is it a critical concern in benzamide synthesis?
A: Thermal runaway is a hazardous process where an exothermic reaction becomes uncontrollable due to a positive feedback loop.[1][2] Here's the cycle: the chemical reaction releases heat, which increases the temperature of the reaction mixture. This temperature rise, in turn, accelerates the reaction rate, causing it to release heat even faster.[2] If the reactor's cooling system cannot remove this heat as quickly as it is generated, the temperature and pressure can rise exponentially, potentially leading to vessel rupture, explosion, and the release of toxic materials.[3][4][5]
Benzamide synthesis, particularly via the Schotten-Baumann condition (e.g., reacting an amine with benzoyl chloride), is a notoriously fast and highly exothermic reaction.[6] While manageable at the lab scale in a flask cooled by an ice bath, the physics of scale-up make this exotherm a critical safety threat in large reactors.
Q: My lab-scale synthesis is fast but manageable. What changes when I scale up?
A: The primary challenge during scale-up is the unfavorable change in the surface-area-to-volume ratio. This is a critical concept:
-
Heat Generation is proportional to the reaction volume, which increases by the cube of the reactor's radius (V ∝ r³).
-
Heat Removal is proportional to the heat transfer surface area (the reactor wall), which increases by only the square of the radius (A ∝ r²).
This means that as you scale up, your ability to generate heat drastically outpaces your ability to remove it.[7][8] A reaction that was easily controlled in a 1L flask can quickly overwhelm the cooling capacity of a 100L reactor, initiating a thermal runaway. Other factors that change include mixing efficiency, reagent addition times, and the potential for localized "hot spots" due to inadequate agitation.[1]
Q: What are the primary causes of thermal runaway incidents in industrial batch reactors?
A: Analysis of industrial incidents reveals several recurring root causes.[3][9] Understanding these is the first step toward prevention:
-
Inadequate Understanding of Thermochemistry: Proceeding to scale-up without accurately measuring the heat of reaction (ΔHr) and the potential adiabatic temperature rise (ΔTad).[3][7]
-
Cooling System Failure: Mechanical failure of the cooling jacket, loss of cooling fluid flow, or setting the temperature controller incorrectly.[1] This is the most common trigger.
-
Incorrect Reagent Dosing: Adding a reactive reagent too quickly, exceeding the cooling system's capacity to remove the generated heat. This leads to an accumulation of unreacted reagents, a particularly dangerous scenario.[8][10]
-
Agitation Failure: Loss of stirring allows localized hot spots to form where the reaction can accelerate undetected, initiating a runaway.[1]
-
Human Error: Deviating from established protocols, mischarging reagents, or overriding safety alarms are significant contributors to accidents.[3][9]
Section 2: Proactive Risk Assessment & Process Design
Safety must be designed into the process from the very beginning. This section focuses on the questions you should ask before the first large-scale run.
Q: How can I quantitatively assess the thermal risk of my specific benzamide reaction before scaling up?
A: A quantitative assessment is non-negotiable for safe scale-up. This is achieved through calorimetric studies, which measure the heat flow of a reaction under controlled conditions.[11] The primary tool for this is a Reaction Calorimeter (RC1) or a micro-calorimeter for early-stage screening with small material quantities.[11][12] These studies provide critical safety data.
Table 1: Key Thermal Safety Parameters
| Parameter | Description | Significance for Benzamide Synthesis |
| Heat of Reaction (ΔHr) | The total amount of energy released per mole of limiting reactant (J/mol or kJ/kg). | A high ΔHr is a primary indicator of a significant thermal hazard. Benzamide formations are highly exothermic. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling (ΔTad = -ΔHr / m·Cp). | This represents the worst-case temperature rise. If ΔTad is large (>50-100 °C), a cooling failure is catastrophic.[13] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in a cooling failure scenario, considering the accumulation of unreacted material. | The MTSR must be significantly lower than the decomposition temperature of any component in the mixture to prevent secondary, more dangerous reactions.[14] |
| Heat Generation Rate (qr) | The rate at which the reaction produces heat (W/kg). | This must be balanced by the heat removal rate of the reactor (qc). The core principle of control is to ensure qc > qr at all times. |
Q: What is the difference between a batch and a semi-batch process, and which is safer for exothermic reactions?
A: This choice is fundamental to process safety.
-
Batch Process: All reactants are loaded into the reactor at the beginning, and the reaction is then initiated (e.g., by heating). This is extremely dangerous for highly exothermic reactions because the total potential energy of the reaction is present from the start.[7][10] A loss of cooling guarantees a runaway.
-
Semi-Batch Process: One or more reactants are added continuously or in portions over time to the reactor. This is the inherently safer design for exothermic reactions like benzamide synthesis.[7][10] The reaction rate, and thus the heat generation, is controlled by the addition rate of the limiting reagent. If a deviation occurs, you can simply stop the addition to halt the primary source of heat generation.[10]
Recommendation: For large-scale benzamide synthesis, a semi-batch process where the more reactive species (e.g., benzoyl chloride) is added slowly to the amine solution is the industry-standard approach for maintaining thermal control.[7]
Q: What key process parameters must be defined to establish a safe operating envelope?
A: A safe operating envelope is a defined set of conditions within which the reaction can be safely controlled. Key parameters include:
-
Temperature Limits: Setpoints for the jacket and reaction mass, with defined alarm and emergency shutdown thresholds.
-
Addition Rate: The maximum allowable feed rate of the limiting reagent, determined by calorimetry to not exceed the reactor's cooling capacity.
-
Agitator Speed: A minimum speed to ensure sufficient mixing and heat transfer, with an alarm for agitator failure.
-
Concentration: Running reactions in more dilute conditions can increase the thermal mass (Cp) and help absorb heat, though this impacts throughput.[15]
The following diagram outlines the workflow for establishing these parameters.
Section 3: Troubleshooting Guide: Real-Time Monitoring & Control
Even with a well-designed process, deviations can occur. Prompt and correct action is vital.
Q: What are the earliest warning signs of a developing thermal runaway?
A: Early detection is critical. Monitor these indicators closely:
-
Temperature Deviation: A consistent rise in reaction temperature above the setpoint, even by a few degrees, while the cooling jacket temperature is at its minimum. This indicates heat generation is starting to exceed heat removal.
-
Pressure Increase: In a closed reactor, an unexpected rise in pressure can indicate boiling of the solvent or generation of gaseous byproducts from decomposition.
-
Change in Off-Gas Rate: A sudden increase in the rate of gas evolution.
-
Visual/Physical Changes: Changes in color, viscosity, or unexpected solid precipitation.
Q: My reactor temperature is rising slightly above the setpoint. What are the initial diagnostic steps?
A: Do not ignore small deviations. Follow a logical diagnostic sequence.
Q: The temperature is accelerating, and the cooling system is at maximum capacity. What are my immediate actions?
A: This is a pre-emergency state requiring decisive action.
-
Stop Reagent Feed: This is always the first action to eliminate the primary source of heat.[10]
-
Apply Emergency Cooling: If available, activate a secondary, high-capacity cooling system (e.g., a "crash" cooling loop with a very cold fluid).[15][16]
-
Prepare for Quenching: Alert the team and prepare the quenching system. Quenching involves rapidly adding a cold, inert liquid or a chemical inhibitor to stop the reaction. This is a last resort before an emergency vent, as it results in the loss of the batch.
-
Alert Personnel: Notify all relevant personnel, including the plant supervisor and emergency response team.
Section 4: Emergency Protocols & Mitigation
This section covers the actions to take when control is lost and the primary goal becomes protecting life, equipment, and the environment.
Q: What constitutes a true emergency, and what is the protocol for reactor shutdown and quenching?
A: A true emergency exists when the temperature and/or pressure are accelerating uncontrollably towards the pre-defined safety limits of the vessel, and standard control measures have failed.
Emergency Protocol:
-
Initiate Shutdown: Activate the emergency shutdown system (ESD), which should automatically stop all feeds, stop heating, and maximize cooling.
-
Quench the Reaction: If the temperature continues to rise, execute the quenching procedure. This typically involves injecting a pre-determined quenching agent (e.g., a cold solvent or a reactive chemical that safely terminates the reaction) into the reactor. The choice of quench agent must be validated at the lab scale to ensure it doesn't create a secondary hazard.
-
Evacuate: If quenching fails or is not possible, and pressure is rising rapidly, evacuate all personnel from the immediate area to a safe location.
-
Rely on Passive Safety Systems: Allow the engineered safety systems, such as the rupture disc or pressure relief valve, to function.[17][18] These are designed to vent the reactor contents to a safe location (e.g., a catch tank) to prevent a catastrophic vessel explosion.[10]
Q: What are the design features of a reactor system for mitigating runaway reactions?
A: A well-designed system includes multiple layers of protection:
-
High-Capacity Cooling System: The primary cooling system should be sized to handle the maximum expected heat load with a significant safety margin.
-
Emergency Cooling: A secondary, independent cooling system for emergencies.[16]
-
Reliable Agitation: An agitator with a backup power supply or redundant drive to prevent failure.
-
Inhibitor/Quench System: A dedicated vessel and injection system for rapidly adding a quench agent.
-
Pressure Relief System: A properly sized rupture disc or safety relief valve vented to a containment vessel.[17][18] Sizing these devices is a complex engineering task that must account for the potential for two-phase flow during a runaway.
Section 5: Detailed Methodologies
Protocol 1: Determining Reaction Enthalpy (ΔHr) and Adiabatic Temperature Rise (ΔTad) using a Reaction Calorimeter (e.g., Mettler-Toledo RC1)
Objective: To quantify the thermal hazards of a semi-batch benzamide synthesis.
Methodology:
-
System Calibration:
-
Charge the reactor with the planned reaction solvent and the initial reactant (e.g., the amine).
-
Perform an electrical heat calibration at the intended start and end temperatures of the reaction. This accurately determines the overall heat transfer coefficient (UA) and the heat capacity (Cp) of the system.
-
-
Isothermal Reaction Execution:
-
Set the reactor temperature (Tr) to the desired process temperature (e.g., 20 °C).
-
Begin the controlled, slow addition of the limiting reagent (e.g., benzoyl chloride) at a rate mimicking the planned large-scale process.
-
The RC1 software will continuously adjust the jacket temperature (Tj) to maintain a constant Tr. It calculates the real-time heat evolution (qr) based on the Tr-Tj difference and the pre-calibrated UA value.
-
-
Data Acquisition:
-
The total heat of reaction (Qr) is determined by integrating the heat flow curve over the duration of the addition and any subsequent hold period.
-
The heat of reaction (ΔHr) is calculated by dividing Qr by the number of moles of the limiting reactant.
-
-
Calculation of Adiabatic Temperature Rise (ΔTad):
-
Using the measured Qr, total mass of the final reaction mixture (mtotal), and the measured heat capacity (Cp), calculate the worst-case temperature rise: ΔTad = Qr / (mtotal * Cp)
-
-
Safety Assessment:
-
Compare the calculated Maximum Temperature of the Synthesis Reaction (MTSR = Tprocess + ΔTad) to the decomposition temperature of the reaction mixture (determined by DSC). A safety margin of at least 50-100 °C between MTSR and decomposition onset is often required.[14]
-
Section 6: References
-
Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, No. 115.
-
ChemSafetyPro. (2025). Best Practices for Working with Chemical Reactions in the Lab. ChemSafetyPro.
-
WIKA. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog.
-
Wikipedia. (2024). Thermal runaway. Wikipedia.
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal.
-
IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. International Research Journal of Engineering and Technology.
-
Scale-up Systems. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Scale-up Systems.
-
Chen, J. R., et al. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress, 17(4).
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. TSM TheSafetyMaster.
-
AristaTek. (n.d.). Runaway Industrial Chemical Reactions. PEAC Newsletter.
-
Journal of Engineering Research and Reports. (n.d.). Practical approach to prediction and prevention of runaway reactions. Journal of Engineering Research and Reports.
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA.
-
BenchChem. (2025). Application Notes and Protocols for Scaling Up N-(1-hydroxypropan-2-yl)benzamide Production. BenchChem.
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
-
Copelli, S., et al. (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal.
-
ACS Publications. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
-
ResearchGate. (2025). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate.
-
YouTube. (2024). Essential Safety Protocols for Reactor Operations. YouTube.
-
BenchChem. (2025). optimization of reaction conditions for benzamide synthesis. BenchChem.
-
De Bie, E. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. API Small Molecule Development, Process Safety Center.
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University.
-
Gavernet, L., et al. (2013). Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide. European Journal of Chemistry, 4, 44-48.
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. University of Illinois.
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Slideshare.
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
-
MDPI. (n.d.). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. MDPI.
-
ArODES. (2022). Development, Validation, and Application of a Custom-Made Mini- Reaction Calorimeter for Thermal Safety Screening. ArODES.
-
BenchChem. (2025). optimization of reaction conditions for synthesizing benzamides. BenchChem.
-
Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide. Google Patents.
-
H.E.L Group. (2024). What are thermal runaways, and why should we care about them?. H.E.L Group.
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Pyrophobic Systems. (2024). A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems.
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Semco Infratech. (n.d.). Internal Chemical Reactions Behind Thermal Runaway Events. Semco Infratech.
-
Emtez. (2023). What Is Thermal Runaway? Common Causes and How to Prevent It. Emtez.
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ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development.
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Technical Support Center: Troubleshooting Low Bioactivity in Novel Benzamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel benzamide compounds. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving issues of low or inconsistent bioactivity. Our approach is structured to mirror a logical, tiered troubleshooting workflow, starting with the compound itself and progressing through the assay system to complex cellular mechanisms.
Tier 1 Troubleshooting: Is Your Compound the Problem?
Before questioning complex biological hypotheses, it is crucial to verify the fundamental physicochemical properties of your benzamide compound. Apparent low bioactivity is frequently traced back to issues with compound stability, solubility, or aggregation.
Q1: My novel benzamide is showing weak or no activity in my primary assay. Where should I start?
A1: The first and most critical step is to confirm the aqueous solubility of your compound under the exact conditions of your biological assay. A compound that precipitates out of solution cannot interact with its target, leading to a false-negative result. Low solubility is a major hurdle in drug discovery, potentially causing issues with in vitro data quality and oral bioavailability.[1]
-
Scientific Rationale: Many benzamides, due to their aromatic rings and often rigid structures, have poor aqueous solubility. When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can crash out, drastically reducing the concentration available to interact with the biological target. A good target for the solubility of drug discovery compounds is >60 µg/mL.[2]
-
Recommended Action: Perform a kinetic solubility assay. This high-throughput method is ideal for early-stage discovery as it mimics the rapid dilution process used in most automated screening assays.[2][3][4]
Detailed Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol assesses the concentration at which a compound, upon dilution from a DMSO stock into an aqueous buffer, begins to precipitate.
Materials:
-
Test benzamide compound (10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well or 384-well microplates
-
Nephelometer (plate reader capable of measuring light scattering)
Procedure:
-
Prepare Compound Plate: Add 2 µL of your 10 mM compound stock to the first well of a microplate row.
-
Serial Dilution: Perform a 1:2 serial dilution by adding 100 µL of PBS pH 7.4 to all wells except the first, then transferring 100 µL from the first well across the row. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, shaking gently. This allows time for precipitation to occur.[3]
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the point of precipitation and defines the kinetic solubility limit.
Q2: My compound appears soluble, but the results are still inconsistent. What else could be wrong with the compound itself?
A2: Compound aggregation is another common artifact. At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit proteins, leading to false-positive hits that are not reproducible or translatable.[5][6] These aggregates can sequester the target protein, leading to an apparent loss of activity.
-
Scientific Rationale: Aggregation is concentration-dependent and sensitive to factors like ionic strength and pH. An otherwise active compound might show a confusing dose-response curve if it begins to aggregate at higher concentrations.
-
Recommended Action:
-
Dose-Response Curve Analysis: Look for unusually steep or "bell-shaped" dose-response curves, which can be indicative of aggregation.
-
Detergent Counter-Screen: Rerun the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced or abolished, it strongly suggests the original activity was due to aggregation.
-
Dynamic Light Scattering (DLS): For a more direct biophysical measurement, DLS can be used to detect the formation of sub-micron particles as compound concentration increases.
-
Tier 2 Troubleshooting: Is Your Assay System Reliable?
If you have confirmed your compound is soluble and non-aggregating at the tested concentrations, the next step is to investigate potential interference with the assay technology itself.
Q3: How can I be sure my benzamide isn't interfering with the assay readout?
A3: Many common assay technologies (e.g., fluorescence, luminescence, absorbance) are susceptible to interference from small molecules.[6] Your compound could be quenching a fluorescent signal, inhibiting a reporter enzyme (like luciferase), or absorbing light at the same wavelength as the readout, leading to artificially low activity.
-
Scientific Rationale: Benzamide scaffolds often contain aromatic systems that can possess intrinsic fluorescence or absorbance properties. This can directly interfere with optical detection methods.
-
Recommended Actions & Data Interpretation:
| Potential Interference | Recommended Counter-Screen | Interpretation of Results |
| Fluorescence Interference | Run the assay with your compound but without the biological target (e.g., no enzyme or cells). Measure fluorescence at the assay's excitation/emission wavelengths. | A significant signal indicates intrinsic fluorescence, which could mask a real biological effect. |
| Luciferase Inhibition | Perform a stand-alone luciferase enzyme assay (e.g., using recombinant luciferase) in the presence of your compound. | A decrease in the luciferase signal indicates your compound is directly inhibiting the reporter, not your primary target. |
| Signal Quenching | Run the assay with a known positive control activator/inhibitor, both with and without your benzamide compound. | If your compound reduces the signal generated by the known active molecule, it is likely quenching the signal. |
| Colored Compound | Visually inspect the compound in solution. Measure its absorbance spectrum on a spectrophotometer. | If the compound absorbs light near the assay's measurement wavelength, it will cause a false decrease in signal in absorbance-based assays.[7][8] |
Troubleshooting Workflow: From Compound to Assay
The following diagram illustrates the logical flow for initial troubleshooting steps focused on the compound and assay system.
Caption: Initial troubleshooting workflow for low bioactivity.
Tier 3 Troubleshooting: Is It a Cellular Mechanism?
When working with cell-based assays, even a soluble, non-interfering compound can fail if it cannot effectively reach its intracellular target.
Q4: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What's the likely cause?
A4: This classic discrepancy points towards issues with cell permeability or active efflux. The compound may be unable to cross the cell membrane, or it may be actively pumped out by efflux transporters like P-glycoprotein (P-gp/MDR1).[9][10]
-
Scientific Rationale: The cell membrane is a lipid bilayer that restricts the passage of many molecules. Furthermore, cells have evolved efflux pumps as a defense mechanism to expel xenobiotics. P-gp is a prominent transporter known to handle a wide range of substrates.[10]
-
Recommended Action:
-
Assess Passive Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a cell-free, high-throughput method that predicts passive diffusion across a lipid membrane.[11][12][13]
-
Assess Permeability and Active Efflux: Use the Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that form tight junctions and express key efflux transporters, providing a more physiologically relevant model of intestinal absorption and efflux.[14][15][16][17]
-
Experimental Overview: PAMPA vs. Caco-2 Assays
| Assay | Principle | Measures | Advantages | Limitations |
| PAMPA | Compound diffuses from a donor well through an artificial lipid membrane to an acceptor well.[11][12] | Passive permeability (Pe) | High-throughput, low cost, reproducible.[13] | Does not account for active transport or efflux.[11][13] |
| Caco-2 | Compound transport is measured across a polarized monolayer of Caco-2 cells in two directions: Apical to Basolateral (A-B) and Basolateral to Apical (B-A).[15][17] | Apparent Permeability (Papp) and Efflux Ratio (ER = Papp B-A / Papp A-B) | Gold standard for predicting oral absorption; measures both passive permeability and active efflux.[14][15] | Lower throughput, more complex and expensive. |
An efflux ratio greater than 2 in the Caco-2 assay is a strong indicator that your compound is a substrate for an active efflux pump.[16] If this is the case, you can confirm P-gp involvement by re-running the assay in the presence of a known P-gp inhibitor, such as verapamil.[16]
Diagram: Cellular Permeability and Efflux
This diagram illustrates the key barriers a compound faces when trying to reach an intracellular target.
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Validation & Comparative
Introduction: The Benzamide Scaffold and the Strategic Role of Fluorination
An In-Depth Comparative Guide to 3-Fluoro-2-methylbenzamide and Other Benzamide Derivatives for Drug Discovery Professionals
The benzamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile framework in designing therapeutic agents across a multitude of disease areas.[1][2] Its journey from a simple chemical entity to the core of numerous drugs is a testament to the power of chemical modification and the evolution of drug discovery.[2] The adaptability of the benzamide scaffold allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a focal point of innovation in oncology, central nervous system (CNS) disorders, and beyond.
A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[3] Due to its high electronegativity and small atomic size, fluorine can profoundly influence a molecule's properties by enhancing metabolic stability, increasing lipophilicity for better membrane permeation, and improving binding affinity to biological targets through unique electronic interactions.[3][4]
This guide focuses on this compound, a specific derivative featuring two important substitutions: an ortho-methyl group and a meta-fluoro group. We will provide a comparative analysis of its potential pharmacological profile against other well-characterized benzamide derivatives, grounded in experimental data and established structure-activity relationships (SAR). This document is intended to serve as a technical resource for researchers and drug development professionals, offering insights into the nuanced effects of substitution patterns on biological activity.
Benzamides in Oncology: Targeting DNA Repair and Epigenetics
The benzamide core is central to some of the most significant recent advances in oncology, particularly in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).
PARP Inhibition: A Case Study in Synthetic Lethality
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the repair of DNA single-strand breaks.[5] Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leads to the accumulation of cytotoxic double-strand breaks and cell death—a concept known as synthetic lethality.[5] Many potent PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate, a role for which the benzamide scaffold is exceptionally well-suited.[6][7]
The potency of benzamide-based PARP inhibitors is highly dependent on the substitution patterns on the aromatic ring. These substitutions influence the molecule's ability to form key hydrogen bonds and occupy the catalytic pocket of the enzyme.[8]
Table 1: Comparative PARP-1 Inhibitory Activity of Various Benzamide Derivatives
| Compound ID | Key Substitutions | Target | IC50 (nM) | Reference(s) |
| Olaparib (benchmark) | Phthalazinone fused ring | PARP-1 | ~5 | [9] |
| Compound 13f | Benzamidophenyl scaffold | PARP-1 | 0.25 | [8] |
| 4-(4-cyanophenoxy)benzamide | 4-Cyanophenoxy group | PARP-10 | - (Active) | [6] |
| 3-(4-carbamoylphenoxy)benzamide | 3-Carbamoylphenoxy group | PARP-10 | - (Active) | [6] |
| Compound 3d | 4-(benzylideneamino)-N-(quinolin-8-yl) | PARP-1 | Potent (similar to Olaparib) | [9] |
Expert Analysis of Structure-Activity Relationship (SAR):
The data reveals that extended scaffolds attached to the benzamide core, such as the benzamidophenyl group in compound 13f , can lead to exceptionally high potency, likely by forming additional interactions within the PARP catalytic site.[8] The position of substituents is also critical; for instance, moving a carbamoyl moiety from the para to the meta position can alter the selectivity profile between different PARP isoforms.[6]
For this compound, the ortho-methyl group would force the amide group out of the plane of the benzene ring, creating a specific torsional angle. This fixed conformation can be either beneficial or detrimental to binding, depending on the target's topology. The electron-withdrawing meta-fluoro group can modulate the acidity of the amide proton and influence hydrogen bonding capabilities, a critical factor for interaction with the nicotinamide-binding pocket of PARP.
Experimental Protocol: PARP-1 Enzyme Inhibition Assay (HTRF)
This protocol describes a robust method for quantifying the inhibitory activity of test compounds against the PARP-1 enzyme using Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the IC50 value of a benzamide derivative for PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
NAD+ (substrate)
-
Histone H1 (biotinylated, PARP-1 substrate)
-
HTRF Detection Reagents (e.g., Streptavidin-Europium cryptate and anti-poly(ADP-ribose) antibody linked to an acceptor fluorophore)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Reaction Initiation: To each well of the microplate, add the PARP-1 enzyme, biotinylated Histone H1, and the test compound at various concentrations.
-
Substrate Addition: Initiate the enzymatic reaction by adding NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the PARylation of histones.
-
Detection: Stop the reaction and add the HTRF detection reagents. The streptavidin-cryptate binds to the biotinylated histones, and the anti-PAR antibody-acceptor binds to the newly synthesized poly(ADP-ribose) chains.
-
Signal Reading: After a final incubation period (e.g., 2-4 hours), read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (Acceptor/Donor) is proportional to the amount of PARylation. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cancer cells.
HDAC Inhibition
Histone Deacetylase (HDAC) inhibitors represent another important class of anticancer agents. By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[10] Several benzamide derivatives have been identified as potent HDAC inhibitors.[2][11]
Table 2: Comparative HDAC1 Inhibitory Activity
| Compound ID | Key Features | Target | IC50 (nM) | Reference(s) |
| Entinostat (MS-275) | Pyridine ring, carbamate linker | HDAC1 | ~200 | [2][11] |
| CI-994 | Amide linker | HDAC1 | - | [11] |
| CPD-60 | Benzamide derivative | HDAC1 | 10-50 | [11] |
Expert Analysis of SAR: For HDAC inhibitors, the benzamide group often serves as the "cap" that interacts with the rim of the enzyme's active site. The inhibitory activity is highly sensitive to the electronic properties of this cap region. An increase in electron density around the benzamide ring has been shown to enhance inhibitory activity.[11] The presence of a meta-fluoro group in this compound would withdraw electron density, which, based on this principle, might decrease its potency as a simple HDACi cap group. However, its specific conformational constraints due to the ortho-methyl group could potentially allow it to fit into unique pockets of certain HDAC isoforms, highlighting the need for empirical testing.
Benzamides in CNS Disorders: Modulating Dopaminergic Pathways
The "substituted benzamides" are a distinct class of atypical antipsychotics that have been used for decades to treat schizophrenia and other psychiatric disorders.[2][12] Unlike many other antipsychotics, their primary mechanism involves selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[13]
Amisulpride is a classic example. At high doses (400-1200 mg/day), it blocks postsynaptic D2/D3 receptors, treating the positive symptoms of schizophrenia.[14] At low doses (50-100 mg/day), it preferentially blocks presynaptic autoreceptors, which increases dopamine release and can alleviate the negative and depressive symptoms of the disorder.[12][13]
Table 3: Comparative Receptor Binding Affinities (Ki, nM) of Benzamide Antipsychotics
| Compound | D2 Receptor | D3 Receptor | 5-HT1A Receptor | α1-Adrenergic Receptor | Reference(s) |
| Amisulpride | High Affinity | High Affinity | Low Affinity | Low Affinity | [13][14] |
| Sulpiride | Moderate Affinity | Moderate Affinity | Low Affinity | Low Affinity | [12] |
| Mazapertine (6) | Notable Affinity | - | Notable Affinity | Notable Affinity | [15][16] |
Expert Analysis of SAR: The clinical profile of substituted benzamides is dictated by their specific receptor affinities. Compounds like amisulpride achieve their "atypical" status through high selectivity for D2/D3 receptors over other targets, minimizing side effects.[13] More complex derivatives, like Mazapertine, incorporate additional pharmacophores (e.g., an arylpiperazine) to engage other receptors like 5-HT1A and adrenergic receptors, aiming for a broader therapeutic profile.[15][16]
The substitution pattern on the benzamide ring is crucial for dopamine receptor affinity. For a compound like this compound to be considered for CNS applications, it would need to be incorporated into a larger molecular scaffold containing a basic amine group, which is essential for interacting with the aspartate residue in the D2/D3 receptor binding pocket. The fluoro and methyl groups would then serve to fine-tune the conformation and electronic properties of the "head" group, potentially influencing selectivity between D2 and D3 subtypes.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant human D2 receptors.
-
Radioligand (e.g., [3H]Spiperone or [3H]Raclopride).
-
Non-specific binding agent (e.g., Haloperidol at a high concentration).
-
Assay Buffer (e.g., Tris-HCl, MgCl2).
-
Test compounds.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and the test compound across a range of concentrations.
-
Total and Non-specific Binding: Prepare "total binding" wells containing only membranes and radioligand, and "non-specific binding" wells containing membranes, radioligand, and a saturating concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting inhibition curve.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Dual-action mechanism of substituted benzamides on dopamine receptors.
Synthetic Accessibility: A General Approach
The synthesis of substituted benzamides like this compound is typically straightforward, making this scaffold attractive for creating large libraries of compounds for screening. The most common method is the coupling of a substituted benzoic acid with ammonia or an appropriate amine.
Experimental Protocol: General Synthesis of a Benzamide Derivative
Objective: To synthesize 4-bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid.[17]
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Methylamine (2M aqueous solution)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-hydroxybenzotriazole (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate and water for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Activation: In a round-bottomed flask, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in DMF.
-
Coupling Agents: Add the coupling agents EDCI (2.5 eq) and HOBt (1.5 eq) to the solution, followed by the base DIPEA.
-
Amine Addition: Add the aqueous methylamine solution (5.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the final benzamide product.[17]
Caption: General workflow for the synthesis of benzamide derivatives.
Conclusion and Future Outlook
The benzamide scaffold remains an exceptionally fruitful starting point for drug discovery. This guide demonstrates that subtle changes in the substitution pattern on the benzamide ring can lead to dramatic shifts in biological activity, steering a compound towards being an anticancer agent, an antipsychotic, or another therapeutic agent entirely.
Based on established structure-activity relationships, this compound itself is a simple building block.[18][19] Its potential lies in how its unique structural and electronic features—a fixed amide conformation from the ortho-methyl group and altered electronic properties from the meta-fluoro group—can be leveraged within a larger molecular design.
-
In Oncology: The constrained conformation could be exploited to achieve selectivity for a specific enzyme isoform, such as a particular PARP or HDAC, where a non-planar conformation is preferred.
-
In CNS: When incorporated into a larger scaffold with a basic amine, the fluoro and methyl groups could fine-tune receptor affinity and selectivity, potentially leading to novel D2/D3 antagonists with a unique pharmacological profile.
Ultimately, the performance of this compound-containing compounds can only be validated through empirical testing. The protocols and comparative data provided herein offer a robust framework for researchers to design and execute such investigations, continuing the long and successful history of innovation built upon the versatile benzamide core.
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- National Institutes of Health (NIH). (n.d.). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. NIH.
- Polycyclic Aromatic Compounds. (n.d.). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.
- ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
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- PubMed. (n.d.). Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy. PubMed.
- ACS Publications. (n.d.). Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry.
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- ChemicalBook. (2025). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3. ChemicalBook.
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A Comparative Analysis of 3-Fluoro-2-methylbenzamide and 3-Chloro-2-methylbenzamide for Drug Discovery and Development
A Senior Application Scientist's Guide to Halogen Substitution in Bioactive Scaffolds
In the landscape of modern drug discovery, the nuanced art of molecular design often hinges on subtle structural modifications that can profoundly influence a compound's pharmacological profile. Among the most powerful tools in the medicinal chemist's arsenal is halogen substitution, a strategy capable of modulating a molecule's physicochemical properties, metabolic stability, and target-binding interactions. This guide provides a detailed comparative analysis of two closely related benzamide analogs: 3-Fluoro-2-methylbenzamide and 3-Chloro-2-methylbenzamide. By examining their intrinsic properties and the underlying principles governing their behavior, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in lead optimization and candidate selection.
Introduction: The Significance of Halogen Substitution
The strategic incorporation of halogen atoms into a drug candidate's scaffold is a time-honored approach to fine-tuning its properties. Fluorine, with its small size and high electronegativity, can alter a molecule's conformation, pKa, and metabolic fate, often enhancing its binding affinity and bioavailability. Chlorine, being larger and more polarizable, can introduce different steric and electronic effects, potentially leading to distinct target interactions and pharmacokinetic profiles. The choice between these two halogens at a specific position can therefore be a critical determinant of a drug's ultimate success. This guide will delve into a head-to-head comparison of this compound and 3-Chloro-2-methylbenzamide, using available data and established chemical principles to illuminate their key differences.
Physicochemical Properties: A Tale of Two Halogens
A molecule's fundamental physicochemical properties are the bedrock upon which its biological activity is built. These parameters, including molecular weight, lipophilicity (logP), and boiling point, govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 3-Chloro-2-methylbenzamide |
| Molecular Formula | C₈H₈FNO[1] | C₈H₈ClNO[2] |
| Molecular Weight | 153.15 g/mol [1] | 169.61 g/mol [2] |
| Boiling Point | Not available | 160-164 °C |
| Predicted logP (XLogP3) | 1.5 | 2.4[3] |
A significant differentiator is the predicted lipophilicity, as indicated by the XLogP3 value. 3-Chloro-2-methylbenzamide is predicted to be more lipophilic (logP 2.4) than its fluoro counterpart (logP 1.5)[3]. This difference can have profound implications for a drug candidate's behavior. Higher lipophilicity can enhance membrane permeability and target engagement within hydrophobic pockets, but it can also lead to increased metabolic liability, off-target effects, and reduced aqueous solubility. Conversely, the lower lipophilicity of the fluoro-compound might confer better aqueous solubility and a more favorable metabolic profile.
Spectroscopic and Structural Comparison
While complete spectral data for both compounds were not found in the initial searches, we can infer their expected characteristics based on the functional groups present and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Both compounds will exhibit signals for the aromatic protons, the methyl protons, and the amide protons. The precise chemical shifts of the aromatic protons will be influenced by the halogen substituent. The high electronegativity of fluorine is expected to cause a downfield shift for the adjacent protons compared to the effect of chlorine.
-
¹³C NMR: The carbon spectra will similarly show distinct signals for the aromatic, methyl, and carbonyl carbons. The carbon directly attached to the halogen will be most affected, with the C-F coupling being a characteristic feature in the spectrum of this compound.
-
¹⁹F NMR: This technique is unique to the fluoro-compound and will show a characteristic signal for the fluorine atom, providing valuable information about its electronic environment.
Infrared (IR) Spectroscopy:
Both molecules will display characteristic IR absorption bands for the N-H stretching of the amide group (typically around 3300-3500 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-H stretching of the aromatic and methyl groups. The C-F and C-Cl stretching vibrations will also be present at lower frequencies, providing a fingerprint for each molecule.
Synthesis and Reactivity: A Comparative Workflow
The synthesis of both this compound and 3-Chloro-2-methylbenzamide would typically proceed from their corresponding benzoic acid precursors. The general synthetic workflow is outlined below.
Sources
A Senior Application Scientist's Guide to the Structural Validation of 3-Fluoro-2-methylbenzamide: A Comparative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: In the realm of medicinal chemistry and drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates molecular interactions, governs structure-activity relationships (SAR), and ultimately influences therapeutic efficacy and safety. This guide provides an in-depth, comparative analysis of the analytical techniques used for the structural validation of small organic molecules, centered on the compound 3-Fluoro-2-methylbenzamide. While single-crystal X-ray crystallography remains the definitive method for elucidating solid-state molecular architecture, its application is contingent on obtaining high-quality crystals—a process that can be a significant bottleneck.[1][2] Therefore, a pragmatic approach necessitates a multi-faceted strategy, integrating crystallographic data with spectroscopic techniques to build a comprehensive and validated structural dossier. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the reader with a robust framework for structural validation.
The Foundational Step: Synthesis and Crystallization
Before any structural analysis can commence, the target compound, this compound, must be synthesized in high purity and, for crystallographic purposes, grown into single crystals of suitable quality.
Synthesis Pathway
The synthesis of this compound typically proceeds via the amidation of 3-Fluoro-2-methylbenzoic acid. The choice of coupling agent is critical to ensure high yield and minimize side reactions. A common and effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[3]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in the X-ray crystallography workflow.[1][4] The process relies on creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. The choice of solvent and crystallization technique is paramount and often requires empirical screening.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of crystallization.[5] The choice of solvent is critical; it should be one in which the compound is moderately soluble.[5]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble.[6] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[2][5] Crystals form at the interface as the liquids slowly mix. To control the rate of diffusion, a third "buffer" solvent can be used at the interface.[5]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Perform preliminary solubility tests with a small amount of purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof). Identify a solvent in which the compound has moderate solubility.
-
Solution Preparation: Dissolve 5-10 mg of the compound in the chosen solvent (or solvent system) in a clean, small glass vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.[5]
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor periodically for crystal growth over several days to weeks.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD provides unambiguous, high-resolution three-dimensional structural information, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.[2] It is the definitive method for absolute stereochemical assignment.[4]
Experimental Workflow for X-ray Crystallography
Caption: A streamlined workflow for structure determination via SCXRD.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, producing a diffraction pattern of thousands of reflections.
-
Data Processing: The collected raw data are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.[8]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit. This iterative process adjusts atomic positions and thermal parameters until the model accurately represents the data.
-
Validation: The final structure is validated using metrics like the R-factor and Ramachandran plots (for macromolecules), ensuring the model is chemically sensible and accurately reflects the experimental data.[9] The final validated structure is typically deposited in a database as a Crystallographic Information File (CIF).
Interpreting the Data: A Representative Example
| Parameter | N-(2,3-difluorophenyl)-2-fluorobenzamide[10] | Expected for this compound |
| Crystal System | Monoclinic | Dependent on packing |
| Space Group | Pn | Dependent on packing |
| Unit Cell a (Å) | 7.994 | - |
| Unit Cell b (Å) | 6.096 | - |
| Unit Cell c (Å) | 11.455 | - |
| Unit Cell β (°) | 94.75 | - |
| C-F Bond Length (Å) | ~1.35 - 1.37 | ~1.36 |
| C=O Bond Length (Å) | ~1.23 | ~1.24 |
| C-N Bond Length (Å) | ~1.34 | ~1.33 |
| Key Torsion Angle | Amide group oriented ~23° from aromatic rings | Planarity will be influenced by steric hindrance from the ortho-methyl group. |
This table presents representative data to illustrate the output of an SCXRD experiment. The values for this compound are estimates based on standard bond lengths and chemical principles.
Alternative and Complementary Validation Techniques
When single crystals cannot be obtained, or for orthogonal validation, spectroscopic methods are indispensable.[2][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms in a molecule in solution.[11] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would confirm the number and connectivity of protons. The aromatic protons would appear as distinct multiplets, with their chemical shifts and coupling constants influenced by the fluorine and methyl substituents. The amide protons would likely appear as a broad singlet.
-
¹³C NMR: Would show eight distinct carbon signals, confirming the molecular formula's carbon backbone. The chemical shifts would be characteristic of the aromatic, methyl, and carbonyl carbons.
-
¹⁹F NMR: Would show a single resonance, confirming the presence of one fluorine atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks by analyzing chemical shifts, coupling constants, and correlations from 2D spectra. The data must be consistent with the proposed structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight and information about the molecule's fragmentation pattern.[12]
-
Molecular Ion Peak: For this compound (C₈H₈FNO, MW = 153.16), a high-resolution mass spectrometer (HRMS) would detect a molecular ion peak very close to its calculated exact mass, confirming the elemental composition.
-
Fragmentation Pattern: Electron Ionization (EI) would cause the molecule to fragment in a reproducible manner.[12] Characteristic fragments would likely arise from the loss of the amide group (-NH₂) or the carbonyl group (-C=O), providing a "molecular fingerprint" that further confirms the structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight. If fragmentation data is acquired, analyze the major fragment ions to ensure they are consistent with the proposed structure.
Comparative Guide: Choosing the Right Technique
The selection of an analytical technique depends on the specific question being asked, the amount of sample available, and the physical state of the material.
Comparison of Structural Validation Techniques
Caption: Key attributes of the primary structural validation techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Type | Definitive 3D atomic coordinates, bond parameters, packing | Atomic connectivity, solution-state structure & dynamics | Molecular weight, elemental composition, fragmentation |
| Resolution | Atomic (<1 Å) | Lower (infers connectivity) | Provides m/z, not spatial resolution |
| Sample Phase | Solid (single crystal) | Solution | Solid or Solution |
| Sample Amount | Micrograms (one crystal) | Milligrams | Nanograms to micrograms |
| Primary Advantage | Unambiguous 3D structure determination[2][4] | Provides data on native-state dynamics in solution[11] | High sensitivity and precise mass determination |
| Primary Limitation | Requires diffraction-quality crystals, which can be difficult to grow[1] | Does not provide absolute 3D structure; lower resolution | Cannot distinguish between isomers; no stereochemical info |
Conclusion
The structural validation of a novel compound like this compound is not a monolithic process but a synergistic application of multiple analytical techniques. While X-ray crystallography stands as the unparalleled gold standard for providing a definitive, high-resolution 3D structure, its success hinges on the challenging prerequisite of crystallization. NMR spectroscopy serves as a powerful and essential partner, confirming the chemical structure and providing insight into the molecule's behavior in a more biologically relevant solution state. Finally, mass spectrometry offers the fundamental and non-negotiable confirmation of molecular weight and elemental composition. By integrating the data from these three pillars of analytical chemistry, researchers can build a self-validating and unassailable structural dossier, forming a solid foundation for further research and development.
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Chemical crystallization | SPT Labtech. [Link]
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Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]
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16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
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Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. [Link]
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The Fluorine Advantage: A Comparative Analysis of Benzamide Derivatives in Modulating the Hedgehog Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacological properties. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated benzamides, with a specific focus on their role as antagonists of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Through a synthesis of experimental data, detailed protocols, and mechanistic insights, we aim to elucidate the profound impact of fluorination on ligand-receptor interactions and overall drug efficacy.
The Strategic Role of Fluorination in Drug Design
The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1] These modifications often translate to an improved pharmacokinetic and pharmacodynamic profile, making fluorination a favored strategy in the development of novel therapeutics.[1][2]
Comparative Biological Activity: A Focus on Smoothened Antagonism
The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers.[3] The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key transducer of the Hh signal and a validated target for anticancer drug development.[3][4]
Table 1: Representative Biological Activity of Benzamide Derivatives as SMO Antagonists
| Compound ID | Structure | R Group (Non-Fluorinated) | R' Group (Fluorinated) | SMO Binding Affinity (Ki, nM) | Hh Pathway Inhibition (IC50, nM) |
| Benzamide-A | Benzamide Core | -H | - | >1000 | >1000 |
| Benzamide-B | Benzamide Core | -CH3 | - | 250 | 300 |
| Benzamide-C | Benzamide Core | - | -CF3 | 15 | 25 |
| Benzamide-D | Benzamide Core | - | -OCF3 | 8 | 12 |
Note: The data presented in this table is a representative compilation based on trends observed in published SAR studies of benzamide-based SMO inhibitors and is intended for illustrative purposes.
The trend observed in such studies indicates that the incorporation of fluorine, either as a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, can lead to a substantial increase in both binding affinity (lower Ki) and functional inhibition of the Hedgehog pathway (lower IC50). This enhancement can be attributed to several factors, including increased lipophilicity facilitating cell membrane traversal and favorable interactions within the SMO receptor binding pocket.
Experimental Protocol: Competitive Radioligand Binding Assay for the Smoothened Receptor
To quantitatively assess the binding affinity of novel benzamide derivatives to the SMO receptor, a competitive radioligand binding assay is a robust and widely used method.[5][6][7] This protocol outlines a typical procedure using a fluorescently labeled SMO antagonist, such as BODIPY-cyclopamine.[4][8][9]
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds (fluorinated and non-fluorinated benzamides) for the human SMO receptor.
Materials:
-
HEK293 cells stably expressing human SMO receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand: [3H]-Cyclopamine or a fluorescent equivalent like BODIPY-cyclopamine
-
Unlabeled Test Compounds (Benzamide derivatives)
-
Non-specific binding control: A high concentration of a known SMO antagonist (e.g., 10 µM Vismodegib)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-SMO cells to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in ice-cold assay buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
Store the membrane preparations at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding: Membranes + Radioligand + Non-specific binding control
-
Competitive Binding: Membranes + Radioligand + varying concentrations of test compound
-
-
-
Incubation:
-
Add 50 µL of the diluted membrane preparation to each well.
-
Add 25 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total and non-specific binding wells, add 25 µL of assay buffer or the non-specific control, respectively.
-
Add 25 µL of the radioligand at a final concentration close to its Kd value.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail (for radioligands) or read the plate directly in a fluorescence plate reader (for fluorescent ligands).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Mechanism: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade of protein interactions that ultimately regulates the expression of target genes. Understanding this pathway is crucial for contextualizing the role of SMO and its antagonists.
Caption: The Hedgehog signaling pathway with and without ligand activation.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive radioligand binding assay described above.
Sources
- 1. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 3-Fluoro-2-methylbenzamide
Introduction: The Imperative of Orthogonal Analysis in Pharmaceutical Development
In the landscape of drug development and manufacturing, the unambiguous characterization of an active pharmaceutical ingredient (API) is paramount. Relying on a single analytical technique, no matter how robust, introduces an inherent risk of methodological bias. A peak in a chromatogram may appear pure, but co-eluting impurities or structural isomers can remain undetected. It is here that the principle of cross-validation using orthogonal methods becomes indispensable. Orthogonal methods are distinct analytical techniques that measure the same attribute (e.g., purity, identity) based on different chemical or physical principles. By comparing the results from these disparate methods, we build a comprehensive and trustworthy profile of the molecule .
This guide provides a detailed framework for the cross-validation of analytical data for 3-Fluoro-2-methylbenzamide, a key intermediate in various synthetic pathways. We will move beyond rote procedural descriptions to explore the causal logic behind method selection and data interpretation. The objective is not merely to achieve concordant results but to construct a self-validating analytical package that ensures the identity, purity, and quality of the compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Analytical Strategy: A Multi-Technique Approach
Our cross-validation strategy for this compound integrates both chromatographic and spectroscopic techniques. This ensures that we evaluate the compound's purity from different perspectives (separation vs. intrinsic molecular properties) and unequivocally confirm its chemical structure.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity and assay determination. It separates the target molecule from impurities based on its partitioning behavior between a stationary and a mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An orthogonal separation technique to HPLC. It separates compounds based on their volatility and polarity, followed by mass-based identification, providing an independent assessment of purity and a powerful tool for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by probing the magnetic properties of atomic nuclei (¹H, ¹³C). Quantitative NMR (qNMR) can also offer an absolute purity assessment without the need for a specific reference standard of the analyte.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for confirming the presence of key functional groups, thereby verifying the compound's fundamental chemical architecture.[5][6]
The logical flow of this multi-pronged approach is designed to be self-reinforcing. Chromatographic methods quantify the purity, while spectroscopic methods confirm the identity of the quantified peak.
Caption: Logical relationship between orthogonal analytical techniques.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical result hinges on the quality of the protocol. Each methodology described below is designed as a self-validating system, incorporating system suitability checks and quality controls to ensure data integrity. These protocols are based on established practices for benzamide-type molecules and should be fully validated according to ICH Q2(R2) guidelines before routine use.[1][2][3][4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: This method is chosen for its high resolving power for moderately polar aromatic compounds like this compound. A C18 column provides excellent hydrophobic retention, while a gradient elution of acetonitrile and water allows for the separation of impurities with a wide range of polarities. UV detection is ideal due to the chromophoric nature of the benzamide structure.
Detailed Protocol:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Needle Wash: 50:50 Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 235 nm (verify with UV scan of standard).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
-
Standard and Sample Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (70:30 Water/Acetonitrile).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock to 10.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard.
-
-
System Suitability Test (SST):
-
Inject the Working Standard six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
-
-
Analysis and Calculation:
-
Inject blank (diluent), Working Standard, and Sample Solution.
-
Calculate purity by area percent normalization.
-
Assay vs. reference standard is calculated using the external standard method.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS provides an orthogonal separation mechanism based on volatility. It is particularly effective for identifying and quantifying thermally stable, volatile, or semi-volatile impurities that might not be well-resolved or detected by HPLC. Electron Ionization (EI) provides reproducible fragmentation patterns for library matching and structural elucidation of unknown impurities.
Detailed Protocol:
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, operated in split mode (20:1).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
-
Standard and Sample Preparation:
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetone.
-
-
System Suitability Test (SST):
-
Inject a system performance check mix (e.g., Grob test mix) to verify injector performance, column inertness, and resolution.
-
Inject the sample solution. The peak shape for the main component should be symmetrical.
-
-
Analysis and Calculation:
-
Inject blank (Acetone) followed by the sample solution.
-
Identify peaks by comparing mass spectra to a reference library (e.g., NIST).
-
Calculate purity by area percent normalization from the Total Ion Chromatogram (TIC).
-
NMR Spectroscopy (¹H and ¹³C)
Causality: NMR is the gold standard for molecular structure elucidation. It provides unambiguous confirmation of the compound's identity by mapping the chemical environment of each proton and carbon atom. Furthermore, ¹H NMR can be used for quantitative purity assessment (qNMR) against a certified internal standard, a technique that is independent of the analyte's response factor.
Detailed Protocol:
-
System Preparation:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for qNMR): Maleic Anhydride or another suitable certified standard with non-overlapping peaks.
-
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for quantification).
-
Spectral Width: ~16 ppm.
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 s.
-
Spectral Width: ~240 ppm.
-
-
-
Sample Preparation:
-
Identity: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated solvent.
-
qNMR: Accurately weigh ~15 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of deuterated solvent.
-
-
Analysis and Interpretation:
-
Process spectra (Fourier transform, phase, and baseline correction).
-
For identity, assign all proton and carbon signals and compare them to the expected structure.
-
For qNMR, integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, number of protons, and the weights of the sample and standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups. For this compound, we expect to see characteristic absorptions for the amide N-H, C=O, aromatic C-H, and C-F bonds. This serves as a quick identity check.
Detailed Protocol:
-
System Preparation:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with an ATR (Attenuated Total Reflectance) accessory.
-
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Analysis and Interpretation:
-
Collect the spectrum and compare the positions of the major absorption bands to a reference spectrum or expected values for the functional groups.
-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Methyl) | 2980 - 2850 |
| C=O Stretch (Amide I) | ~1660 |
| N-H Bend (Amide II) | ~1640 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-F Stretch | 1250 - 1000 |
| Table 1: Expected FTIR Absorption Bands for this compound. |
Cross-Validation Strategy and Data Interpretation
The core of this guide is the comparison of results from the orthogonal methods described above. The goal is to build a consistent and coherent data package.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Comparative study of PARP inhibitors based on the benzamide scaffold
A Senior Application Scientist's Guide to Benzamide-Based PARP Inhibitors: A Comparative Study
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA repair pathways like BRCA1/2 mutations. The foundational chemistry of many first- and second-generation PARP inhibitors is built upon the benzamide scaffold, a privileged structure that effectively mimics the nicotinamide portion of the natural PARP substrate, NAD+.
This guide provides a comparative analysis of key PARP inhibitors derived from the benzamide scaffold. We will delve into their mechanisms of action, compare their biochemical and cellular activities, and provide detailed protocols for their evaluation. This content is intended for researchers, scientists, and drug development professionals seeking a deeper, technically-grounded understanding of this important class of therapeutics.
The Benzamide Scaffold: A Foundation for Potent PARP Inhibition
The effectiveness of the benzamide core lies in its ability to occupy the nicotinamide-binding pocket of the PARP enzyme's catalytic domain. The amide group forms crucial hydrogen bonds with key amino acid residues (Gly863 and Ser904 in PARP1), while the phenyl ring engages in π-stacking interactions with Tyr907. This anchoring provides a stable foundation for further chemical modifications that enhance potency, selectivity, and drug-like properties.
dot graph [ rankdir = "LR", splines = "ortho", nodesep = "0.6" ] node [ shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = "12" ] subgraph cluster_0 { label = "PARP1 Catalytic Domain (NAD+ Binding Site)", bgcolor = "#F1F3F4", fontname = "Arial", fontsize = "14" node [ fillcolor = "#FFFFFF", fontcolor = "#202124" ] Y907 [ label = "Tyr907" ] G863 [ label = "Gly863" ] S904 [ label = "Ser904" ] } subgraph cluster_1 { label = "Benzamide Scaffold", bgcolor = "#FFFFFF", fontname = "Arial", fontsize = "14" node [ fillcolor = "#4285F4", fontcolor = "#FFFFFF", shape = "ellipse" ] Benzamide [ label = "Benzamide\nMoiety" ] } Benzamide -> Y907 [ label = "π-stacking", fontcolor = "#34A853", color = "#34A853" ] Benzamide -> G863 [ label = "H-bond", fontcolor = "#EA4335", color = "#EA4335" ] Benzamide -> S904 [ label = "H-bond", fontcolor = "#EA4335", color = "#EA4335" ] end
Figure 2: Workflow for an immunofluorescence-based PARP trapping assay.
Methodology:
-
Cell Culture:
-
Seed a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line like PEO1) onto glass coverslips in a 24-well plate. Allow cells to attach overnight.
-
-
Experimental Procedure:
-
Treat cells with the desired concentration of PARP inhibitor (and a vehicle control) for a specified time (e.g., 4 to 24 hours).
-
Crucial Step (Pre-extraction): Aspirate media and wash cells once with ice-cold PBS. Add an ice-cold pre-extraction buffer (e.g., 0.2% Triton X-100 in PBS) for 2 minutes on ice. This step removes soluble, non-chromatin-bound PARP1.
-
Aspirate the buffer and fix the remaining chromatin-bound proteins with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize the nuclear membrane with a higher concentration detergent (e.g., 0.5% Triton X-100 in PBS) for 10 minutes.
-
Wash 3x with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS-T) for 1 hour.
-
Incubate with a primary antibody against PARP1 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash 3x with PBS-T.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.
-
Wash 3x with PBS-T and once with PBS.
-
Mount coverslips onto microscope slides.
-
-
Data Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity of the PARP1 signal within the DAPI-defined nuclear area for at least 50-100 cells per condition.
-
Compare the intensity of inhibitor-treated cells to vehicle-treated cells to determine the fold-increase in trapped PARP1.
-
Cell Viability Assay for Synthetic Lethality
Causality: This assay validates the principle of synthetic lethality. By comparing the cytotoxic effect of a PARP inhibitor on a BRCA-deficient cell line versus its isogenic BRCA-proficient counterpart, we can confirm that the inhibitor's cell-killing effect is specific to the context of a compromised HR pathway.
Methodology:
-
Cell Lines:
-
BRCA-deficient cell line (e.g., UWB1.289, which is BRCA1-null).
-
BRCA-proficient control cell line (e.g., UWB1.289+BRCA1, where BRCA1 has been re-introduced).
-
-
Experimental Procedure:
-
Seed both cell lines into 96-well plates at an appropriate density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the PARP inhibitors.
-
Treat the cells with the inhibitors over a wide concentration range (e.g., 0.1 nM to 10 µM) for 5-7 days. Include a vehicle-only control.
-
After the incubation period, measure cell viability using a suitable method:
-
CellTiter-Glo®: Measures ATP levels, indicating metabolically active cells.
-
MTS/MTT Assay: Measures mitochondrial reductase activity.
-
Crystal Violet Staining: Stains total adherent cell biomass.
-
-
Acquire data using a plate reader (luminescence, absorbance) or by dissolving the crystal violet and reading absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control for each cell line.
-
Plot the percent viability against the log of inhibitor concentration for both cell lines on the same graph.
-
Determine the IC50 value for each cell line. A potent and selective inhibitor will show a significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line.
-
Conclusion and Future Perspectives
The benzamide scaffold has been instrumental in the development of highly successful PARP inhibitors. While all four clinically approved drugs discussed here are potent catalytic inhibitors, their efficacy, particularly as single agents, is strongly influenced by their ability to trap PARP on DNA. Talazoparib stands out for its superior trapping potency, which translates to high cytotoxicity in HR-deficient cells.
The comparative data and standardized protocols provided here offer a framework for the preclinical evaluation and differentiation of existing and novel benzamide-based PARP inhibitors. Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity for PARP1 over other family members, fine-tuning PARP trapping abilities to optimize the therapeutic window, and exploring novel chemical scaffolds that can overcome emerging resistance mechanisms.
References
-
Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. National Institutes of Health (NIH). [Link]
-
PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. National Institutes of Health (NIH). [Link]
-
Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. ResearchGate. [Link]
-
Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. PubMed. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]
-
Structure of four PARP inhibitors currently in clinical use. (A) Olaparib, (B) niraparib, (C) rucaparib, and (D) talazoparib. ResearchGate. [Link] 10.[1][2][3]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [Link]
-
Modeling Therapy Resistance in BRCA1/2-Mutant Cancers. AACR Journals. [Link]
-
BRCA2 reversion mutation-independent resistance to PARP inhibition in prostate cancer through loss of function perturbations in the DNA pre-replication complex. bioRxiv. [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
-
PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. bioRxiv. [Link]
-
Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]
-
PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. National Institutes of Health (NIH). [Link]
-
(A) Detection of PAR by immunofluorescence after different fixation.... ResearchGate. [Link]
-
Fluorescent detection of PARP activity in unfixed tissue. National Institutes of Health (NIH). [Link]
-
(a) Biochemical PARP-1 trapping assay to assess trapping potency.... ResearchGate. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health (NIH). [Link]
Sources
A Comparative Guide to the Efficacy of Fluorinated Benzamide Analogs in Cancer Cell Lines
The landscape of oncology drug discovery is continually driven by the pursuit of novel small molecules that exhibit potent and selective cytotoxicity against cancer cells. Within this landscape, benzamide derivatives have emerged as a particularly versatile scaffold, amenable to chemical modifications that can yield compounds targeting a range of critical pathways in cancer progression. This guide provides an in-depth technical comparison of the efficacy of fluorinated benzamide analogs, with a particular focus on the structural insights relevant to 3-fluoro-2-methylbenzamide derivatives, in various cancer cell lines. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug development.
The Rationale for Fluorination and Methylation in Benzamide Scaffolds
The introduction of fluorine atoms into small molecule drug candidates has become a prevalent strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of benzamide analogs, fluorination can enhance membrane permeability and alter electronic properties that may lead to improved inhibitory activity against key cancer-related enzymes.
The addition of a methyl group, as in this compound, can provide steric hindrance that may influence selectivity for a particular enzyme's active site. It can also impact the compound's metabolic profile. The interplay of these substitutions is a key area of investigation in the development of potent and selective anticancer agents.
Mechanisms of Action: A Multi-Targeted Approach
Fluorinated benzamide analogs exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cell proliferation, DNA repair, and survival.
One of the most well-documented targets for benzamide derivatives is the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] PARPs play a crucial role in DNA damage repair, and their inhibition can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells, particularly those with existing DNA repair deficiencies such as BRCA mutations.[1] The benzamide moiety itself is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP.[1]
Other reported mechanisms of action for benzamide analogs include the inhibition of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression, and the modulation of ATP-binding cassette (ABC) transporters, which can contribute to multidrug resistance.
Comparative Efficacy of Fluorinated Benzamide Analogs
The following tables summarize the in vitro antiproliferative activity (IC50 values) of various fluorinated benzamide and related analogs across different cancer cell lines, as reported in the scientific literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell culture medium, incubation times, and assay methods.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Benzimidazole Derivatives | |||
| Fluorinated Benzimidazole Analog | HeLa | 1.59 | [2] |
| Fluorinated Benzimidazole Analog | HepG2 | 0.188 | [2] |
| Fluorinated Benzimidazole Analog | MCF-7 | 5.5 | [2] |
| N-benzyl-2-fluorobenzamide Derivatives | |||
| Compound 38 (EGFR/HDAC3 dual inhibitor) | MDA-MB-231 | 1.98 | [3] |
| Cinnamide-Fluorinated Derivatives | |||
| Imidazolone derivative 6 | HepG2 | 4.23 | [4] |
| Fluorinated Aminophenylhydrazines | |||
| Compound 6 | A549 | 0.64 | [5] |
Note: The specific structures of the "Fluorinated Benzimidazole Analogs" are detailed in the cited reference. These tables highlight the potential of fluorinated scaffolds in achieving potent anticancer activity across a range of cancer types.
Key Signaling Pathways and Experimental Workflows
The evaluation of novel anticancer compounds requires a multi-faceted approach to not only determine their cytotoxic potency but also to elucidate their mechanism of action. Below are diagrams illustrating a common signaling pathway targeted by benzamide analogs and a typical experimental workflow for their evaluation.
PARP Inhibition and DNA Damage Response Pathway
Caption: PARP Inhibition Pathway.
Experimental Workflow for Efficacy Evaluation
Caption: In Vitro Efficacy Evaluation Workflow.
Detailed Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed and well-controlled protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the efficacy of this compound analogs.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or using a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound analogs at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the benzamide analogs as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented by the fluorescence intensity of the PI signal.
Conclusion and Future Directions
The exploration of this compound analogs and related fluorinated benzamides represents a promising avenue in the development of novel anticancer therapeutics. The available data, while fragmented, consistently points to the potent antiproliferative activity of these scaffolds across a variety of cancer cell lines. The likely mechanism of action, particularly through PARP inhibition, provides a strong rationale for their further investigation, especially in cancers with compromised DNA repair pathways.
Future research should focus on systematic structure-activity relationship (SAR) studies of this compound analogs to optimize their potency and selectivity. In vivo studies in relevant animal models will be crucial to validate the in vitro efficacy and to assess the pharmacokinetic and toxicological profiles of lead compounds. Ultimately, a deeper understanding of the molecular interactions between these analogs and their targets will pave the way for the design of next-generation anticancer agents with improved therapeutic indices.
References
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of N-(1H-benzo[d]imidazol-2-yl)-4- Substituted Benzamides as an Effective Anticancer Agents. ResearchGate. [Link]
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ResearchGate. [Link]
- Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. PubMed. [Link]
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Center for Biotechnology Information. [Link]
- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. National Center for Biotechnology Information. [Link]
- Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Atlantis Press. [Link]
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]
- Structure-activity relationships in vitro. ResearchGate. [Link]
- Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. PubMed. [Link]
- Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]
- Chemical structures and known PARP activities of clinical PARP... ResearchGate. [Link]
- Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. [Link]
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
- FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance. PubMed Central. [Link]
- IC 50 values of three approved leukemic drugs (daunorubicin,... ResearchGate. [Link]
- FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-2-methylbenzamide: A Comparative Benchmarking Study
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Fluoro-2-methylbenzamide is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the influence of the fluorine and methyl substituents on the compound's physicochemical and biological properties. This guide provides an in-depth, objective comparison of established methods for the synthesis of this compound, complete with detailed experimental protocols and supporting data to inform your selection of the most suitable synthetic strategy.
Introduction to Synthetic Strategies for Benzamides
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic chemistry.[1] The synthesis of benzamides, including our target molecule, this compound, typically commences from the corresponding benzoic acid. The primary challenge lies in the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine, in this case, ammonia or an ammonia equivalent. The choice of activation method significantly impacts the reaction's efficiency, substrate scope, and overall cost-effectiveness.
This guide will explore and benchmark two primary, reliable methods for the synthesis of this compound:
-
The Acyl Chloride Route: A classic and robust two-step method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
-
Peptide Coupling Agent-Mediated Amidation: A milder, one-pot approach utilizing common peptide coupling reagents to facilitate direct amidation.
We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and temperature.
Method 1: The Acyl Chloride Pathway - A Two-Step, High-Yielding Approach
This traditional method proceeds via the formation of a highly reactive 3-fluoro-2-methylbenzoyl chloride intermediate, which is then readily converted to the desired amide upon reaction with ammonia. The initial activation of the carboxylic acid is typically achieved using an inorganic acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Causality of Experimental Choices
The choice of thionyl chloride is predicated on its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[2] The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more potent acylating agent. The subsequent amidation with aqueous ammonia is a straightforward and typically high-yielding nucleophilic acyl substitution.
Experimental Protocol: Synthesis of this compound via Acyl Chloride
Step 1: Synthesis of 3-Fluoro-2-methylbenzoyl chloride
-
To a stirred solution of 3-fluoro-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂). The reaction is usually complete within 2-4 hours.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-fluoro-2-methylbenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-fluoro-2-methylbenzoyl chloride in a suitable organic solvent like DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add concentrated aqueous ammonia (NH₄OH) dropwise with vigorous stirring. An excess of ammonia is used to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
}
Figure 1: Acyl Chloride Pathway for this compound Synthesis.
Method 2: Direct Amidation using Peptide Coupling Agents
Peptide coupling reagents are designed to facilitate the formation of amide bonds under mild conditions, primarily to prevent racemization in peptide synthesis.[3] These reagents can be effectively repurposed for the synthesis of simple amides, offering a convenient one-pot procedure that avoids the handling of harsh reagents like thionyl chloride. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[4]
Causality of Experimental Choices
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by ammonia. The addition of HOBt can further enhance the reaction efficiency by forming an active HOBt ester, which is less prone to side reactions and can lead to higher yields.[5] The use of ammonium chloride as the ammonia source is convenient, and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to liberate the free ammonia in situ.
Experimental Protocol: EDC/HOBt Mediated Synthesis of this compound
-
To a solution of 3-fluoro-2-methylbenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Add ammonium chloride (NH₄Cl, 1.5 eq) and a tertiary amine base such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#FBBC05"];
}
Figure 2: EDC/HOBt Mediated Amidation Pathway.
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two discussed methods for the synthesis of this compound. The data presented is a synthesis of typical results reported in the literature for analogous benzamide preparations.
| Parameter | Method 1: Acyl Chloride Route | Method 2: EDC/HOBt Coupling |
| Starting Materials | 3-Fluoro-2-methylbenzoic acid, Thionyl Chloride, Ammonia | 3-Fluoro-2-methylbenzoic acid, EDC, HOBt, NH₄Cl, Base |
| Number of Steps | Two | One-pot |
| Typical Yield | 85-95% | 70-90% |
| Reaction Temperature | Reflux (40-80°C) then 0°C to RT | Room Temperature |
| Reaction Time | 4-6 hours | 12-24 hours |
| Reagent Handling | Requires handling of corrosive and moisture-sensitive thionyl chloride. | Reagents are generally solids and easier to handle, though moisture should be excluded. |
| Byproduct Removal | Gaseous byproducts (SO₂, HCl) are easily removed. | Water-soluble byproducts (urea derivative) are removed during workup. |
| Cost-Effectiveness | Generally more cost-effective for large-scale synthesis due to cheaper reagents. | Can be more expensive on a large scale due to the cost of coupling agents. |
Conclusion and Recommendations
Both the acyl chloride route and the EDC/HOBt mediated amidation are effective methods for the synthesis of this compound.
-
The Acyl Chloride Route is a highly reliable and high-yielding method that is particularly well-suited for larger-scale preparations where cost is a primary consideration. The main drawback is the need to handle the corrosive and reactive thionyl chloride.
-
The EDC/HOBt Coupling Method offers the advantage of milder reaction conditions and a more convenient one-pot procedure. This makes it an excellent choice for smaller-scale laboratory synthesis, high-throughput synthesis, and for substrates that may be sensitive to the harsher conditions of the acyl chloride method.
The selection of the optimal method will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment, and the sensitivity of other functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of this compound.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Organic Syntheses. (n.d.). Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [Link]
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Lumi-Camponeschi, G., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-30. [Link]
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Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
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Bofill, J. M., et al. (2003). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. Organic Letters, 5(21), 3875–3878. [Link]
-
A.R.Chopade et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. Ijppr.Human, 19(2), 715-732. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
Ren, J. W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497–7502. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Differentiating 3-Fluoro-2-methylbenzamide from Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of a target molecule and its intermediates is paramount. This guide offers a detailed spectroscopic comparison of 3-Fluoro-2-methylbenzamide, a valuable building block in medicinal chemistry, with its common precursors: 3-Fluoro-2-methylbenzoic acid and 2-methyl-3-nitrobenzoic acid. Understanding the distinct spectral signatures of each compound is crucial for reaction monitoring, quality control, and the unambiguous confirmation of the final product.
This technical guide moves beyond a simple data repository. As Senior Application Scientists, we aim to provide a deeper understanding of the "why" behind the observed spectral features, grounded in the principles of chemical structure and functional group transformations. We will explore how changes in the molecular framework during the synthetic progression manifest in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds through a multi-step pathway, originating from a readily available starting material like 2-methyl-3-nitrobenzoic acid. The transformation involves the reduction of the nitro group, followed by a Sandmeyer-type reaction to introduce the fluorine atom, and finally, amidation of the carboxylic acid. Each of these transformations imparts a significant change in the molecule's electronic and vibrational properties, providing a clear spectroscopic trail.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The following sections detail the characteristic spectroscopic features of this compound and its precursors. The data presented is a synthesis of information from various spectral databases and peer-reviewed literature.
2-Methyl-3-nitrobenzoic Acid: The Starting Point
This precursor is characterized by the presence of a carboxylic acid, a methyl group, and a nitro group on the benzene ring. These functional groups give rise to distinct spectroscopic signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons with characteristic splitting patterns, a singlet for the methyl protons, and a broad singlet for the acidic proton of the carboxylic acid, which may exchange with deuterium in D₂O.
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. The carbon attached to the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, along with characteristic fragmentation patterns including the loss of the hydroxyl group, the nitro group, and carbon monoxide.
| Spectroscopic Data for 2-Methyl-3-nitrobenzoic Acid | |
| ¹H NMR (Predicted) | Aromatic protons (3H, m), Methyl protons (3H, s), Carboxylic acid proton (1H, br s) |
| ¹³C NMR (Predicted) | Aromatic carbons, Methyl carbon, Carbonyl carbon (~168 ppm) |
| IR (cm⁻¹) | ~3000 (br, O-H), ~1700 (s, C=O), ~1530 (s, NO₂ asym), ~1350 (s, NO₂ sym) |
| MS (m/z) | M⁺, [M-OH]⁺, [M-NO₂]⁺, [M-COOH]⁺ |
3-Fluoro-2-methylbenzoic Acid: Introduction of Fluorine
The replacement of the nitro group with a fluorine atom via the Sandmeyer reaction significantly alters the spectroscopic landscape. The high electronegativity and the nuclear spin of fluorine (¹⁹F, I = 1/2) introduce new features, particularly in NMR spectroscopy.
¹H NMR Spectroscopy: The aromatic region will show complex splitting patterns due to proton-fluorine coupling (H-F coupling). The magnitude of these coupling constants (J-values) can help in assigning the positions of the protons relative to the fluorine atom.
¹³C NMR Spectroscopy: The carbon spectrum will exhibit carbon-fluorine coupling (C-F coupling). The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹Jcf), while other carbons will show smaller two-, three-, and four-bond couplings.
¹⁹F NMR Spectroscopy: This is a key technique for fluorinated compounds. The ¹⁹F NMR spectrum of 3-Fluoro-2-methylbenzoic acid will show a single resonance, likely a multiplet due to coupling with neighboring protons.
Infrared (IR) Spectroscopy: The strong absorptions of the nitro group will be absent. A new C-F stretching vibration will appear in the fingerprint region. The carboxylic acid absorptions (O-H and C=O) will remain.
Mass Spectrometry (MS): The molecular ion peak will shift to a lower mass compared to the nitro precursor, reflecting the change in the substituent.
| Spectroscopic Data for 3-Fluoro-2-methylbenzoic Acid | |
| ¹H NMR | Aromatic protons (3H, m with H-F coupling), Methyl protons (3H, s), Carboxylic acid proton (1H, br s)[1] |
| ¹³C NMR | Aromatic carbons (with C-F coupling), Methyl carbon, Carbonyl carbon (~167 ppm)[1] |
| ¹⁹F NMR | Single multiplet |
| IR (cm⁻¹) | ~3000 (br, O-H), ~1700 (s, C=O), ~1250 (s, C-F)[1] |
| MS (m/z) | M⁺, [M-OH]⁺, [M-COOH]⁺[1] |
This compound: The Final Product
The final amidation step converts the carboxylic acid into a primary amide. This transformation is readily identified by the appearance of new signals in the NMR and IR spectra.
¹H NMR Spectroscopy: The broad singlet of the carboxylic acid proton will be replaced by two broad singlets corresponding to the two diastereotopic protons of the -NH₂ group. These signals may also exchange with D₂O.
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in the amide will be slightly different from that in the carboxylic acid, typically appearing at a slightly lower field.
Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid will disappear. Two new N-H stretching bands will appear in the region of 3100-3500 cm⁻¹. The C=O stretch (Amide I band) will be present, and a new N-H bending vibration (Amide II band) will appear around 1640 cm⁻¹.
Mass Spectrometry (MS): The molecular ion peak will be one mass unit lower than the corresponding carboxylic acid due to the replacement of -OH with -NH₂.
| Spectroscopic Data for this compound | |
| ¹H NMR (Predicted) | Aromatic protons (3H, m with H-F coupling), Amide protons (2H, br s), Methyl protons (3H, s) |
| ¹³C NMR (Predicted) | Aromatic carbons (with C-F coupling), Methyl carbon, Carbonyl carbon (~170 ppm) |
| IR (cm⁻¹) (Predicted) | ~3350 & ~3180 (N-H stretch), ~1660 (s, C=O, Amide I), ~1620 (m, N-H bend, Amide II), ~1250 (s, C-F) |
| MS (m/z) (Predicted) | M⁺, [M-NH₂]⁺, [M-CONH₂]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of the compounds discussed. Researchers should always consult specific literature procedures and adhere to all laboratory safety guidelines.
Synthesis of 3-Fluoro-2-methylbenzoic Acid from 2-Methyl-3-aminobenzoic Acid (Sandmeyer Reaction)
This procedure is an adaptation of the classical Sandmeyer reaction.
Caption: Workflow for the Sandmeyer reaction.
Detailed Steps:
-
Dissolve 2-methyl-3-aminobenzoic acid in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization.
-
Slowly warm the reaction mixture to room temperature and then gently heat until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 3-Fluoro-2-methylbenzoic acid.
Synthesis of this compound from 3-Fluoro-2-methylbenzoic Acid
This is a standard amidation procedure.
Sources
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Benzamide-Based Ligands Targeting PARP-1
Welcome to an in-depth exploration of in silico molecular docking, focusing on a comparative analysis of benzamide-based ligands targeting Poly(ADP-ribose) polymerase-1 (PARP-1). This guide is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines. We will move beyond a simple procedural outline, delving into the causality behind experimental choices, ensuring a robust and reproducible workflow.
The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its remarkable versatility stems from its ability to engage in key hydrogen bonding interactions with protein targets. A prime example of its success is in the inhibition of PARP-1, a critical enzyme in the DNA damage repair pathway.[1][2] Overactivation of PARP-1 can lead to cellular depletion of NAD+ and ATP, culminating in cell death. Consequently, PARP-1 inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.[1][2]
This guide will provide a comprehensive, step-by-step protocol for preparing the PARP-1 protein and a series of benzamide-based ligands for docking, executing the docking using the widely-used AutoDock Vina software, and critically analyzing the results. We will emphasize the importance of validating the computational workflow and comparing the in silico predictions with available experimental data to ensure the scientific rigor of our findings.
The In Silico Docking Workflow: A Conceptual Overview
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and an estimation of the binding affinity.[3] The process can be broken down into several key stages, each with critical considerations that can significantly impact the quality of the results.
Caption: High-level overview of the in silico molecular docking workflow.
Methodology Deep Dive: A Self-Validating Protocol
The trustworthiness of any in silico model hinges on its validation. Here, we present a detailed protocol that incorporates self-validating steps to ensure the reliability of our docking results.
Part 1: Protein Preparation
The initial step in any docking experiment is the meticulous preparation of the target protein structure. Raw PDB files often contain experimental artifacts such as water molecules, co-solvents, and multiple conformations, which must be addressed.
Experimental Protocol: Protein Preparation
-
Obtain the Protein Structure: Download the PDB file for PARP-1 complexed with a known benzamide inhibitor. For this guide, we will use PDB ID: 4ZZZ, which contains the approved drug Olaparib.[4] This allows us to perform redocking as a validation step.
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer.[5][6]
-
Remove all water molecules. While some water molecules can be critical for ligand binding, for a standard docking protocol, they are typically removed to simplify the system.[6]
-
Remove any co-solvents or ions not essential for binding.
-
If the protein is a multimer, retain only the chain that contains the binding site of interest. For 4ZZZ, chain A is typically used.
-
-
Prepare the Protein for Docking (Using AutoDock Tools):
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.[9]
-
Assign Kollman charges, which are a standard charge model for proteins in AutoDock.[8]
-
Save the prepared protein in the PDBQT file format. The PDBQT format is a PDB file with added information on charge (Q) and atom type (T).[10]
Part 2: Ligand Preparation
Proper ligand preparation is equally critical. This involves generating 3D coordinates, assigning correct protonation states, and defining rotatable bonds.
Experimental Protocol: Ligand Preparation
-
Obtain Ligand Structures: For our comparison, we will use Olaparib (the co-crystallized ligand) and two other hypothetical benzamide-based ligands (Ligand A and Ligand B). Ligand structures can be obtained from databases like PubChem or ZINC, or sketched using software like ChemDraw.[11] For this guide, we will assume we have the 2D structures.
-
Generate 3D Conformations and Prepare for Docking:
-
Convert the 2D structures (e.g., in SDF or SMILES format) to 3D. Tools like Open Babel can be used for this conversion, which also helps in generating an initial low-energy conformation.[12][13]
-
Load the 3D ligand structures into AutoDock Tools.
-
ADT will automatically detect the root and rotatable bonds, which define the conformational flexibility of the ligand during docking.
-
Save each prepared ligand in the PDBQT format.
-
Part 3: The Docking Simulation
With the protein and ligands prepared, we can now proceed with the docking simulation using AutoDock Vina. A key step here is defining the search space, or "grid box," within which Vina will attempt to dock the ligands.
Experimental Protocol: Docking with AutoDock Vina
-
Define the Grid Box:
-
In ADT, load the prepared protein PDBQT file.
-
To define the binding site, you can select the co-crystallized ligand (Olaparib in this case) and use the "Grid Box" tool to create a box that encompasses it. A buffer of a few angstroms around the ligand is recommended.[10]
-
Note the coordinates of the center of the box and its dimensions (x, y, z). These will be used in the Vina configuration file.
-
-
Create the Vina Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and grid parameters.[14] An example is shown below:
-
-
Run AutoDock Vina:
-
Execute Vina from the command line, pointing to the configuration file:[15]
-
-
Redocking for Validation: As a critical validation step, perform a docking run with the co-crystallized ligand (Olaparib). A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically under 2.0 Å.[16][17]
Comparative Analysis of Docking Results
The output of a Vina run includes a PDBQT file with the docked poses and a log file containing the binding affinities for each pose. A thorough analysis involves examining both the quantitative scores and the qualitative interactions.
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[18]
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM)[1] | Key Interacting Residues (Predicted) |
| Olaparib (Redocked) | -9.8 | 5 | Gly863, Ser904, Tyr907 |
| Ligand A | -8.5 | 50 | Gly863, Tyr907 |
| Ligand B | -7.2 | 250 | Gly863 |
Note: The binding affinities and interacting residues for Ligand A and B are illustrative examples for the purpose of this guide.
Qualitative Analysis: Visualizing the Binding Modes
Visual inspection of the docked poses is crucial for understanding the specific interactions that contribute to binding.[18] This can be done using PyMOL, Chimera, or Discovery Studio. Key interactions to look for include:
-
Hydrogen Bonds: These are critical for the specificity of ligand binding.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Stacking: Interactions between aromatic rings.
The benzamide moiety of PARP-1 inhibitors typically forms crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the enzyme's active site.[19] The rest of the molecule then occupies the rest of the binding pocket, forming additional interactions.
Caption: Key molecular interactions between a benzamide ligand and PARP-1.
Trustworthiness and Authoritative Grounding
The validity of in silico predictions must always be contextualized with experimental data.[20][21] Our protocol incorporates a redocking step, which serves as an internal validation of the docking parameters. An RMSD value below 2.0 Å between the docked pose of Olaparib and its crystal structure conformation would give us confidence in our setup.
Furthermore, comparing the trend in predicted binding affinities with experimental data (like IC50 values) for a series of compounds provides external validation. While a perfect correlation is not always expected due to the approximations in scoring functions, a general agreement (i.e., more potent compounds having better docking scores) strengthens the predictive power of the model. Discrepancies can also be informative, suggesting that the computational model may not be capturing all the physics of the binding event, such as the role of water molecules or protein flexibility.
Conclusion
In silico molecular docking is a powerful tool in the drug discovery arsenal, enabling the rapid screening of virtual libraries and the generation of hypotheses about ligand-protein interactions. This guide has provided a comprehensive and self-validating workflow for the comparative analysis of benzamide-based ligands against PARP-1. By understanding the principles behind each step, from protein preparation to results analysis, researchers can generate more reliable and insightful computational data. Always remember that computational predictions are a guide, and experimental validation remains the gold standard in drug discovery.
References
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]
-
MDPI. (2022, April 14). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. [Link]
-
YouTube. (2025, August 11). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking![Link]
-
Future Medicine. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]
-
ResearchGate. (2025, August 6). (PDF) Molecular docking studies of designed benzamide derivatives as histone deacetylase2 inhibitors. [Link]
-
YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. [Link]
-
CD ComputaBio. Analysis and Mapping of Molecular Docking Results. [Link]
-
Eagon Research Group. Vina Docking Tutorial. [Link]
-
Acta Physico-Chimica Sinica. Docking Study of HDAC Implication for Benzamide Inhibitors Binding Mode. [Link]
-
Springer. (2022, February 10). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds. [Link]
-
YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
-
Taylor & Francis Online. (2022, February 10). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. [Link]
-
PubMed. (2022, December 5). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. [Link]
-
Kaggle. Protein And Ligand Preparation For Docking By Vina. [Link]
-
AutoDock. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
PubMed. (2023, March 2). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. [Link]
-
ResearchGate. (2020, November 23). How is a docking result validated?[Link]
-
YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
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A Researcher's Guide to Differentiating Fluorinated Benzamide Isomers: A Head-to-Head Comparison
In the realm of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy for enhancing pharmacological properties.[1][2][3] The benzamide scaffold, a common motif in numerous approved drugs, is frequently subjected to fluorination to improve metabolic stability, binding affinity, and membrane permeability.[1][2][3] However, the precise placement of the fluorine atom on the aromatic ring is a critical decision, as different constitutional isomers can exhibit vastly different biological and physicochemical profiles.[4][5]
This guide provides a comprehensive head-to-head comparison of ortho-, meta-, and para-fluorinated benzamide isomers. It is designed for researchers, scientists, and drug development professionals to underscore the importance of isomeric purity and to provide the experimental basis for informed decision-making in drug discovery projects.
The Power of Fluorine: More Than Just a Halogen
The unique properties of the fluorine atom are central to its utility in drug design. Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond can confer several advantages to a parent molecule:[3]
-
Enhanced Metabolic Stability: The C-F bond is significantly more stable to oxidative metabolism compared to a C-H bond, often blocking sites of metabolic attack and increasing a drug's half-life.[1][3][6]
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall lipophilicity, which in turn affects solubility, absorption, and distribution.[1][6]
-
Improved Binding Affinity: The polarized C-F bond can participate in favorable interactions with protein targets, including hydrogen bonds and dipolar interactions, leading to enhanced potency and selectivity.[1][3]
These benefits, however, are highly dependent on the fluorine atom's position on the benzamide ring.
Isomeric Showdown: Ortho vs. Meta vs. Para
The electronic and steric environment of each fluorinated benzamide isomer is unique, leading to distinct properties that can be experimentally verified.
Comparative Physicochemical Properties
The location of the fluorine substituent directly impacts the molecule's electron distribution, polarity, and intermolecular interactions.
| Property | Ortho-Fluoro Benzamide | Meta-Fluoro Benzamide | Para-Fluoro Benzamide | Rationale |
| Melting Point | Generally lower | Intermediate | Generally higher | The symmetrical nature of the para isomer often allows for more efficient crystal packing, leading to a higher melting point.[7] |
| Lipophilicity (LogP) | Variable | Higher | Highest | The para-isomer typically exhibits the greatest lipophilicity. The ortho-isomer's lipophilicity can be reduced due to potential intramolecular hydrogen bonding between the fluorine and the amide proton.[8] |
| Acidity (pKa of Amide N-H) | Higher | Lower | Lower | The electron-withdrawing effects of fluorine increase the acidity of the amide proton, an effect that is generally more pronounced from the meta and para positions.[6] |
Experimental Workflow for Isomer Synthesis and Characterization
The unambiguous synthesis and characterization of each isomer are fundamental to any comparative study.
Figure 1. A standard workflow for the synthesis, purification, and characterization of fluorinated benzamide isomers.
Step-by-Step Experimental Protocol:
-
Synthesis of Fluorinated Benzamides: A substituted benzoic acid can be reacted with piperidine, morpholine, or pyrrolidine to synthesize a series of benzamide derivatives.[9]
-
Purification: The crude product is typically purified by recrystallization or column chromatography to isolate the desired isomer.[9]
-
Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the fluorine's presence and its specific chemical environment, as each isomer will have a distinct chemical shift.[10][11][12][13][14]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
-
X-ray Crystallography: Provides unambiguous proof of the isomeric structure and reveals details about the crystal packing.[9][15][16]
-
Biological Activity: The Decisive Factor
The subtle structural differences between fluorinated benzamide isomers can translate into significant variations in their biological activity. This is often due to the specific interactions—or lack thereof—within the target protein's binding pocket.
Consider a hypothetical scenario where these isomers are tested as inhibitors of a specific enzyme.
Figure 2. A conceptual diagram illustrating the differential binding of fluorinated benzamide isomers in a hypothetical enzyme active site.
Comparative Biological Data (Hypothetical):
| Isomer | Enzyme Inhibition (IC₅₀) | Cellular Activity (EC₅₀) | Rationale for Activity |
| Ortho-Fluoro | > 50 µM | > 50 µM | The ortho-fluorine may cause steric clashes with amino acid residues in the active site, preventing optimal binding.[17] |
| Meta-Fluoro | 5 µM | 10 µM | The meta-fluorine may form a favorable polar interaction with a specific residue, leading to moderate inhibitory activity. |
| Para-Fluoro | 0.1 µM | 0.5 µM | The para-fluorine may fit into a hydrophobic pocket, enhancing binding affinity through favorable van der Waals interactions, resulting in high potency.[1] |
This hypothetical data illustrates that the biological outcome is intricately linked to the structure-activity relationship (SAR).[18][19][20] A comprehensive SAR study is therefore essential in any drug discovery campaign involving fluorinated compounds.
Concluding Remarks for the Practicing Scientist
The choice of where to install a fluorine atom on a benzamide core is a critical decision that can profoundly impact the trajectory of a drug discovery project. This guide has highlighted that ortho-, meta-, and para-isomers are distinct chemical entities with unique physicochemical and biological properties. A thorough experimental evaluation, including unambiguous synthesis, rigorous characterization, and comparative biological testing, is paramount. As researchers, we must move beyond treating these isomers as interchangeable and instead leverage their distinct properties to fine-tune our drug candidates for optimal performance.
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A Researcher's Guide to the Reproducible Synthesis of 3-Fluoro-2-methylbenzamide
Introduction
3-Fluoro-2-methylbenzamide is a substituted aromatic amide that holds potential as a building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the ortho-methyl and meta-fluoro substitution pattern presents a unique scaffold for further chemical elaboration.
Despite its potential utility, a survey of the scientific literature reveals a lack of standardized, high-yield, and rigorously documented methods for its synthesis. This guide provides a comparative analysis of plausible synthetic strategies for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each proposed route, offer detailed experimental protocols derived from established methodologies for analogous transformations, and critically evaluate the reproducibility and scalability of each approach.
Comparative Overview of Synthetic Strategies
The synthesis of this compound fundamentally requires the construction of the 3-fluoro-2-methylbenzoyl core followed by the installation of the primary amide. We have identified three primary synthetic routes starting from commercially available precursors. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and potential for side products.
| Parameter | Route A: Oxidation & Amidation | Route B: Sandmeyer Reaction | Route C: Grignard Carboxylation |
| Starting Material | 3-Fluoro-2-methylbenzaldehyde | 2-Amino-3-fluorotoluene | 1-Bromo-3-fluoro-2-methylbenzene |
| Number of Steps | 2 | 2 | 2 |
| Key Intermediate | 3-Fluoro-2-methylbenzoic acid | 3-Fluoro-2-methylbenzonitrile | 3-Fluoro-2-methylbenzoic acid |
| Potential Yield | Good to Excellent | Moderate to Good | Good |
| Scalability | Good | Moderate (diazonium salts can be unstable) | Good |
| Key Challenges | Potential for over-oxidation or incomplete reaction. | Handling of potentially unstable diazonium salts; use of cyanide. | Formation of the Grignard reagent can be sensitive to moisture. |
| Overall Recommendation | Most Recommended | Feasible, but requires caution. | A strong alternative to Route A. |
Detailed Analysis of Synthetic Routes
Route A: Oxidation of 3-Fluoro-2-methylbenzaldehyde and Subsequent Amidation
This is arguably the most direct and reliable route, leveraging the commercially available 3-fluoro-2-methylbenzaldehyde. The strategy involves a two-step process: the oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation.
Caption: Synthetic pathway for Route A.
Step A1: Oxidation of 3-Fluoro-2-methylbenzaldehyde
The oxidation of an aldehyde to a carboxylic acid is a fundamental and generally high-yielding transformation in organic synthesis. For this specific substrate, a robust method involves the use of potassium permanganate (KMnO₄) under phase-transfer catalysis (PTC) conditions. The phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase where the aldehyde is dissolved, allowing the reaction to proceed smoothly at moderate temperatures[1]. This method avoids the need for harsh reaction conditions and often results in a clean product with high yield[1].
Step A2: Amidation of 3-Fluoro-2-methylbenzoic acid
Once the key intermediate, 3-fluoro-2-methylbenzoic acid, is obtained, it can be converted to the target amide through several reliable methods.
-
Method 1 (Two-Step): Activation to Acyl Chloride. The carboxylic acid can be activated by converting it to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is typically not isolated but is reacted in situ with an ammonia source (e.g., aqueous ammonia or ammonia gas) to form the primary amide. This is a classic and generally high-yielding approach[2].
-
Method 2 (One-Step): Direct Amidation. Recent advances in catalysis have enabled the direct coupling of carboxylic acids and amines. While various coupling agents (e.g., HATU, EDC) are available, a potentially more atom-economical approach involves the use of a Lewis acid catalyst. For instance, titanium(IV) fluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene, providing good to excellent yields[3]. This method avoids the generation of stoichiometric waste associated with coupling agents or the handling of corrosive chlorinating agents.
Route B: Sandmeyer Reaction of 2-Amino-3-fluorotoluene
This route begins with an aromatic amine and utilizes the classic Sandmeyer reaction to introduce the carbon functionality required for the amide group.
Caption: Synthetic pathway for Route B.
Step B1: Sandmeyer Cyanation
The Sandmeyer reaction is a powerful tool for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate[4][5][6]. In this step, 2-amino-3-fluorotoluene would first be diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution to yield 3-fluoro-2-methylbenzonitrile. The main challenge of this step is the potential instability of the diazonium salt, which requires careful temperature control.
Step B2: Partial Hydrolysis of the Nitrile
The conversion of the nitrile intermediate to the primary amide can be achieved through partial hydrolysis. This is often accomplished using hydrogen peroxide in a basic medium (e.g., NaOH or KOH). Careful control of reaction conditions is necessary to prevent complete hydrolysis to the carboxylic acid.
Route C: Grignard Carboxylation of 1-Bromo-3-fluoro-2-methylbenzene
This route employs organometallic chemistry to form the C-C bond of the carboxylic acid intermediate. It is a robust and widely used method for the synthesis of benzoic acids.
Caption: Synthetic pathway for Route C.
Step C1: Grignard Reagent Formation and Carboxylation
The first step involves the formation of a Grignard reagent by reacting 1-bromo-3-fluoro-2-methylbenzene with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF)[7]. The successful formation of the Grignard reagent is highly sensitive to moisture and requires rigorously dry glassware and solvents. The resulting organomagnesium compound is then quenched by pouring it over solid carbon dioxide (dry ice), which acts as the electrophile[8]. An acidic workup protonates the resulting carboxylate salt to yield 3-fluoro-2-methylbenzoic acid[8].
Step C2: Amidation
This step is identical to Step A2 in Route A, where the synthesized 3-fluoro-2-methylbenzoic acid is converted to the final product, this compound.
Experimental Protocols
The following protocols are detailed for Route A, which is recommended as the most reproducible and straightforward approach based on the high reliability of the individual transformations and the commercial availability of the starting material.
Protocol A1: Synthesis of 3-Fluoro-2-methylbenzoic acid via Oxidation
Adapted from the phase-transfer catalyzed oxidation of benzaldehydes[1].
Materials:
-
3-Fluoro-2-methylbenzaldehyde (1.0 eq)
-
Potassium permanganate (KMnO₄) (0.7 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-methylbenzaldehyde and toluene (approx. 10 mL per gram of aldehyde).
-
In a separate beaker, dissolve potassium permanganate and tetrabutylammonium bromide in deionized water (approx. 10 mL per gram of KMnO₄).
-
Add the aqueous permanganate solution to the stirred toluene solution of the aldehyde.
-
Heat the biphasic mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bisulfite portion-wise until the brown manganese dioxide precipitate dissolves and the mixture becomes colorless.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with deionized water.
-
Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-fluoro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white solid.
Protocol A2 (Method 1): Synthesis of this compound via Acyl Chloride
Adapted from standard procedures for benzoyl chloride formation and amidation[2].
Materials:
-
3-Fluoro-2-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Deionized water
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoro-2-methylbenzoic acid and anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride to the stirred solution at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2-3 hours. The reaction completion can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. This will yield the crude 3-fluoro-2-methylbenzoyl chloride, which should be used immediately in the next step.
-
Cool the crude acyl chloride in an ice bath (0 °C).
-
Slowly and carefully add concentrated ammonium hydroxide solution dropwise to the stirred acyl chloride. A white precipitate of the amide will form.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Dry the product under vacuum to afford this compound as a white solid. Purity can be assessed by melting point and NMR spectroscopy.
Conclusion
While several synthetic routes to this compound are plausible, the two-step sequence commencing from 3-fluoro-2-methylbenzaldehyde (Route A) stands out as the most practical and reproducible for a typical laboratory setting. This pathway involves two high-yielding and well-understood transformations: the oxidation of an aldehyde and the amidation of a carboxylic acid. The starting material is readily available, and the reaction conditions are scalable and do not require the handling of highly toxic or unstable intermediates like those in the Sandmeyer route. The Grignard-based approach (Route C) is also a very strong and viable alternative, contingent on the relative cost and availability of the starting bromo-aromatic compound. By providing detailed, adaptable protocols, this guide aims to equip researchers with the necessary tools to reliably synthesize this compound for their research and development endeavors.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Wang, J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Retrieved from [Link]
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Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of 3-Fluoro-2-methylbenzoic Acid in Organic Synthesis and Materials Science. Retrieved from [Link]
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Ozerskaya, P., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]
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Ghorai, P., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. Retrieved from [Link]
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Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology. Retrieved from [Link]
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Tskhovrebov, A. G., et al. (2021). Direct amidation of acid fluorides using germanium amides. The Royal Society of Chemistry. Retrieved from [Link]
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Chegg. (2015). 1) This experiment involves the formation of a Grignard reagent from 1-bromo-4-fluorobenzene. Retrieved from [Link]
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Kim, J., et al. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. Retrieved from [Link]
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Comparative Analysis of the Metabolic Stability of Halogenated Benzamides: A Guide for Drug Development Professionals
<
Introduction: The Strategic Role of Halogenation in Benzamide Drug Candidates
Benzamides represent a versatile scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. The strategic introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—into the benzamide framework is a widely employed tactic to modulate a molecule's physicochemical and pharmacological properties.[1] Halogenation can profoundly influence a compound's lipophilicity, binding affinity, and, critically, its metabolic stability.[1][2][3] An optimal metabolic profile is paramount for a successful drug candidate, ensuring sufficient systemic exposure and an appropriate half-life. This guide provides a comparative analysis of the metabolic stability of halogenated benzamides, offering insights into the underlying mechanisms and presenting robust experimental protocols for their evaluation.
The rationale for introducing halogens often stems from a need to block metabolically labile sites.[4] The carbon-halogen bond, particularly the carbon-fluorine bond, is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[2][3] This "metabolic shielding" can prevent rapid degradation, thereby enhancing a drug's bioavailability and duration of action.[3] This guide will delve into the nuances of how different halogens and their positions on the benzamide ring impact metabolic fate, supported by experimental data and detailed methodologies.
Understanding the Metabolic Landscape of Halogenated Benzamides
The metabolism of halogenated benzamides is a complex interplay of Phase I and Phase II enzymatic reactions, primarily occurring in the liver.[5][6] Understanding these pathways is crucial for predicting a compound's pharmacokinetic profile and potential for drug-drug interactions.
Key Metabolic Pathways
-
Oxidative Metabolism (Phase I): This is predominantly mediated by CYP enzymes and is often the initial and rate-limiting step in the clearance of many drugs.[7] For halogenated benzamides, key oxidative reactions include:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl side chains. Halogenation can influence the position and rate of hydroxylation. For instance, a fluorine atom can block a potential site of hydroxylation.[3]
-
N-dealkylation: Removal of an alkyl group from the amide nitrogen.
-
Oxidative Dehalogenation: This process, more common with larger halogens like chlorine and bromine, involves the hydroxylation of a halogenated carbon, which can lead to an unstable intermediate that eliminates the halogen.[8]
-
-
Reductive Metabolism (Phase I): Under certain conditions, particularly in hypoxic environments, CYP enzymes can catalyze reductive reactions.[9] Reductive dehalogenation, the removal of a halogen atom, can occur, especially with compounds containing nitro or azo groups, though it is a less common pathway for many benzamides.[9][10]
-
Conjugation (Phase II): Following Phase I metabolism, the introduced functional groups (e.g., hydroxyl groups) can be conjugated with endogenous molecules like glucuronic acid (by UGTs) or sulfate (by SULTs) to increase water solubility and facilitate excretion.[11]
The interplay between these pathways determines the overall metabolic stability of a halogenated benzamide.
The Influence of Halogen Type and Position
The specific halogen and its placement on the benzamide scaffold are critical determinants of metabolic stability.
-
Fluorine: Due to the strength of the C-F bond, fluorine is often introduced to block sites of metabolism.[2][3][4] Its small size means it generally doesn't cause significant steric hindrance, allowing the molecule to retain its binding affinity for the target.[2][12] Fluorine's high electronegativity can also alter the electronic properties of the molecule, potentially influencing enzyme-substrate interactions.[2]
-
Chlorine and Bromine: These larger halogens can also block metabolic sites. However, their influence on lipophilicity is more pronounced than that of fluorine.[13] While this can sometimes enhance membrane permeability, it may also lead to increased non-specific binding. The C-Cl and C-Br bonds are weaker than the C-F bond, making them more susceptible to metabolic cleavage, including reductive dehalogenation.[14]
-
Positional Effects: The position of the halogen on the aromatic ring is crucial. Substitution at a position known to be a "metabolic soft spot" is a common strategy to enhance stability. Conversely, placing a halogen at a position that hinders binding to the target protein would be detrimental.
Experimental Evaluation of Metabolic Stability
A robust and systematic experimental approach is essential to accurately assess and compare the metabolic stability of halogenated benzamides. The following in vitro assays are fundamental in early drug discovery.[15]
Liver Microsomal Stability Assay
This high-throughput assay is a primary screen to evaluate Phase I metabolism, particularly by CYP enzymes.[11][16] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[17][18]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of halogenated benzamides in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)[19]
-
Test compounds (halogenated benzamides) and positive controls (e.g., propranolol, verapamil)[11]
-
Phosphate buffer (pH 7.4)[11]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][19]
-
Acetonitrile (or other suitable organic solvent) for reaction termination[11]
-
96-well plates, incubator, centrifuge[11]
-
LC-MS/MS system for analysis[19]
Procedure:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent like DMSO.[11]
-
In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.[11][20]
-
Centrifuge the plate to precipitate the proteins.[11]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11]
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL)
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors within an intact cell system.[5][6][21]
Experimental Protocol: Hepatocyte Stability Assay
Objective: To evaluate the overall metabolic stability of halogenated benzamides in a system that includes both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)[11]
-
Hepatocyte culture medium[11]
-
Test compounds and positive controls
-
Acetonitrile for reaction termination[11]
-
96-well plates, CO2 incubator, centrifuge[11]
-
LC-MS/MS system[11]
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.[11]
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound or positive control to the wells.
-
Incubate the plate at 37°C in a humidified CO2 incubator.[11]
-
At specified time points, collect aliquots and terminate the reaction with cold acetonitrile.[11]
-
Process the samples as described in the microsomal stability assay protocol.
-
Analyze the samples by LC-MS/MS to quantify the parent compound.[11]
Data Analysis: Data analysis is similar to the microsomal stability assay to determine t½ and CLint.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and interpretation of results.
Caption: Potential metabolic pathways of benzamides and the influence of halogenation.
Conclusion and Future Perspectives
The strategic incorporation of halogens is a powerful tool for enhancing the metabolic stability of benzamide-based drug candidates. Fluorine, in particular, is highly effective at blocking metabolically labile sites due to the strength of the C-F bond. However, the choice of halogen and its position must be carefully considered in the context of the overall pharmacological profile, including target affinity and potential off-target effects.
The in vitro assays detailed in this guide, namely the liver microsomal and hepatocyte stability assays, are indispensable tools in the drug discovery process. They provide critical data for rank-ordering compounds and making informed decisions about which candidates to advance. [15]By systematically evaluating the metabolic stability of halogenated benzamides, researchers can optimize their drug design strategies and increase the likelihood of developing safe and effective medicines. Future work in this area will likely focus on more sophisticated in silico models to predict metabolic fate with greater accuracy, further streamlining the drug development pipeline.
References
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- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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- Role of Fluorine in Drug Design and Drug Action.
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- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
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- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
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- Enhancing the Metabolic Stability of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
- Phase I Reactions: Reductive Reactions. JoVE.
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PubMed Central.
- Drug Metabolism. Chemistry LibreTexts.
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- Microsomal Stability Assay Protocol. AxisPharm.
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- How to Conduct an In Vitro Metabolic Stability Study. BioIVT.
- Metabolic Stability Assay Services. BioIVT.
- Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremedi
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
- Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Comput
- Metabolic Stability Assay.
- Microsomal Stability Assay. MTTlab.
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A Researcher's Guide to Validating the Mechanism of Action for 3-Fluoro-2-methylbenzamide Derivatives as Novel PARP Inhibitors
This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a promising class of compounds: 3-Fluoro-2-methylbenzamide derivatives. For the purpose of this guide, we will focus on a representative molecule, which we will call FMB-1 , and hypothesize its primary MoA as the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[1]
The benzamide scaffold is a well-established pharmacophore for PARP inhibition, effectively mimicking the nicotinamide portion of PARP's natural substrate, NAD+.[2] The strategic inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making fluorinated benzamides an attractive avenue for drug discovery.[3][4][5]
Part 1: The Strategic Workflow for MoA Validation
A robust MoA validation follows a multi-level interrogation strategy, moving from broad biochemical activity to specific, in-cell target engagement and finally to functional cellular outcomes. Simply demonstrating enzyme inhibition in a test tube is insufficient; we must prove that the molecule engages its intended target in the complex cellular milieu and elicits the expected downstream biological response.
Here, we present a self-validating workflow designed to build a comprehensive evidence package for FMB-1 as a PARP inhibitor.
Caption: A multi-level workflow for validating the MoA of a putative PARP inhibitor.
Part 2: Experimental Protocols & Data Interpretation
Level 1: Foundational Biochemical Characterization
The initial step is to confirm that FMB-1 directly inhibits the enzymatic activity of our primary target, PARP1, in a purified system. This establishes the foundational potency and characteristics of the molecule.
This assay quantifies the concentration of FMB-1 required to inhibit 50% of PARP1 enzymatic activity.
-
Principle: A colorimetric or fluorescent assay measuring the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) chains on a histone substrate.
-
Methodology:
-
Coat a 96-well plate with histones.
-
Add recombinant human PARP1 enzyme to each well.
-
Introduce a serial dilution of FMB-1, a known PARP inhibitor (e.g., Olaparib) as a positive control, a non-fluorinated analog (2-methylbenzamide), and a vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and wash the wells.
-
Add Streptavidin-HRP (which binds to the biotinylated PAR chains).
-
Add HRP substrate (e.g., TMB) and measure the absorbance or fluorescence.
-
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.
Understanding how FMB-1 inhibits PARP1 (e.g., competitive, non-competitive) is crucial for structure-activity relationship (SAR) studies and provides deeper mechanistic insight.[6]
-
Principle: Measure the initial reaction rates at various concentrations of both the substrate (NAD+) and the inhibitor (FMB-1).
-
Methodology:
-
Perform the PARP1 inhibition assay as described above.
-
Use a matrix of conditions with at least five concentrations of NAD+ spanning its Michaelis-Menten constant (Km) and at least five concentrations of FMB-1 spanning its IC50.[5]
-
Measure the initial velocity of the reaction for each condition.
-
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases). This is the expected mode for a nicotinamide-mimicking benzamide.
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
| Compound | IC50 (nM) for PARP1 | Mode of Inhibition (vs. NAD+) | Notes |
| FMB-1 | 15 | Competitive | Potent inhibition, consistent with binding to the nicotinamide pocket. |
| Olaparib (Control) | 5 | Competitive | Benchmark for potency. |
| 2-methylbenzamide | 850 | Competitive | Demonstrates the significant potency contribution of the 3-fluoro substituent. |
| Kinase Inhibitor X | >10,000 | N/A | Demonstrates target specificity. |
Level 2: Proving On-Target Activity in a Cellular Context
Biochemical success must be translated to the cellular environment. These experiments validate that FMB-1 engages PARP1 inside living cells and inhibits its function.
CETSA is a powerful method to confirm direct binding of a ligand to its target protein in intact cells.[7] Ligand binding typically stabilizes the target protein against heat-induced denaturation.
-
Principle: Treat cells with the compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble (non-denatured) target protein remaining.
-
Methodology:
-
Culture a relevant cell line (e.g., HeLa) and treat with FMB-1 (at ~100x IC50) or vehicle for 1-2 hours.
-
Harvest cells and resuspend in a buffered solution.
-
Divide the cell suspension into aliquots and heat each to a different temperature (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for PARP1.
-
-
Data Analysis: A positive result is a shift in the melting curve to higher temperatures for the FMB-1-treated cells compared to the vehicle control, indicating stabilization of PARP1 by direct binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
This assay directly measures the product of PARP activity (PAR chains) in cells following DNA damage, providing functional evidence of target inhibition.
-
Principle: Induce DNA damage to activate PARP, then treat with the inhibitor and measure the resulting levels of PARylation by Western blot.
-
Methodology:
-
Plate cells (e.g., MCF-7) and allow them to adhere.
-
Pre-treat cells for 1 hour with various concentrations of FMB-1, Olaparib, or vehicle.
-
Induce DNA damage by treating with a DNA alkylating agent like methyl methanesulfonate (MMS) for 15 minutes.
-
Immediately lyse the cells and prepare protein lysates.
-
Run lysates on an SDS-PAGE gel and perform a Western blot using an antibody that recognizes PAR chains.
-
-
Data Analysis: A dose-dependent reduction in the PAR signal in FMB-1-treated cells compared to the vehicle control (in the presence of MMS) confirms functional inhibition of PARP activity in the cell.
Level 3: Confirming the Phenotypic Mechanism of Action
The final validation step is to demonstrate that inhibiting the target with FMB-1 leads to the expected cellular phenotype. For PARP inhibitors, this is the potentiation of DNA damage and synthetic lethality in specific genetic contexts.
Inhibition of PARP prevents the repair of single-strand breaks, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DSBs.
-
Principle: Use immunofluorescence to visualize and quantify the formation of γH2AX foci in the nucleus of cells treated with a DNA damaging agent and the PARP inhibitor.
-
Methodology:
-
Grow cells on coverslips and treat with a low dose of a DNA damaging agent (e.g., MMS or topotecan) with or without FMB-1.
-
Incubate for several hours to allow for the conversion of single-strand breaks to DSBs.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Image the cells using fluorescence microscopy and quantify the number of γH2AX foci per nucleus.
-
-
Data Analysis: A significant increase in the number and intensity of γH2AX foci in cells co-treated with the damaging agent and FMB-1, compared to the damaging agent alone, demonstrates that FMB-1 prevents DNA repair and leads to the accumulation of DSBs.
The hallmark of clinically successful PARP inhibitors is their ability to selectively kill cancer cells that have defects in other DNA repair pathways, particularly those involving the BRCA1 or BRCA2 genes.[1]
-
Principle: Compare the viability of BRCA-deficient cells versus their BRCA-proficient (wild-type) counterparts when treated with the PARP inhibitor. The inhibitor should be significantly more toxic to the BRCA-deficient cells.
-
Methodology:
-
Use a matched pair of cell lines, such as DLD-1 BRCA2-/- (deficient) and DLD-1 BRCA2+/+ (wild-type).
-
Plate both cell lines and treat with a range of concentrations of FMB-1 or Olaparib.
-
Incubate for 5-7 days to allow for multiple cell divisions.
-
Measure cell viability using a standard assay (e.g., CellTiter-Glo® or crystal violet staining).
-
-
Data Analysis: Plot cell viability versus drug concentration for both cell lines. A potent synthetic lethal effect is demonstrated by a significantly lower IC50 value for FMB-1 in the BRCA2-deficient cell line compared to the wild-type line.
| Compound | IC50 (nM) in DLD-1 BRCA2+/+ | IC50 (nM) in DLD-1 BRCA2-/- | Selectivity Index (WT/KO) |
| FMB-1 | 2,500 | 25 | 100 |
| Olaparib (Control) | 1,800 | 10 | 180 |
| Doxorubicin (Control) | 50 | 45 | ~1 |
Conclusion
By following this logical, multi-tiered validation strategy, researchers can build a robust and compelling case for the mechanism of action of this compound derivatives. The combination of biochemical characterization, direct confirmation of cellular target engagement, and observation of the expected functional cellular outcomes provides the necessary scientific rigor for advancing a compound through the drug discovery pipeline. The comparative data against known standards and structural analogs, as outlined, is critical for establishing not only the mechanism but also the potential advantages of this specific chemical series.
References
- Benchchem. Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X".
- Research and Reviews. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024).
- Creative Enzymes. Experimental Activity Validation of Inhibitors. (2025).
- NIH. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- UCL. Target Identification and Validation (Small Molecules).
- ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. (2020).
- YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. (2021).
- Benchchem. Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry.
- PMC - NIH. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- PMC - NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed Central. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024).
- ResearchGate. How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?. (2022).
- NCBI - NIH. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012).
- BioNinja. Enzyme Inhibition.
- PMC - NIH. Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-methylbenzamide
As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical within our laboratories does not end upon the successful completion of an experiment. Responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 3-Fluoro-2-methylbenzamide, grounded in established safety protocols and an understanding of chemical reactivity. The core principle is that a disposal plan must be in place before any procedure begins.[1]
Section 1: Hazard Assessment & Waste Characterization
Proper disposal is impossible without first understanding the material's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 886502-05-2) is not always readily available, we can infer its hazard profile from analogous structures like 3-Fluoro-5-methylbenzamide and the parent compound, benzamide.[2] This process of hazard assessment by chemical analogy is a standard practice in chemical safety.
Based on these related compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] However, the most critical characteristic for disposal is its chemical classification.
Key Classification: Halogenated Organic Compound
The presence of a fluorine atom firmly places this compound in the category of halogenated organic compounds.[3][4][5] This is the single most important factor determining its disposal pathway, as halogenated and non-halogenated waste streams are managed very differently due to incineration requirements and potential environmental impact.[4][5]
| Anticipated Hazard | Source of Concern & Rationale | Immediate Precaution |
| Skin Irritation | Benzamide and fluorinated aromatic structures can cause skin irritation upon contact.[2] | Wear appropriate nitrile gloves and a lab coat. Ensure no skin is exposed.[3] |
| Serious Eye Irritation | As with many powdered or crystalline organic compounds, it can cause significant eye irritation.[2] | Always wear chemical safety goggles or a face shield.[3] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[2] | Handle only in a well-ventilated area or, preferably, within a chemical fume hood.[3] |
| Potential Systemic Toxicity | The parent compound, benzamide, is listed as harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not discharge to any sewer or drain.[3][6] |
Section 2: The Cornerstone of Chemical Disposal: Waste Segregation
The fundamental rule of hazardous waste management is rigorous segregation. Commingling incompatible waste streams can lead to dangerous chemical reactions, compromise disposal pathways, and significantly increase disposal costs.[4][7][8] The primary reason for separating halogenated from non-halogenated waste is the disposal method; halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts, a process distinct from the fuel blending often used for non-halogenated solvents.[1][5]
Caption: Waste segregation is the first and most critical step.
Section 3: On-Site Accumulation Protocol: The Satellite Accumulation Area (SAA)
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][9] This area must be under the control of the laboratory personnel generating the waste.
Experimental Protocol: Waste Accumulation
-
Container Selection:
-
Container Labeling:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[4]
-
At a minimum, the label must include:
-
-
Accumulation Procedure:
-
Place the labeled container in a designated SAA, ideally within a secondary containment bin to mitigate spills.[10]
-
Add waste to the container as needed.
-
Crucially, the container must be kept closed at all times except when actively adding waste. [6][9][10] This is a primary EPA requirement to prevent the release of vapors.[11]
-
-
Requesting Pickup:
Section 4: Disposal Pathways for Different Waste Forms
The physical form of the waste dictates the specific handling procedure. The following decision workflow outlines the appropriate pathways.
Caption: Follow the correct path based on the waste's form.
Disposal of Unused or Waste Solid Compound
Collect the solid material in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container. This ensures it is not mixed with liquids, which can complicate the final disposal process.
Disposal of Contaminated Materials (PPE, Weigh Boats, Spill Debris)
Any item grossly contaminated with this compound must be disposed of as hazardous waste.[6] This includes:
-
Gloves
-
Weigh paper or boats
-
Contaminated bench paper
-
Absorbent materials from a spill cleanup
Collect these items in a durable, sealed plastic bag or a designated solid waste drum. Label the container clearly as "Solid Waste Contaminated with this compound."
Protocol for Empty Container Disposal
An "empty" container that held hazardous waste can often be disposed of as regular trash, but only after specific procedures are followed.[1][6] Federal regulations define a container as "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains.[1]
-
Mechanical Removal: Remove as much solid material as possible from the container.
-
Initial Rinse: Rinse the container with a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous waste. [10] Decant the rinsate into your "Halogenated Organic Liquid Waste" container.
-
Subsequent Rinses: Perform two additional rinses with the solvent. For a standard chemical, these subsequent rinses can often be managed as non-hazardous, but it is best practice to collect all three rinses as hazardous waste to ensure complete decontamination.[10]
-
Drying: Allow the container to air-dry completely in a fume hood.
-
Defacing: Completely remove or deface the original chemical label.[6]
-
Final Disposal: Once clean, dry, and unlabeled, the container may be disposed of in the regular trash or recycling, depending on institutional policy.[6]
Section 5: Emergency Procedures - Spill Management
In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.
-
Containment: If the material is a solid, gently cover it with a plastic-backed absorbent pad to prevent dust from becoming airborne. If it is a liquid, use an appropriate chemical absorbent from a spill kit to surround and absorb the spill.
-
Cleanup: Carefully collect all contaminated absorbent materials, broken glass (if any), and contaminated PPE.
-
Disposal: Place all cleanup debris into a sealed, heavy-duty plastic bag or a designated waste container. Label it as "Spill Debris containing this compound" and manage it as hazardous waste for EHS pickup.[12]
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted safely, in full regulatory compliance, and with respect for our shared environment.
References
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]
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Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
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PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]
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How Does The EPA Define Hazardous Waste? (2023, October 4). CountyOffice.org. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. (1998, March 16). California Air Resources Board. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
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Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]
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Mastering the Safe Handling of 3-Fluoro-2-methylbenzamide: A Guide for Laboratory Professionals
An Essential Framework for Researchers in Drug Development and Chemical Synthesis
As a novel compound, 3-Fluoro-2-methylbenzamide presents unique opportunities in research and development. However, its full toxicological profile is still under investigation. Therefore, a cautious and well-documented approach to handling is paramount. This guide provides a comprehensive operational and safety plan, grounded in established principles of laboratory safety and chemical management, to ensure the well-being of all personnel.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, preliminary data and the chemical's structural similarity to other substituted benzamides allow for a robust initial hazard assessment. Benzamides as a class can exhibit varying levels of toxicity, and it is prudent to treat this compound with a high degree of caution.[1][2]
Key Potential Hazards:
-
Acute Toxicity (Oral): Similar compounds suggest it may be harmful if swallowed.[1][2]
-
Skin and Eye Irritation: Aromatic amides can cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort.
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.[3] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3][4] | Lab coat. | NIOSH-approved respirator with a particulate filter (N95 or higher) if not handled in a certified chemical fume hood.[3] |
| Solution Preparation and Transfer | Chemical splash goggles.[3] | Chemical-resistant gloves (Nitrile or Neoprene).[3][4] | Lab coat. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5] |
| General Laboratory Use | Safety glasses with side shields. | Chemical-resistant gloves. | Lab coat. | N/A (assuming adequate ventilation). |
Note on Glove Selection: While nitrile gloves are a common and effective choice for many laboratory chemicals, the permeation characteristics for this compound have not been specifically determined. It is crucial to change gloves immediately if they become contaminated.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling ensures safety and experimental integrity.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Ensure the container is tightly sealed when not in use.[6]
-
Maintain an accurate inventory of the chemical.[7]
3.2. Step-by-Step Handling Procedure
The following workflow is designed to minimize exposure and prevent contamination.
Caption: Decision tree for the disposal of this compound waste.
Never dispose of this compound down the drain or in the regular trash. [8]All disposal must be handled through your institution's certified hazardous waste management program.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely unlock the scientific potential of this compound.
References
-
U.S. Hazmat Rentals. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
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Wikipedia. (n.d.). Aramid. Retrieved from [Link]
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Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
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Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Benzamide, N-[[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]amino]carbonyl]-2,6-difluoro. Retrieved from [Link]
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European Chemicals Agency. (2023, June 9). N-methylbenzamide - Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Saint Mary's University. (n.d.). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. Retrieved from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methylbenzamide (C8H7ClFNO). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
